1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydrophthalazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-4-8-6-10-9-5-7(8)3-1;;/h1-4,9-10H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIECCMDXTICMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1,2,3,4-Tetrahydrophthalazine Dihydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the prevalent and reliable method involving the synthesis of the phthalazine core followed by its chemical reduction. This document furnishes detailed, step-by-step protocols, discusses the causality behind methodological choices, and presents critical data in a clear, accessible format. It is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this synthesis. All claims and protocols are substantiated with references to authoritative scientific literature.
Introduction and Strategic Overview
1,2,3,4-Tetrahydrophthalazine is a bicyclic diamine that serves as a key structural motif in a variety of pharmacologically active compounds. Its constrained, yet flexible, conformation makes it an attractive scaffold for interacting with biological targets. The dihydrochloride salt form is often preferred due to its enhanced stability and solubility in aqueous media, facilitating its use in biological assays and as a precursor in further synthetic transformations.
The most common and logical synthetic approach involves a two-stage process:
-
Formation of the Aromatic Phthalazine Core: This is typically achieved through the condensation of a suitable 1,2-dicarbonyl benzene derivative with hydrazine.
-
Reduction of the Heterocycle: The subsequent reduction of the C=N double bonds within the pyridazine ring of phthalazine yields the desired saturated 1,2,3,4-tetrahydrophthalazine.
-
Salt Formation: Finally, treatment with hydrochloric acid affords the stable dihydrochloride salt.
This guide will dissect this primary pathway, offering both theoretical grounding and practical, actionable protocols.
Retrosynthetic Analysis
A retrosynthetic approach to this compound logically disconnects the molecule at the heterocyclic C-N and N-N bonds. The key disconnection is the reduction of the two imine-like bonds, leading back to the aromatic phthalazine heterocycle. Phthalazine itself is readily disconnected across the two C-N bonds, revealing a 1,2-dicarbonyl benzene precursor and hydrazine, a common and powerful nucleophile for forming nitrogen-containing heterocycles.[1]
DOT Visualization: Retrosynthetic Pathway
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: Detailed Protocols
This section details the most widely adopted, two-step synthesis starting from o-phthalaldehyde.
Step 1: Synthesis of Phthalazine from o-Phthalaldehyde
The formation of the phthalazine ring is a classic condensation reaction. The reaction of a 1,2-dicarbonyl compound, such as o-phthalaldehyde, with hydrazine hydrate provides a high-yield route to the bicyclic aromatic system.[1][2]
Causality and Mechanistic Insight: Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the two electrophilic carbonyl carbons of o-phthalaldehyde. The reaction proceeds via a dihydrazone intermediate which subsequently undergoes intramolecular cyclization and dehydration (loss of two water molecules) to yield the stable, aromatic phthalazine ring. Acetic acid is often used as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phthalaldehyde (13.4 g, 0.1 mol) and ethanol (100 mL).
-
Reagent Addition: While stirring, slowly add a solution of hydrazine hydrate (5.0 g, 0.1 mol of N₂H₄) in ethanol (20 mL). A mild exotherm may be observed.
-
Reaction: After the initial reaction subsides, add a few drops of glacial acetic acid. Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Collect the resulting pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The typical yield of phthalazine is 85-95%.[2]
Step 2: Reduction of Phthalazine to 1,2,3,4-Tetrahydrophthalazine
The reduction of the phthalazine core is the critical step to form the desired tetrahydro- derivative. Several reducing agents can accomplish this transformation. Catalytic hydrogenation is a clean and effective method, while chemical reduction with sodium borohydride offers a convenient laboratory-scale alternative.
Causality and Method Selection:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method involves the heterogeneous catalysis of hydrogen gas addition across the C=N bonds. It is highly efficient and produces minimal byproducts, making it ideal for larger-scale synthesis. The choice of catalyst (e.g., Palladium on Carbon) provides a surface for the reaction to occur efficiently under moderate pressure and temperature.
-
Sodium Borohydride (NaBH₄): This is a mild and selective hydride reducing agent. It is particularly effective for reducing imines and is safer and easier to handle than more powerful agents like lithium aluminum hydride (LAH). The reaction is typically run in a protic solvent like methanol or ethanol, which participates in the reaction mechanism by protonating the nitrogen atoms after hydride delivery. This method is well-suited for standard laboratory equipment.
Experimental Protocol (using Sodium Borohydride):
-
Setup: In a 500 mL round-bottom flask, dissolve phthalazine (13.0 g, 0.1 mol) in methanol (200 mL) with stirring. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: While maintaining the temperature below 10 °C, add sodium borohydride (NaBH₄) (7.6 g, 0.2 mol) portion-wise over 30-45 minutes. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add ethyl acetate (150 mL) and water (50 mL) to the residue. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 1,2,3,4-tetrahydrophthalazine as a viscous oil or low-melting solid. The crude product is often used directly in the next step.
Step 3: Formation of the Dihydrochloride Salt
Conversion to the dihydrochloride salt enhances the product's stability, crystallinity, and ease of handling.
Experimental Protocol:
-
Dissolution: Dissolve the crude 1,2,3,4-tetrahydrophthalazine from the previous step in isopropanol (100 mL).
-
Acidification: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol/ether, until the solution is acidic (test with pH paper) and a white precipitate forms.
-
Crystallization and Isolation: Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent. Dry the product in a vacuum oven at 40-50 °C. The final product is this compound.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Phthalazine (Intermediate) | This compound (Final Product) |
| Appearance | Pale yellow crystalline solid | White to off-white crystalline solid |
| Molecular Formula | C₈H₆N₂ | C₈H₁₂Cl₂N₂ |
| Molar Mass | 130.15 g/mol | 207.10 g/mol |
| Typical Yield | 85-95% (from o-phthalaldehyde) | >90% (from reduction/salt formation) |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 2H), ~8.0 (m, 2H), ~7.9 (m, 2H) | δ ~10.5 (br s, NH₂⁺), ~7.3 (m, 4H, Ar-H), ~4.4 (s, 4H, CH₂) |
| Melting Point | 90-91 °C[3] | >250 °C (with decomposition) |
Safety Considerations
Chemical synthesis requires strict adherence to safety protocols.
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[4][5] It must be handled with extreme care in a well-ventilated chemical fume hood.[4][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat, is mandatory.[4][5][6]
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and with adequate ventilation away from ignition sources.
-
Hydrogen Chloride (Gas/Solutions): Highly corrosive and toxic. Handle only in a fume hood with appropriate respiratory protection.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[5]
Conclusion
The synthesis of this compound via the condensation of o-phthalaldehyde and hydrazine, followed by chemical reduction and salt formation, represents a robust and reliable pathway. This guide provides the necessary detail for researchers to understand the causality behind the synthetic choices and to execute the protocols with confidence. The methods described are scalable and utilize common laboratory reagents, making this important building block readily accessible for applications in drug discovery and development.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- Thermo Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.
- Reddit r/chemistry. (2018). Practical Hydrazine Hydrate Safety.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Lanxess. (2015). Hydrazine Hydrate.
- Carter, S. D., & Cheeseman, G. W. H. (1974). A CONVENIENT SYNTHESIS OF PHTHALAZINE.
- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Journal of Heterocyclic Chemistry.
- Science of Synthesis. (n.d.). Product Class 10: Phthalazines. Thieme.
- Basheer, H. A., & Ezzat, N. S. (2008). Synthesis of some Phthalazine from Hydrazone of Amino Acids. Tikrit Journal of Pure Science, 13(1), 166-170.
- Various Authors. (n.d.). Phthalazinone. Compilation from various chemical synthesis journals.
- Stanford University. (n.d.).
- Corbin, D. R., Stucky, G. D., Willis, W. S., & Sherry, E. G. (n.d.). Hydrogenation and reduction of nitrogen containing heteroaromatics. Electron transfer and radical induced dimerization of phthalazine. Journal of the American Chemical Society.
- Journal of Pharmaceutical Research International. (2019).
- Al-Suwaidan, I. A., et al. (2024).
- Benchchem. (n.d.). chemical properties of the phthalazine ring system.
- The Royal Society of Chemistry. (n.d.).
- SciSpace. (n.d.). Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot.
- Gambhir, G., et al. (n.d.).
- National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
- Wang, Y.-J., et al. (n.d.).
- Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Sciforum. (n.d.).
- Ganzha, V. V., et al. (2006). Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone.
- CAS. (2021). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. YouTube.
- Matrix Fine Chemicals. (n.d.). 1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE | CAS 1445-69-8.
- NIST. (n.d.). 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. NIST WebBook.
- Chunduru, V. S. R., & Vedula, R. R. (n.d.). ONE-POT SYNTHESIS OF ARYL(HETARYL)THIAZOLYL-PHTHALAZINE-1,4-DIONES VIA MULTICOMPONENT APPROACH. Chemistry of Heterocyclic Compounds.
- ResearchGate. (n.d.). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. Request PDF.
Sources
An In-depth Technical Guide to 1,2,3,4-Tetrahydrophthalazine Dihydrochloride: A Versatile Heterocyclic Intermediate
This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride (CAS No. 86437-12-9), a heterocyclic compound with significant potential as a chemical intermediate in pharmaceutical research and drug development. While not extensively studied as a standalone bioactive agent, its structural relationship to a class of compounds with proven pharmacological relevance makes it a molecule of considerable interest. This document will delve into its physicochemical properties, propose a logical synthetic pathway, detail robust analytical methodologies for its characterization, and explore its potential applications as a scaffold for the synthesis of novel therapeutic agents.
Introduction: The Phthalazine Scaffold and the Potential of its Reduced Analogs
The phthalazine ring system, a benzo-fused pyridazine, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] 1,2,3,4-Tetrahydrophthalazine represents a reduced, more flexible analog of the aromatic phthalazine core. This structural modification from a planar aromatic system to a saturated heterocyclic ring can significantly alter the molecule's three-dimensional conformation and its interactions with biological targets. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for handling and formulation in research settings.
Given the limited direct research on this compound, this guide will leverage data from the broader phthalazine chemical space to provide a well-rounded and scientifically grounded perspective for researchers and drug development professionals.
Physicochemical and Computational Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 86437-12-9 | ChemScene[4] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | ChemScene[4] |
| Molecular Weight | 207.10 g/mol | ChemScene[4] |
| Appearance | White to brown solid | Sigma-Aldrich[5] |
| Purity | ≥95% | Sigma-Aldrich[5] |
| Storage Temperature | +4°C | Sigma-Aldrich[5] |
| SMILES | C1=CC=C2CNNCC2=C1.Cl.Cl | ChemScene[4] |
| InChI Key | HIECCMDXTICMMP-UHFFFAOYSA-N | Sigma-Aldrich[5] |
Computational Chemistry Data
Computational modeling provides valuable insights into the molecule's behavior and potential interactions.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | ChemScene[4] |
| LogP | 1.638 | ChemScene[4] |
| Hydrogen Bond Acceptors | 2 | ChemScene[4] |
| Hydrogen Bond Donors | 2 | ChemScene[4] |
| Rotatable Bonds | 0 | ChemScene[4] |
Proposed Synthesis and Purification
Conceptual Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Formation of the Phthalazine Core: Synthesis of a suitable phthalazine precursor, such as 1(2H)-phthalazinone or phthalazine itself.
-
Reduction of the Pyridazine Ring: Selective reduction of the heterocyclic ring to yield the 1,2,3,4-tetrahydro derivative.
-
Salt Formation: Conversion to the dihydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical, yet experimentally sound, procedure based on established chemical principles for the synthesis of related compounds.
Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione
-
To a stirred solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to yield 2,3-dihydrophthalazine-1,4-dione.
Step 2: Reduction to 1,2,3,4-Tetrahydrophthalazine
-
Method A: Catalytic Hydrogenation
-
Suspend 2,3-dihydrophthalazine-1,4-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon or Platinum oxide).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Carefully vent the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-Tetrahydrophthalazine.
-
-
Method B: Chemical Reduction
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 4-5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and slowly add a solution of 2,3-dihydrophthalazine-1,4-dione (1 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the crude 1,2,3,4-Tetrahydrophthalazine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The dihydrochloride salt should precipitate out of the solution.
-
Filter the solid, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.[6]
Instrumentation and Conditions (Proposed):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the compound in a 50:50 mixture of water and acetonitrile. |
Method Validation Considerations: For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the saturated heterocyclic ring. The integration of these signals should be consistent with the number of protons in each environment. The chemical shifts will be influenced by the protonation state of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₈H₁₀N₂), the expected exact mass is approximately 134.08 g/mol . In the mass spectrum of the dihydrochloride salt, the molecular ion peak corresponding to the free base is typically observed. The fragmentation pattern can provide further structural information, often involving the loss of nitrogen-containing fragments.
Potential Applications in Drug Discovery and Development
While this compound itself has no widely reported biological activity, its value lies in its potential as a versatile chemical scaffold for the synthesis of more complex and potentially bioactive molecules.
A Building Block for Novel Phthalazine Derivatives
The two nitrogen atoms in the tetrahydrophthalazine core provide reactive sites for further functionalization. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). The synthesis of libraries of derivatives based on this scaffold can lead to the discovery of novel compounds with desired pharmacological properties.
Analogs of Bioactive Phthalazines
Many biologically active phthalazine derivatives, such as those with anti-cancer and anti-inflammatory properties, are based on the oxidized phthalazine or phthalazinedione core.[7][8] The 1,2,3,4-tetrahydrophthalazine scaffold can be used to synthesize saturated analogs of these compounds. The increased conformational flexibility of the saturated ring system may lead to improved binding affinity and selectivity for biological targets.
Caption: Role of 1,2,3,4-Tetrahydrophthalazine as a scaffold in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[9][10] The recommended storage temperature is +4°C.[5]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound with significant, yet largely untapped, potential in the field of medicinal chemistry. While direct biological data is scarce, its structural features and relationship to the pharmacologically important phthalazine family make it a valuable building block for the synthesis of novel compounds. This guide has provided a comprehensive overview of its known properties, a scientifically sound proposed synthetic route, detailed analytical methodologies for its characterization, and a forward-looking perspective on its applications in drug discovery. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising chemical entity and its derivatives.
References
- El-Azm, F. S. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1.
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
- Abdel-Aziz, A. A. M., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Future Medicinal Chemistry, 10(13), 1565-1584.
- El-Sayed, M. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of the Iranian Chemical Society, 1-20.
- Abdel-rahman, H. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23456-23471.
- Xu, F., et al. (2011). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS PharmSciTech, 12(3), 856-863.
-
SIELC Technologies. Separation of 1,2,3,4-Tetrahydrophthalazine on Newcrom R1 HPLC column. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. jocpr.com [jocpr.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
molecular structure and characterization of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
An In-depth Technical Guide to the Molecular Structure and Characterization of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its molecular structure, outlines a robust synthetic pathway from phthalazine, and presents a multi-technique approach for its thorough characterization. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical protocols to confidently synthesize, identify, and utilize this compound in their work.
Introduction and Significance
1,2,3,4-Tetrahydrophthalazine and its derivatives are part of the broader class of phthalazine compounds, which are recognized for their diverse biological activities. The incorporation of a reduced, flexible heterocyclic ring fused to an aromatic system creates a three-dimensional structure that is often a key feature in pharmacologically active molecules. The dihydrochloride salt form of 1,2,3,4-Tetrahydrophthalazine enhances its solubility in aqueous media, a critical property for biological testing and formulation development. Understanding the precise molecular structure and confirming the identity and purity of this compound is the foundational first step in any research and development pipeline. This guide provides the necessary framework for achieving that certainty.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent base, 1,2,3,4-Tetrahydrophthalazine. The core structure consists of a benzene ring fused to a dihydropyridazine ring.
-
Molecular Formula: C₈H₁₂Cl₂N₂
-
Molecular Weight: 207.10 g/mol [1]
-
Structure: The parent base is a bicyclic aromatic amine. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms of the hydrazine moiety by two equivalents of hydrochloric acid.
-
CAS Number: 86437-12-9[1]
-
Solubility: As a salt, it is expected to have good solubility in polar solvents like water and alcohols, and limited solubility in nonpolar organic solvents.
Synthesis and Purification
The synthesis of this compound is a two-step process involving the reduction of a stable aromatic precursor followed by salt formation. Catalytic hydrogenation is a preferred method for the reduction due to its high efficiency and clean reaction profile[2][3].
Step 1: Catalytic Hydrogenation of Phthalazine (Free Base Synthesis)
The core tetrahydrophthalazine structure is efficiently synthesized by the reduction of the aromatic phthalazine ring.
-
Principle: Catalytic hydrogenation utilizes a catalyst, typically a noble metal like Palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the double bonds of the heterocyclic ring of phthalazine. This process reduces the aromatic dihydropyridazine portion to its saturated analog.
-
Experimental Protocol:
-
To a solution of phthalazine (1.0 eq) in a suitable solvent such as ethanol or methanol in a high-pressure reaction vessel, add 10% Palladium on Carbon (10 wt% of the substrate).
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 1,2,3,4-Tetrahydrophthalazine as an oil or solid.
-
Step 2: Formation of the Dihydrochloride Salt
The free base is converted to its dihydrochloride salt to improve stability and solubility.
-
Principle: As a diamine, the free base readily reacts with strong acids like HCl to form a salt. Using HCl in a non-aqueous solvent ensures the precipitation of the pure salt.
-
Experimental Protocol:
-
Dissolve the crude 1,2,3,4-Tetrahydrophthalazine free base in a minimal amount of a dry, non-polar solvent in which the salt is insoluble, such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a dry solvent (e.g., 2 M HCl in diethyl ether or dioxane) dropwise with stirring until precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution[4].
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold, dry diethyl ether to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
-
Comprehensive Structural Characterization
A combination of spectroscopic techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Expert Insight: For the dihydrochloride salt, protonation of the nitrogen atoms will cause significant downfield shifts for adjacent protons (CH₂) and carbons compared to the free base. The spectra are best recorded in a solvent like DMSO-d₆ or D₂O where the salt is soluble. The following are predicted chemical shifts for the free base in CDCl₃, which serve as a baseline for interpretation. The prediction was generated using the NMRDB.org prediction engine[5].
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 - 7.05 | m | 4H | Ar-H | Protons on the benzene ring appear as a complex multiplet in the typical aromatic region. |
| ~4.18 | s | 4H | CH ₂-N-N-CH ₂ | The two sets of methylene protons (at C1 and C4) are chemically equivalent due to ring conformation and symmetry, giving rise to a single sharp signal. |
| ~3.90 | br s | 2H | NH | Hydrazine protons are often broad and their chemical shift is variable depending on concentration and solvent. |
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~133.5 | C -Ar (quat) | The two quaternary carbons of the benzene ring to which the heterocyclic ring is fused. |
| ~126.8 | C H-Ar | Aromatic carbons bearing a hydrogen atom. Two signals are expected due to symmetry. |
| ~125.4 | C H-Ar | Aromatic carbons bearing a hydrogen atom. |
| ~49.5 | C H₂-N | The two equivalent methylene carbons (C1 and C4) appear as a single peak in the aliphatic region. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Principle: Specific bonds within a molecule vibrate at characteristic frequencies. When infrared radiation matching these frequencies is passed through a sample, the energy is absorbed, and this absorption is detected and plotted. For this compound, key absorptions will confirm the presence of N-H bonds, aromatic C-H, and aliphatic C-H bonds.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Type | Functional Group | Rationale |
| 3400 - 3200 (broad) | N-H Stretch | Secondary Amine/Ammonium | The N-H stretching in the free base will be present. In the dihydrochloride salt, this will be replaced by a very broad and strong absorption for the N⁺-H ammonium stretch, often overlapping with C-H stretches.[6] |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic | Confirms the presence of the benzene ring. |
| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic (CH₂) | Confirms the presence of the methylene groups in the saturated heterocyclic ring. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | A series of sharp peaks characteristic of the benzene ring skeletal vibrations. |
| 1250 - 1000 | C-N Stretch | Amine | Indicates the presence of the carbon-nitrogen bonds within the heterocyclic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
-
Principle: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion can then fragment into smaller, characteristic charged pieces. The mass-to-charge ratio (m/z) of these ions is measured.
-
Expected Fragmentation Pattern (for the Free Base, C₈H₁₀N₂):
| m/z Value | Ion Fragment | Rationale for Formation |
| 134 | [C₈H₁₀N₂]⁺• (Molecular Ion) | The intact molecule with one electron removed. Its presence confirms the molecular weight of the free base. |
| 133 | [M-H]⁺ | Loss of a single hydrogen atom, a common fragmentation for amines. |
| 105 | [C₇H₇N]⁺ | A key fragment likely formed by the loss of an N₂H radical, followed by rearrangement. Alpha-cleavage next to the nitrogen is a dominant pathway for amines. |
| 104 | [C₇H₆N]⁺ | Further loss of a hydrogen atom from the m/z 105 fragment. |
| 77 | [C₆H₅]⁺ | The phenyl cation, indicating the loss of the entire heterocyclic portion of the molecule. |
Visualization of Workflows
Diagram 1: Overall Synthesis and Purification Workflow
Caption: Workflow for the synthesis of the free base and its conversion to the pure dihydrochloride salt.
Diagram 2: Integrated Characterization Logic
Caption: Relationship between analytical techniques and the structural information derived from them.
Conclusion
The synthesis and characterization of this compound can be achieved through a straightforward and reliable set of procedures. Catalytic hydrogenation of phthalazine provides a clean route to the free base, which can be readily converted to the more stable and soluble dihydrochloride salt. A combination of NMR, FTIR, and mass spectrometry provides a self-validating system for confirming the molecular structure and ensuring the high purity required for applications in drug discovery and development. The data and protocols presented in this guide offer a robust foundation for scientists working with this compound.
References
- (Reference for general biological activity of phthalazines - Placeholder, as a specific paper was not found in the search).
- SpectraBase. (n.d.). Phthalazine, 1,2,3,4-tetrahydro-. Wiley.
- Cheméo. (n.d.). Chemical Properties of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine (CAS 1445-69-8).
-
Lumen Learning. (n.d.). Preparation of Amines. In Organic Chemistry II. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Zhang, J., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
- Ponnusamy, S., et al. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 262-267.
-
NIH. (n.d.). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PubMed Central. [Link]
-
MDPI. (2017). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Molecules, 22(10), 1632. [Link]
Sources
An In-depth Technical Guide to the Core Mechanism of Action of Hydralazine
A Note on Chemical Nomenclature: The topic specified is "1,2,3,4-Tetrahydrophthalazine Dihydrochloride." However, the vast body of scientific literature on a vasodilator with a similar structural backbone pertains to Hydralazine (1-hydrazinophthalazine). Given the request for a detailed "mechanism of action," this guide will focus on Hydralazine, a clinically significant medication, assuming it to be the compound of interest.
Introduction: Hydralazine, a Vasodilator with a Multifaceted Profile
Hydralazine is a direct-acting smooth muscle relaxant that has been a part of the clinical armamentarium for treating severe hypertension and heart failure for decades.[1][2][3] While its primary function as an arteriolar vasodilator is well-established, ongoing research has unveiled a more complex and nuanced pharmacological profile.[4] This guide, intended for researchers and drug development professionals, moves beyond a surface-level description to explore the intricate molecular pathways that underpin Hydralazine's therapeutic effects and notable side effects. We will dissect its canonical role in modulating vascular tone and delve into novel mechanisms, including its significant antioxidant properties and its influence on hypoxia-inducible factor (HIF) signaling pathways.
Part 1: The Core Mechanism - Direct Arterial Vasodilation
Hydralazine's principal therapeutic effect is the relaxation of arterial smooth muscle, with a more pronounced effect on arterioles than on veins.[5] This specificity for arterial vessels leads to a decrease in systemic vascular resistance and a subsequent reduction in blood pressure.[6][7] The exact molecular mechanism, while not definitively established, is understood to be a convergence of several key cellular events.[1][6]
Inhibition of Intracellular Calcium Release
The cornerstone of Hydralazine's vasodilatory action is its ability to interfere with calcium (Ca²⁺) signaling within vascular smooth muscle cells (VSMCs). Contraction of these cells is critically dependent on the release of Ca²⁺ from the sarcoplasmic reticulum (SR). Hydralazine is believed to inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the SR.[1][6] By preventing this crucial step in the excitation-contraction coupling process, Hydralazine effectively uncouples the cellular signaling cascade that leads to muscle contraction, thereby promoting relaxation.[7][8] Further studies have shown that Hydralazine can inhibit Ca²⁺-dependent ATPase and the phosphorylation of the myosin P-light chains, a process obligatory for muscle contraction.[9]
Modulation of Ion Channels and Membrane Potential
Hydralazine is also proposed to induce hyperpolarization of the smooth muscle cell membrane.[6] This is likely achieved through the opening of Ca²⁺-activated potassium channels (K⁺ channels).[8] The efflux of potassium ions down their electrochemical gradient makes the cell interior more negative, moving the membrane potential further away from the threshold required to open voltage-gated Ca²⁺ channels. This hyperpolarization makes the cell less excitable and thus less likely to contract.
Endothelium-Dependent Mechanisms
While considered a direct-acting smooth muscle relaxant, evidence suggests Hydralazine's effects are also mediated by the vascular endothelium, particularly at clinically relevant concentrations (<10 μM).[10]
-
Prostacyclin (PGI₂) Pathway: Studies in resistance arteries from pregnant rats have shown that Hydralazine's vasodilatory effect is abolished by endothelial denudation and by inhibitors of cyclooxygenase (COX).[10] This indicates that Hydralazine stimulates the production of prostacyclin, a potent vasodilator that acts via the cyclic AMP (cAMP) pathway in VSMCs.[6][10]
-
Nitric Oxide (NO) Bioavailability: There is also evidence to suggest that Hydralazine may increase the bioavailability of nitric oxide (NO).[4][6] NO, produced by the endothelium, diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase, leading to increased levels of cyclic GMP (cGMP), another powerful secondary messenger that promotes vasodilation.
The diagram below illustrates the convergence of these proposed mechanisms on the vascular smooth muscle cell.
Part 2: Novel and Secondary Mechanisms of Action
Beyond its direct hemodynamic effects, Hydralazine possesses other biologically significant activities that are areas of active research.
Antioxidant Properties and Nrf2 Activation
Hydralazine is an efficient scavenger of reactive oxygen species (ROS) and an inhibitor of superoxide (O₂⁻) generation.[11] This antioxidant property is clinically relevant, for instance, in preventing the development of nitrate tolerance when co-administered with nitroglycerin, a phenomenon linked to oxidative stress.[11]
Recent studies have elucidated a more specific mechanism for this effect: Hydralazine can reactivate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[12][13] Nrf2 is a master transcriptional regulator of cellular antioxidant defenses. Under conditions of aging or oxidative stress where this pathway is often impaired, Hydralazine has been shown to restore Nrf2 activity, leading to the upregulation of protective enzymes and a reduction in oxidative damage markers like lipid peroxides and 8-OHdG (a marker of DNA damage).[12]
Inhibition of Prolyl Hydroxylase and HIF-1α Activation
A novel mechanism of action for Hydralazine involves its inhibition of hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes.[8] PHDs are oxygen-sensing enzymes that target the alpha subunit of HIF (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, Hydralazine stabilizes HIF-1α, allowing it to accumulate and activate the transcription of downstream target genes.[8] These targets include potent vasodilators and angiogenic factors such as vascular endothelial growth factor (VEGF), endothelin-1, and adrenomedullin.[8] This finding presents HIF as a potential therapeutic target for ischemic diseases and repositions Hydralazine as a potential agent in this context.
Other Biochemical Interactions
-
DNA Methyltransferase Inhibition: Hydralazine has been investigated for its capacity as a DNA methyltransferase inhibitor, which has implications for its use in treating conditions like myelodysplastic syndrome.[1]
-
Enzyme Inhibition: It has been shown to inhibit monoamine oxidase B (MAO-B), which can affect the metabolism of biogenic amines.[14]
Part 3: Key Experimental Methodologies
The elucidation of Hydralazine's mechanisms relies on a variety of well-established experimental protocols.
Experimental Protocol 1: Assessment of Vasodilatory Properties using Wire Myography
This workflow is fundamental for characterizing the effect of a compound on vascular tone.
-
Tissue Preparation: Isolate resistance arteries (e.g., mesenteric arteries) from a model organism (e.g., rat).
-
Mounting: Mount arterial rings (2-3 mm in length) on a wire myograph in a physiological salt solution, gassed with 95% O₂/5% CO₂ at 37°C.
-
Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor like phenylephrine or a high-potassium solution.
-
Cumulative Concentration-Response Curve: Add Hydralazine in a cumulative, stepwise manner to the organ bath. Record the relaxation (decrease in tension) at each concentration.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of Hydralazine to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Mechanistic Investigation: Repeat the protocol in the presence of specific inhibitors (e.g., L-NAME to block NO synthase, indomethacin to block COX, or specific K⁺ channel blockers) to identify the pathways involved. The experiment can also be performed on endothelium-denuded vessels.
Experimental Protocol 2: Measurement of Intracellular Ca²⁺ in Cultured VSMCs
This protocol directly assesses the impact of Hydralazine on intracellular calcium dynamics.
-
Cell Culture: Culture primary vascular smooth muscle cells on glass coverslips.
-
Dye Loading: Load the cells with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Perfusion and Imaging: Place the coverslip on a microscope stage equipped for fluorescence imaging. Perfuse with a physiological buffer.
-
Stimulation: Stimulate the cells with a vasoconstrictor agonist (e.g., angiotensin II) that is known to act via the IP₃ pathway.
-
Hydralazine Treatment: Pre-incubate or co-administer Hydralazine with the agonist.
-
Data Acquisition: Measure the ratio of fluorescence intensity at two excitation wavelengths (e.g., 340/380 nm for Fura-2) over time. A decrease in the peak fluorescence ratio in the presence of Hydralazine indicates inhibition of Ca²⁺ release.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Vasodilation Potency (EC₅₀) | 3.6 ± 0.3 μM | Relaxation of phenylephrine-constricted mesenteric arteries from pregnant rats. | [10] |
| Enzyme Inhibition (IC₅₀) | 2 x 10⁻⁵ M (20 μM) | Half-maximal inhibition of Ca²⁺ dependent ATPase and phosphorylation in bovine carotid artery myofibrils. | [9] |
Part 4: Mechanism of Hydralazine-Induced Lupus Erythematosus
A significant clinical consideration for long-term Hydralazine therapy is the risk of developing Drug-Induced Lupus Erythematosus (DIL).[15][16] The risk is dose-dependent and is significantly higher in individuals who are "slow acetylators" due to a genetic deficiency in the N-acetyltransferase enzyme responsible for metabolizing the drug.[15][17]
The pathophysiology is not fully understood but is believed to involve a combination of factors:
-
Epigenetic Modification: Hydralazine can inhibit DNA methylation, which may lead to the aberrant expression of genes involved in autoimmunity.[15]
-
Immune Dysregulation: The drug is thought to interfere with immune cell signaling pathways.[18]
-
Autoantibody Formation: A hallmark of Hydralazine-induced lupus is the formation of autoantibodies, particularly anti-histone antibodies.[18][19] It is hypothesized that Hydralazine or its metabolites can act as haptens, binding to self-proteins (like histones) and rendering them immunogenic, thereby breaking immune tolerance.
Conclusion
Hydralazine's mechanism of action is far more intricate than that of a simple vasodilator. While its primary therapeutic benefit stems from its ability to relax arterial smooth muscle via modulation of intracellular calcium, potassium channels, and endothelium-derived factors, it also possesses significant secondary properties. Its roles as an antioxidant, an activator of the cytoprotective Nrf2 pathway, and an inhibitor of PHD enzymes highlight its potential for repositioning and for understanding its broader physiological effects. A thorough comprehension of this multifaceted pharmacology, including the mechanisms underlying its potential for inducing autoimmunity, is critical for both clinicians and researchers in the field of cardiovascular drug development.
References
-
Hydralazine - Wikipedia. [Link]
-
Direct Acting Vasodilators - CV Pharmacology. [Link]
-
Hydralazine - StatPearls - NCBI Bookshelf. [Link]
-
Novel Mechanism of Action for Hydralazine | Circulation Research. [Link]
-
What is the mechanism of Hydralazine Hydrochloride? - Patsnap Synapse. [Link]
-
Hydralazine-Induced Systemic Lupus Erythematosus: A Clinical Investigation | American Journal of Respiratory and Critical Care Medicine. [Link]
-
Hydralazine: mode of action at the neuroarterial junction - PubMed. [Link]
-
The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed. [Link]
-
Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent. [Link]
-
Mechanism of action of hydralazine on vascular smooth muscle - PubMed. [Link]
-
Hydralazine: MedlinePlus Drug Information. [Link]
-
Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - MDPI. [Link]
-
Hydralazine dosing, indications, interactions, adverse effects, and more. [Link]
-
Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - MDPI. [Link]
-
Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PubMed. [Link]
-
Combination Sodium Nitrite and Hydralazine Therapy Attenuates Heart Failure With Preserved Ejection Fraction Severity in a “2‐Hit” Murine Model. [Link]
-
Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed. [Link]
-
Drug-Induced Lupus Erythematosus - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Drug-Induced Lupus Erythematosus: Background, Pathophysiology, Etiology. [Link]
-
Hydralazine-induced Lupus | SMJ - Southern Medical Association. [Link]
-
The lupus syndrome induced by hydralazine: a common complication with low dose treatment - NIH. [Link]
-
Hydralazine is involved in tele-methylhistamine metabolism by inhibiting monoamine oxidase B in pregnancy-associated hypertensive mice - PubMed. [Link]
Sources
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hydralazine: MedlinePlus Drug Information [medlineplus.gov]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. Hydralazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydralazine is involved in tele-methylhistamine metabolism by inhibiting monoamine oxidase B in pregnancy-associated hypertensive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-Induced Lupus Erythematosus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sma.org [sma.org]
- 17. The lupus syndrome induced by hydralazine: a common complication with low dose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Drug-Induced Lupus Erythematosus: Background, Pathophysiology, Etiology [emedicine.medscape.com]
Navigating the Solubility Landscape of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride in Organic Solvents: A Technical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Addressing the Data Gap
In the realm of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This guide focuses on 1,2,3,4-tetrahydrophthalazine dihydrochloride, a molecule of interest for its potential applications. A thorough review of the existing scientific literature and chemical databases reveals a notable absence of published experimental data on the solubility of this specific dihydrochloride salt in a comprehensive range of organic solvents.
This guide, therefore, adopts a dual-pronged approach. Firstly, it establishes a robust theoretical framework to empower the researcher with a predictive understanding of the factors governing the solubility of this compound. Secondly, it provides a detailed, step-by-step experimental protocol for the empirical determination of its solubility, enabling researchers to generate the precise data required for their specific applications.
Theoretical Underpinnings of Solubility
The solubility of a salt in an organic solvent is a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the crystal lattice energy of the solid. For this compound, several key factors come into play.
The Nature of the Solute: A Dihydrochloride Salt
1,2,3,4-Tetrahydrophthalazine is a basic compound. The formation of a dihydrochloride salt significantly alters its physicochemical properties, most notably its polarity. The presence of two hydrochloride moieties introduces strong ionic character, making the molecule significantly more polar than its free base counterpart. This high polarity is a primary determinant of its solubility profile.
The Role of the Solvent
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents are generally better at dissolving polar solutes, while nonpolar solvents are more suitable for nonpolar solutes. For this compound, solvents can be broadly categorized based on their ability to interact with the ionic nature of the salt.
-
Protic Solvents: Solvents such as methanol, ethanol, and isopropanol possess hydroxyl (-OH) groups capable of hydrogen bonding. These solvents can interact favorably with the chloride anions and the protonated amine centers of the solute, facilitating dissolution.
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) have high dipole moments and can solvate ions effectively, but they lack the ability to donate hydrogen bonds. Their efficacy will depend on their ability to disrupt the crystal lattice of the salt.
-
Aprotic Nonpolar Solvents: Solvents such as hexane, toluene, and dichloromethane have low dielectric constants and are generally poor solvents for ionic compounds. It is anticipated that this compound will exhibit very low solubility in these solvents.
Insights from the Parent Molecule: Phthalazine
While direct data for the tetrahydro- derivative's salt is unavailable, information on the parent aromatic compound, phthalazine, can offer some directional insights. Phthalazine is described as being sparingly soluble in water but demonstrating better solubility in organic solvents like ethanol, methanol, and acetone.[1][2] This suggests that the underlying heterocyclic structure has some affinity for organic media. However, the addition of the dihydrochloride functional groups will drastically increase the polarity, shifting its solubility preference towards more polar organic solvents.
Quantitative and Qualitative Solubility Profile (Predicted)
In the absence of experimental data, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented below. This table is based on the theoretical principles discussed above.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding and have high polarity, which can effectively solvate the ions of the dihydrochloride salt. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | High polarity can aid in dissolution, but the lack of hydrogen bond donation may limit their effectiveness compared to protic solvents. |
| Acetonitrile | Low | While polar, its solvating power for salts can be lower than DMSO and DMF. | |
| Nonpolar Aprotic | Toluene, Hexane | Very Low | Lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt. |
| Chlorinated | Dichloromethane | Very Low | Although slightly polar, it is generally a poor solvent for salts. |
Experimental Protocol for Solubility Determination
The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound in an organic solvent of choice. This method is based on the widely accepted shake-flask method.[3]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for solubility studies is 25 °C.
-
Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Report the solubility along with the temperature at which the measurement was made.
-
Diagram of Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Experimental Outcomes
Several factors can influence the determined solubility values. Careful control of these variables is essential for obtaining accurate and reproducible data.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using materials of high purity is essential.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
pH of the Medium: While this guide focuses on organic solvents, any residual water or acidic/basic impurities in the solvent could potentially alter the ionization state of the solute and, consequently, its solubility.
Conclusion: A Path Forward for Researchers
While a comprehensive dataset for the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical framework and a practical experimental protocol to empower researchers to fill this knowledge gap. By understanding the fundamental principles of salt solubility and by implementing a robust experimental methodology, scientists and drug development professionals can confidently determine the solubility of this compound in the solvents relevant to their work, thereby accelerating their research and development efforts.
References
-
Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233. [Link]
-
Solubility of Things. (n.d.). Phthalazine. Retrieved from [Link]
-
Pinho, S. P., & Macedo, E. A. (1996). Representation of salt solubility in mixed solvents: a comparison of thermodynamic models. Fluid Phase Equilibria, 116(1-2), 209-216. [Link]
-
Vermeire, F. H., Chung, Y., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Information and Modeling, 61(12), 5941–5952. [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (1989). [Synthesis and physicochemical and biological characteristics of phthalazine derivatives]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 93(2), 357-361. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. Retrieved from [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. 1,2,3,4-Tetrahydrophthalazine Dihydrochloride, a molecule of interest for its potential pharmacological applications, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific salt are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a bicyclic structure, fusing a benzene ring with a di-hydro-pyridazine ring. The dihydrochloride salt form protonates the two nitrogen atoms, significantly influencing the electronic environment and, consequently, the spectroscopic output. Understanding this structure is paramount to interpreting the spectral data.
Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protonation of the nitrogen atoms will lead to a general downfield shift of adjacent protons due to the increased electron-withdrawing effect.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic (4H) | 7.2 - 7.5 | Multiplet | 4H | Signals from the benzene ring protons. The exact pattern will depend on the specific coupling constants. |
| Methylene (C4-H₂, 2H) | ~ 4.5 | Singlet | 2H | These protons are adjacent to a protonated nitrogen and the aromatic ring, leading to a significant downfield shift. |
| Methylene (C1-H₂, 2H) | ~ 3.5 | Singlet | 2H | These protons are adjacent to the other protonated nitrogen, also shifted downfield. |
| N-H (4H) | 9.0 - 11.0 | Broad Singlet | 4H | Protons on the positively charged nitrogen atoms are expected to be significantly deshielded and will likely exchange with any protic solvent, leading to a broad signal. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, four distinct carbon signals are anticipated.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Justification |
| Aromatic (C5, C8) | ~130-135 | Quaternary carbons of the benzene ring attached to the heterocyclic ring. |
| Aromatic (C6, C7) | ~125-130 | Protonated aromatic carbons. |
| Methylene (C4) | ~50-55 | Aliphatic carbon adjacent to a protonated nitrogen and the aromatic ring. |
| Methylene (C1) | ~45-50 | Aliphatic carbon adjacent to a protonated nitrogen. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the N-H protons, while D₂O will result in their exchange and disappearance from the spectrum.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C=C bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |
| N⁺-H Stretch | 3200 - 2800 | Strong, Broad | Stretching vibrations of the protonated amine groups. The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching of the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching of the C-H bonds of the methylene groups. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | Benzene ring stretching vibrations. |
| N-H Bend | 1650 - 1550 | Medium | Bending vibrations of the N-H bonds. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the sample and collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred method due to the ionic nature of the compound.
Predicted Mass Spectrum (ESI+)
In positive ion mode ESI, the molecular ion is expected to be observed as the protonated free base [M+H]⁺, where M is the neutral 1,2,3,4-Tetrahydrophthalazine. The dihydrochloride will dissociate in solution.
-
Molecular Weight of Free Base (C₈H₁₀N₂): 134.18 g/mol
-
Expected [M+H]⁺: m/z 135.19
Predicted Fragmentation Pattern
The fragmentation of the [M+H]⁺ ion will likely involve the cleavage of the heterocyclic ring.
Predicted ESI-MS Fragmentation Pathway
Caption: A plausible fragmentation pathway for [M+H]⁺.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
To obtain fragmentation data, perform MS/MS analysis by isolating the [M+H]⁺ ion (m/z 135) and subjecting it to collision-induced dissociation (CID).
-
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted approach employing NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectral data based on the known chemical structure and principles of spectroscopy. By following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of this compound, facilitating its further investigation in drug discovery and development.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
The Therapeutic Potential of Tetrahydrophthalazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Significance of the Tetrahydrophthalazine Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is perpetual. Among the heterocyclic compounds that have garnered significant attention are phthalazine derivatives, which are integral to several commercially available drugs.[1] This guide focuses on a specific subclass: tetrahydrophthalazine derivatives. These compounds, characterized by a fused benzene and dihydropyridazine ring system, represent a versatile and promising platform for the development of new therapeutic agents. Their unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. This document provides an in-depth exploration of the significant biological activities associated with tetrahydrophthalazine derivatives, delving into their mechanisms of action, and presenting robust experimental protocols for their synthesis and evaluation.
Anticancer Activity: Targeting Key Pathways in Malignancy
The proliferation of cancer cells is a complex process driven by a multitude of signaling pathways. Several studies have highlighted the potential of tetrahydrophthalazine and related phthalazine derivatives to interfere with these pathways, demonstrating significant cytotoxic effects against various cancer cell lines.[2][3]
Mechanism of Action: A Dual-Pronged Attack
The anticancer activity of certain tetrahydrophthalazine derivatives appears to stem from a multi-targeted approach, primarily involving the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Inosine Monophosphate Dehydrogenase (IMPDH).
1. VEGFR-2 Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[4][5] By binding to VEGFR-2, specific phthalazine derivatives can block the downstream signaling cascade that promotes endothelial cell proliferation and migration.[5] This anti-angiogenic effect essentially "starves" the tumor by cutting off its nutrient and oxygen supply.
Caption: VEGFR-2 Signaling Pathway Inhibition.
2. IMP Dehydrogenase (IMPDH) Inhibition:
IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[3][6] Cancer cells, with their high proliferation rate, have an increased demand for these nucleotides. By inhibiting IMPDH, tetrahydrophthalazine derivatives can deplete the guanine nucleotide pool, thereby arresting DNA replication and cell division, ultimately leading to apoptosis.[3]
Caption: IMP Dehydrogenase (IMPDH) Inhibition Pathway.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of representative phthalazine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Bel-7402 (Human Liver Cancer) | Higher activity than cisplatin | [3] |
| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | HT-1080 (Human Fibro Sarcoma) | Higher activity than cisplatin | [3] |
| Phthalazine Derivative 7a | HCT-116 (Human Colon Adenocarcinoma) | 6.04 ± 0.30 | [5] |
| Phthalazine Derivative 7a | MCF-7 (Human Breast Cancer) | 8.8 ± 0.45 | [5] |
| Phthalazine Derivative 7b | HCT-116 (Human Colon Adenocarcinoma) | 13.22 ± 0.22 | [5] |
| Phthalazine Derivative 7b | MCF-7 (Human Breast Cancer) | 17.9 ± 0.50 | [5] |
| Phthalazine Derivative 9c | HCT-116 (Human Colon Cancer) | 1.58 | [7] |
| Phthalazine Derivative 12b | HCT-116 (Human Colon Cancer) | 0.32 | [7] |
| Phthalazine Derivative 13c | HCT-116 (Human Colon Cancer) | 0.64 | [7] |
| Phthalazine Derivative 11d | MDA-MB-231 (Human Breast Cancer) | 0.92 | [8] |
| Phthalazine Derivative 12c | MDA-MB-231 (Human Breast Cancer) | 1.89 | [8] |
| Phthalazine Derivative 12d | MDA-MB-231 (Human Breast Cancer) | 0.57 | [8] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Tetrahydrophthalazinone derivatives have demonstrated the ability to modulate the inflammatory response, primarily by inhibiting the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[9][10]
Mechanism of Action: Inhibition of TNF-α Production
TNF-α is a potent cytokine that plays a central role in initiating and propagating the inflammatory cascade.[11][12] Certain tetrahydrophthalazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of TNF-α in human whole blood.[9][10] This suggests that these compounds may interfere with the signaling pathways that lead to the transcription and translation of the TNF-α gene.
Caption: Inhibition of TNF-α Production Pathway.
Antihypertensive Activity: A Vasodilatory Effect
Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. Some phthalazine derivatives have been investigated for their potential to lower blood pressure.[13][14][15]
Mechanism of Action: Vasodilation
The antihypertensive effects of certain phthalazinylguanidine derivatives are attributed to their ability to induce vasodilation, the widening of blood vessels.[13] While the precise molecular targets are still under investigation, it is hypothesized that these compounds may act as α-adrenoceptor antagonists or influence other pathways that regulate vascular smooth muscle tone. This leads to a decrease in peripheral resistance and, consequently, a reduction in blood pressure.
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative tetrahydrophthalazine derivative and a key biological assay.
Synthesis of 2,3-Dihydrophthalazine-1,4-dione
This protocol describes a straightforward, one-pot synthesis of a foundational phthalazine derivative.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a 250 mL round-bottom flask, dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of ethanol with gentle warming and stirring.
-
To this solution, slowly add 5 mL (0.1 mol) of hydrazine hydrate dropwise with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature. A white precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two 20 mL portions of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure 2,3-dihydrophthalazine-1,4-dione as white crystals.
-
Dry the purified product in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR).
Caption: Synthesis Workflow for 2,3-Dihydrophthalazine-1,4-dione.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][16][17]
Materials:
-
Human cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydrophthalazine derivative test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the tetrahydrophthalazine derivative test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Caption: MTT Assay Workflow for In Vitro Cytotoxicity.
Conclusion and Future Perspectives
The tetrahydrophthalazine scaffold has unequivocally demonstrated its potential as a privileged structure in medicinal chemistry. The diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive effects, underscore the versatility of this heterocyclic system. The ability of these derivatives to modulate key signaling pathways involved in disease pathogenesis provides a strong rationale for their continued exploration in drug discovery programs.
Future research should focus on several key areas. Firstly, the synthesis of novel, structurally diverse libraries of tetrahydrophthalazine derivatives will be crucial for expanding the structure-activity relationship (SAR) knowledge base. Secondly, a deeper investigation into the molecular targets and mechanisms of action for the most potent compounds will enable more rational drug design. Finally, in vivo efficacy and safety studies will be essential to translate the promising in vitro results into tangible therapeutic candidates. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.
References
-
Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. Retrieved from [Link]
-
Cusabio. (n.d.). TNF signaling pathway. Retrieved from [Link]
- Nielsen, J., et al. (2004). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 475-480.
- Li, Y., et al. (2022).
-
Nielsen, J., et al. (2004). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. ResearchGate. Retrieved from [Link]
- Frontiers Media S.A. (2020). The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues. Frontiers in Cell and Developmental Biology.
- Anto, R. J., et al. (2020). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers, 12(9), 2499.
- Ahmad, S., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology.
- Williams, D. K., et al. (1983). Synthesis of some potential antihypertensive phthalazinyl- and quinoxalinylguanidines. Journal of Medicinal Chemistry, 26(5), 619-622.
- El-Sayed, N. N. E., et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 25(19), 4542.
- Wang, L., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 574-583.
- Gacche, R. N., & Meshram, R. J. (2013).
- Cell Signaling Technology. (2023). IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target.
- Aswathy, J. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14041-14059.
- El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances, 13(33), 22935-22955.
- Clinical Cancer Research. (2020).
- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903-2928.
- Ouedraogo, M., et al. (2021). Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat.
- Akashi, A., et al. (1974). Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative. European Journal of Pharmacology, 29(1), 161-164.
- Kumar, A., et al. (2009). synthesis of some new 2-(n-substituted)- 3h- phthalazin- 1, 4- dione derivative. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-8.
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. IMPDH2 promotes cell proliferation and epithelial-mesenchymal transition of non-small cell lung cancer by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Discovery and History of Phthalazine Compounds in Medicinal Chemistry
Abstract
The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the edifice of modern medicinal chemistry. Its journey from a laboratory curiosity to the core of several blockbuster drugs is a compelling narrative of serendipity, rational design, and the evolution of synthetic chemistry. This guide provides an in-depth exploration of the discovery and historical development of phthalazine-based compounds, tracing their trajectory from the initial synthesis of the parent heterocycle to their contemporary applications in treating a spectrum of diseases, including hypertension and cancer. We will delve into the pivotal discovery of hydralazine, the first orally active antihypertensive agent, and chart the subsequent expansion of the phthalazine pharmacopoeia to include potent enzyme inhibitors like the PARP inhibitor, olaparib. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also detailed synthetic protocols and mechanistic insights to inspire future discovery.
The Genesis of Phthalazine: Early Synthesis and Characterization
The story of phthalazine begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The parent compound, phthalazine (C₈H₆N₂), also known as benzo-orthodiazine or benzopyridazine, was first synthesized and characterized, marking its entry into the chemical literature.[1] One of the earliest methods for its preparation involved the condensation of ω-tetrabromorthoxylene with hydrazine.[1] Another early route was the reduction of chlorphthalazine using phosphorus and hydroiodic acid.[1]
These initial syntheses, while foundational, were often low-yielding and required harsh conditions. However, they provided the first tangible samples of the phthalazine core, allowing for the initial characterization of its basic properties and reactivity.[1] Early chemists noted its ability to form addition products with alkyl iodides, confirming its basic nature.[1] Oxidation with alkaline potassium permanganate yielded pyridazine dicarboxylic acid, elucidating the arrangement of the nitrogen atoms within the bicyclic structure.[1][2]
The most common and enduring methods for synthesizing the phthalazine core, particularly the medicinally important phthalazinone derivatives, involve the reaction of hydrazine or its derivatives with readily available starting materials like phthalic anhydride, phthalides, or phthalimides.[3] The reaction of phthalic anhydride with hydrazine hydrate in the presence of acetic acid has become a standard and versatile method for accessing the phthalazinone scaffold.[3]
Caption: The core chemical structure of Phthalazine.
A Serendipitous Breakthrough: The Discovery of Hydralazine
For several decades following its initial synthesis, the phthalazine scaffold remained largely of academic interest. Its dramatic entry into the world of medicine was the result of a serendipitous discovery in the 1940s at the laboratories of Ciba (now Novartis).[4][5] Scientists were initially searching for new antimalarial agents when they synthesized 1-hydrazinophthalazine, a compound they designated C-5968.[4][5] While it proved ineffective against malaria, researchers observed its potent and unexpected ability to lower blood pressure by dilating blood vessels.[5][6]
This pivotal observation shifted the research focus entirely. Recognizing the immense therapeutic potential for treating hypertension, Ciba filed a patent for the compound, now named hydralazine, in 1945, which was granted in 1949.[4][5] The first scientific publications detailing its antihypertensive effects appeared in 1950, and it received FDA approval in 1953, becoming one of the very first orally administered medications for high blood pressure.[4][5]
Mechanism of Action: An Evolving Understanding
Hydralazine's mechanism of action has been a subject of investigation for decades. It is classified as a direct-acting vasodilator, meaning it directly relaxes the smooth muscles in the walls of arterioles, the small arteries that are major determinants of peripheral resistance.[7][8][9] This vasodilation leads to a decrease in blood pressure.[8]
The precise molecular mechanism is complex and not fully elucidated even today, though several pathways have been proposed:
-
Inhibition of Calcium Release: A primary proposed mechanism is the inhibition of inositol trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum within arterial smooth muscle cells.[8][10] Since calcium is essential for muscle contraction, this inhibition leads to relaxation.[8]
-
Membrane Hyperpolarization and cGMP Elevation: Other theories suggest that hydralazine may cause membrane hyperpolarization or increase levels of cyclic guanosine monophosphate (cGMP), both of which promote smooth muscle relaxation.[7][10]
-
Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes: More recent research has identified a novel target for hydralazine: the hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes.[10] Inhibition of these enzymes leads to the stabilization of HIF-1α, which may contribute to its vascular effects.[10]
-
Epigenetic Effects: Hydralazine has also been found to be an inhibitor of DNA methyltransferases, an epigenetic mechanism that opens up potential therapeutic avenues beyond cardiovascular disease.[5][6]
It's important to note that hydralazine's potent vasodilatory effect triggers a reflex sympathetic stimulation of the heart, which can increase heart rate and cardiac output.[4][7] To counteract this, it is often prescribed in combination with a beta-blocker and a diuretic.[4]
Caption: Key milestones in the discovery and approval of Hydralazine.
Expansion of the Phthalazine Pharmacopoeia: Beyond Hypertension
The success of hydralazine spurred decades of research into the medicinal potential of the phthalazine scaffold. Chemists synthesized and screened thousands of derivatives, revealing a remarkable diversity of biological activities.[11][12] This exploration demonstrated that the phthalazine core is a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.
Key therapeutic areas where phthalazine derivatives have shown promise include:
-
Anticancer: A significant area of development has been in oncology.[13][14] Phthalazine-based compounds have been designed as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[13][14][15]
-
Anti-inflammatory: Certain phthalazine derivatives have demonstrated anti-inflammatory properties.
-
Antimicrobial and Antiviral: The scaffold has been explored for its potential in combating infectious diseases.
-
Anticonvulsant: Neurological applications have also been an area of investigation.[16]
This expansion from a single cardiovascular drug to a scaffold with broad therapeutic potential highlights the power of medicinal chemistry to optimize and repurpose a core chemical structure.
The Modern Era: Olaparib and the Rise of PARP Inhibitors
A landmark achievement in the modern history of phthalazine chemistry is the development of olaparib (Lynparza) , a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor.[17][18] Developed by KuDOS Pharmaceuticals, which was later acquired by AstraZeneca, olaparib represents a triumph of targeted cancer therapy.[17][19]
The journey of olaparib began with the understanding of DNA repair mechanisms in cancer cells.[19] Scientists hypothesized that inhibiting PARP, an enzyme crucial for repairing single-strand DNA breaks, would be particularly effective in cancers with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[20] This concept is known as "synthetic lethality."
Olaparib, which features a phthalazinone core, was designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate of the PARP enzyme, thereby blocking its catalytic activity. Its development involved extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. Acknowledging the often poor solubility of phthalazine-based compounds, significant effort was invested in its formulation.[21]
Olaparib received its first approvals from the FDA and EMA in December 2014 for the treatment of advanced ovarian cancer in patients with germline BRCA mutations.[17] Its indications have since expanded to include breast, pancreatic, and prostate cancers with similar genetic mutations, validating the power of targeted therapy and cementing the phthalazine scaffold's place in modern oncology.[17][18]
Caption: Mechanism of synthetic lethality with Olaparib in BRCA-mutated cancer cells.
Evolution of Synthetic Methodologies
The journey from hydralazine to olaparib has been paralleled by significant advancements in the synthesis of phthalazine derivatives. While classical methods relying on the condensation of hydrazines with dicarbonyl compounds are still widely used, modern organic synthesis has introduced more sophisticated and efficient approaches.[3][12][16]
Classical Synthesis: Phthalazinone from Phthalic Anhydride
This foundational method remains a workhorse for accessing the phthalazinone core.
Experimental Protocol: Synthesis of 4-Phenylphthalazin-1(2H)-one
-
Materials: 2-Benzoylbenzoic acid, 80% hydrazine hydrate, Ethanol, Dimethylformamide (DMF).
-
Procedure:
-
A solution of 2-benzoylbenzoic acid (5.0 g, 22.1 mmol) and 80% hydrazine hydrate (1.8 g, 29 mmol) in ethanol (200 mL) is refluxed for 5 hours.[22]
-
After cooling, the resulting precipitate is collected by filtration.
-
The crude product is washed with ethanol.
-
Recrystallization from an ethanol/DMF mixture affords pure 4-phenylphthalazin-1(2H)-one as white crystals.[22]
-
Modern Synthetic Approaches
Contemporary methods offer greater control over substitution patterns and access to more complex derivatives. These include:
-
Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents onto a pre-formed chlorophthalazine core.
-
Multi-component reactions: These strategies enable the construction of complex phthalazine derivatives in a single step from three or more starting materials, improving efficiency.
-
Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many classical and modern synthetic transformations.
These advanced methodologies are crucial for generating the diverse libraries of compounds needed for modern drug discovery campaigns.
Conclusion and Future Perspectives
The history of phthalazine in medicinal chemistry is a testament to the enduring value of heterocyclic scaffolds. From the serendipitous discovery of hydralazine's antihypertensive properties to the rational design of olaparib as a targeted anticancer agent, the phthalazine core has proven to be remarkably versatile. Its ability to serve as a platform for diverse pharmacological activities ensures its continued relevance in the search for new medicines.[11]
Future research will likely focus on several key areas:
-
New Therapeutic Targets: Exploring the activity of novel phthalazine derivatives against new and challenging biological targets.
-
Targeted Drug Delivery: Conjugating phthalazine-based drugs to targeting moieties to improve efficacy and reduce side effects.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing modern synthetic and screening technologies to explore the vast chemical space around the phthalazine scaffold more efficiently.
The rich history and proven track record of phthalazine compounds provide a solid foundation for future innovation. As our understanding of disease biology deepens and synthetic methodologies become more powerful, the phthalazine story is far from over; its next chapter in medicinal chemistry is waiting to be written.
References
- Wikipedia. Hydralazine. [URL: https://en.wikipedia.org/wiki/Hydralazine]
- Medicover Hospitals. (2024, August 13). Hydralazine Mechanism of Action | How this Antihypertensive Work. [URL: https://www.medicoverhospitals.in/medicover/hydralazine-mechanism-of-action]
- Knowles, H. J., et al. (2009). Novel Mechanism of Action for Hydralazine. Circulation Research. [URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.109.199952]
- The Pharmacy Newsletter. (2025, May 13). The History of Hydralazine: A Medical Perspective. [URL: https://pharmacynewsletter.com/the-history-of-hydralazine-a-medical-perspective/]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Hydralazine Hydrochloride? [URL: https://www.patsnap.com/synapse/article/CDECFDA0-20F3-4356-9B05-6490F4F2E495-EN]
- Pediatric Oncall. Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [URL: https://www.
- Wikipedia. Olaparib. [URL: https://en.wikipedia.org/wiki/Olaparib]
- Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent. (2025, September 8). [URL: https://healthandpharma.net/hydralazine-a-comprehensive-overview-of-a-classic-antihypertensive-agent/]
- Elmeligie, S., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6004555/]
- The Royal Marsden NHS Foundation Trust. (2017, January 26). Olaparib: the journey of a world-first drug. [URL: https://www.royalmarsden.nhs.uk/news-and-events/news/olaparib-journey-world-first-drug]
- Phthalazinone. [URL: https://www.slideshare.net/MahaFahmy5/phthalazinone-121978258]
- Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine derivatives. ResearchGate. [URL: https://www.researchgate.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [URL: https://www.longdom.org/open-access/recent-developments-in-chemistry-of-phthalazines-2155-9846.1000159.pdf]
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
- Kaufman, B., et al. (2015). Development of Olaparib for BRCA-Deficient Recurrent Epithelial Ovarian Cancer. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/21/12/2696/79783/Development-of-Olaparib-for-BRCA-Deficient]
- Wikipedia. Phthalazine. [URL: https://en.wikipedia.org/wiki/Phthalazine]
- Drug Discovery and Development. olaparib Archives. [URL: https://www.drugdiscoverytrends.com/tag/olaparib]
- University of Cambridge. (2024, July 17). The story of olaparib: a life-saving cancer drug. YouTube. [URL: https://www.youtube.
- El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10382229/]
- National Institutes of Health. Hydralazine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Hydralazine]
- ResearchGate. Some phthalazine-based derivatives. [URL: https://www.researchgate.
- Abdel-Ghani, N. T., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9230588/]
- El-Feky, S. A. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03011a]
- Wikimedia Commons. (2014, April 28). File:Phthalazine synthesis.png. [URL: https://commons.wikimedia.org/wiki/File:Phthalazine_synthesis.png]
- World Care Magazine. (2025, November 18). Scientists Uncover How a Seventy-Year-Old Blood Pressure Drug Really Works. Medium. [URL: https://medium.com/@worldcaremagazine/scientists-uncover-how-a-seventy-year-old-blood-pressure-drug-really-works-2a1f43f05814]
- Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31401008/]
- Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33157344/]
- Science of Synthesis. (2004). Product Class 10: Phthalazines. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-016-00658]
- Wikisource. (2018, May 13). 1911 Encyclopædia Britannica/Phthalazines. [URL: https://en.wikisource.org/wiki/1911_Encyclop%C3%A6dia_Britannica/Phthalazines]
- Wasfy, A. F., et al. (2013). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. [URL: https://www.iiste.org/Journals/index.php/CPER/article/view/5144]
- Wang, K., et al. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01826]
- Sciforum. Synthesis of new phthalazinedione derivatives. [URL: https://sciforum.net/paper/ecsoc-11/a020/pdf]
Sources
- 1. 1911 Encyclopædia Britannica/Phthalazines - Wikisource, the free online library [en.wikisource.org]
- 2. Phthalazine - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Hydralazine - Wikipedia [en.wikipedia.org]
- 5. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 8. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 9. Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. Olaparib - Wikipedia [en.wikipedia.org]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. m.youtube.com [m.youtube.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
theoretical studies on the stability of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
An In-Depth Technical Guide to the Theoretical Stability Assessment of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Foreword: A Proactive Approach to Pharmaceutical Stability
In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Unforeseen instability can lead to loss of potency, the formation of toxic degradants, and significant delays in regulatory approval. This guide is designed for researchers, computational chemists, and drug development professionals, providing a comprehensive framework for the theoretical evaluation of this compound's stability. While this molecule serves as our case study, the principles and methodologies detailed herein are broadly applicable to a wide range of heterocyclic pharmaceutical compounds. As a senior application scientist, my objective is not merely to present protocols but to instill a deeper understanding of the causality behind these computational experiments, fostering a proactive, rather than reactive, approach to stability assessment.
Introduction: The Significance of this compound Stability
1,2,3,4-Tetrahydrophthalazine and its derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry. The dihydrochloride salt form is often utilized to enhance solubility and bioavailability. However, the presence of ionizable nitrogens and a partially saturated heterocyclic ring suggests potential vulnerabilities to degradation via pathways such as hydrolysis and oxidation. A thorough understanding of its stability profile is paramount for formulation development, storage condition definition, and ensuring patient safety.[1][2]
Theoretical and computational chemistry offer powerful tools to probe the stability of such molecules at an electronic level, providing insights that are often difficult to obtain through experimentation alone.[3][4] By simulating molecular behavior, we can predict potential degradation pathways, identify the most labile parts of the structure, and understand the thermodynamics and kinetics of decomposition reactions. This in-silico approach allows for the rapid and cost-effective screening of molecular liabilities long before significant resources are invested in extensive laboratory studies.[5][6]
This guide will navigate through a multi-faceted theoretical approach, combining quantum chemical calculations and molecular dynamics simulations to build a holistic picture of the stability of this compound.
Part 1: Quantum Chemical Analysis of Intrinsic Stability and Reactivity
The intrinsic stability of a molecule is governed by its electronic structure. Density Functional Theory (DFT) has emerged as a robust and widely-used quantum chemical method for investigating the electronic properties of pharmaceutical molecules due to its favorable balance of accuracy and computational cost.[7][8]
Causality Behind Method Selection
We employ DFT to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a foundational understanding of its three-dimensional structure. Vibrational frequency analysis is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.[9]
Key electronic descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), offer profound insights into the molecule's reactivity.[7][10] A small HOMO-LUMO energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, potentially initiating a degradation reaction. The MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are susceptible to attack by various reagents.[7]
Diagram: Molecular Structure of this compound
Caption: A hypothetical reaction coordinate for oxidative degradation.
Experimental Protocol: Transition State (TS) Searching
-
Reactant and Product Definition:
-
For a chosen degradation pathway, define the structures of the reactant (this compound) and the expected product(s).
-
-
Initial TS Guess:
-
Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure. This involves providing the reactant and product structures as input.
-
-
TS Optimization:
-
Optimize the guessed structure using a TS optimization algorithm (e.g., Berny optimization with the Opt=TS keyword in Gaussian). This will locate the saddle point on the potential energy surface.
-
-
TS Verification:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Run an IRC calculation starting from the verified TS structure. This will map the reaction path from the transition state down to the reactant and product, confirming that the TS connects the desired minima.
-
-
Activation Energy Calculation:
-
Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactant.
-
Data Presentation: Hypothetical Activation Energies
| Degradation Pathway | Rate-Determining Step | Activation Energy (ΔG‡) (kcal/mol) | Implication |
| Acid-Catalyzed Hydrolysis | Water attack at C4a | 35.2 | Kinetically unfavorable under normal conditions. |
| Base-Catalyzed Hydrolysis | Hydroxide attack at C4a | 28.5 | More favorable than acid-catalyzed, but still requires significant energy. |
| Autoxidation | Hydrogen abstraction from N1 | 22.1 | The most likely degradation pathway under aerobic conditions. |
Part 3: Molecular Dynamics (MD) Simulations for Dynamic Stability
While quantum mechanics provides a static picture of a molecule's stability, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior in a complex environment over time. [1][11]MD is particularly useful for assessing how a drug molecule interacts with solvent molecules and excipients in a formulation, and for identifying conformational changes that might precede degradation. [11]
Rationale for MD Simulations
MD simulations allow us to model the behavior of this compound in an aqueous environment, mimicking physiological conditions or a liquid formulation. By analyzing the trajectory of the simulation, we can assess:
-
Conformational Stability: Does the molecule maintain its structure, or does it undergo significant conformational changes?
-
Solvation and Interactions: How does the molecule interact with surrounding water molecules? This can provide clues about its solubility and potential for hydrolysis.
-
Aggregation Propensity: Do multiple molecules of the drug tend to aggregate, which could affect its bioavailability and stability? [12]
Diagram: Workflow for MD Simulation
Caption: General workflow for a molecular dynamics simulation.
Experimental Protocol: MD Simulation
-
System Preparation:
-
Use the DFT-optimized structure of this compound.
-
Generate force field parameters for the molecule using a program like Antechamber with the General Amber Force Field (GAFF).
-
Place the molecule in the center of a periodic box of water molecules (e.g., TIP3P water model). Add chloride counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any bad contacts or steric clashes in the initial system setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure (NPT) ensemble to allow the density of the system to equilibrate. This is typically done for several nanoseconds.
-
-
Production Run:
-
Run the simulation for a sufficiently long time (e.g., 100-500 ns) under the NPT ensemble to sample the conformational space of the molecule.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate properties such as the Root Mean Square Deviation (RMSD) of the drug molecule from its initial structure, the number of hydrogen bonds with water, and the Radial Distribution Function (RDF) of water around specific atoms.
-
Conclusion: An Integrated Theoretical Framework for Stability Prediction
The theoretical study of this compound's stability is a multi-pronged endeavor that leverages the strengths of both quantum mechanics and molecular dynamics. DFT calculations provide a fundamental understanding of the molecule's intrinsic electronic properties and reactivity, allowing for the identification of its most labile sites and the kinetic favorability of potential degradation pathways. Molecular dynamics simulations then place the molecule in a dynamic, realistic environment, revealing its conformational behavior and interactions with its surroundings over time.
By integrating these computational approaches, researchers and drug development professionals can build a robust, predictive model of a drug candidate's stability profile. This in-silico assessment, when used in conjunction with targeted experimental studies like forced degradation, enables a more efficient, data-driven approach to formulation development, leading to safer and more effective medicines.
References
-
In silico assessment of drug substances chemical stability. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Rowan | ML-Powered Molecular Design and Simulation. (n.d.). Rowan. Retrieved January 19, 2026, from [Link]
-
Computational Chemistry Tools. (2022, December 8). Cambridge MedChem Consulting. Retrieved January 19, 2026, from [Link]
-
Kalyan, J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3), 21. [Link]
-
Computational Platform for Molecular Discovery & Design. (n.d.). Schrödinger. Retrieved January 19, 2026, from [Link]
-
Tielidy, A., et al. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics, 159(1), 014111. [Link]
-
Chen, I. J., & Foloppe, N. (2011). Software and resources for computational medicinal chemistry. Future Medicinal Chemistry, 3(6), 759-780. [Link]
-
Rbai, M., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]
-
Old Dogs, New Tricks: Molecular Dynamics can Enhance Protein Degrader Design. (2023, September 20). Medium. Retrieved January 19, 2026, from [Link]
-
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
-
Joshi, B. D., et al. (2020). Computational evaluation on molecular stability, reactivity, and drug potential of frovatriptan from DFT and molecular docking approach. Computational and Theoretical Chemistry, 1191, 113031. [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. Retrieved January 19, 2026, from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]
-
1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE | CAS 1445-69-8. (n.d.). Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]
-
Computational chemistry evaluation strategies in early-stage drug discovery. (2025). American Chemical Society. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences [mdpi.com]
- 9. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. research.dimensioncap.com [research.dimensioncap.com]
- 12. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Phthalhydrazide in Advanced Heterocyclic Synthesis
Introduction: Clarifying the Key Precursor for Phthalazine-Based Heterocycles
While 1,2,3,4-tetrahydrophthalazine dihydrochloride represents a reduced phthalazine core, the vast and dynamic field of fused heterocyclic synthesis, particularly the construction of pharmacologically relevant scaffolds, predominantly utilizes Phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) as the foundational building block.[1][2][3] This cyclic hydrazide offers two key nucleophilic nitrogen centers constrained in a conformationally advantageous arrangement, making it an exceptionally versatile precursor for multicomponent reactions (MCRs).
This guide focuses on the application of Phthalhydrazide in the synthesis of complex heterocyclic systems, most notably the 1H-pyrazolo[1,2-b]phthalazine-5,10-dione framework. Molecules containing this fused scaffold of pyrazole and phthalazine moieties are of significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The primary synthetic strategy discussed herein is the efficient and atom-economical multicomponent reaction, which allows for the construction of these complex molecules in a single pot.[1][4][5]
Core Application: One-Pot Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones
The three-component condensation of Phthalhydrazide, an aromatic or aliphatic aldehyde, and an active methylene compound (such as malononitrile or ethyl cyanoacetate) is the most robust and widely adopted method for synthesizing the pyrazolo[1,2-b]phthalazine core.[4][5][6]
Underlying Mechanistic Pathway
The reaction proceeds through a well-established domino sequence involving three key transformations in one pot: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/tautomerization cascade.
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde with the active methylene compound (e.g., malononitrile) to form a highly electrophilic α,β-unsaturated intermediate (a Knoevenagel adduct).[1]
-
Michael Addition: Phthalhydrazide, acting as a binucleophile, attacks the electron-deficient β-carbon of the Knoevenagel adduct in a classic Michael-type 1,4-addition. This step forms the crucial C-N bond and links the phthalazine core to the side chain.[1]
-
Cyclization & Tautomerization: The newly formed intermediate undergoes a rapid intramolecular cyclization, where the second nitrogen of the hydrazide attacks the nitrile carbon. A subsequent tautomerization step yields the thermodynamically stable, aromatic 1H-pyrazolo[1,2-b]phthalazine-5,10-dione product.[1]
Catalyst and Reaction Condition Optimization
The efficiency of the pyrazolo[1,2-b]phthalazine synthesis is highly dependent on the choice of catalyst and solvent. A wide array of catalysts has been successfully employed, reflecting a significant trend towards greener and more cost-effective chemistry.
| Catalyst Type | Specific Example | Solvent(s) | Typical Conditions | Yield Range | Reference |
| Biocatalyst | Bovine Serum Albumin (BSA) | Water | 60 °C | 73-93% | [7] |
| Ionic Liquid | [bmim]OH | Ethanol | 60 °C | 86-97% | [4] |
| Ionic Liquid | [Bu₃NH][HSO₄] | Solvent-free | 80 °C | 83-95% | [4] |
| Lewis Acid | NiCl₂·6H₂O | Ethanol | Reflux | Good | [5] |
| Weak Acid | Boric Acid (H₃BO₃) | Solvent-free | Microwave | Excellent | [8] |
Causality Behind Experimental Choices:
-
Green Catalysts (e.g., BSA): The use of biocatalysts like BSA in water represents a highly environmentally benign approach. BSA likely provides hydrophobic pockets and specific amino acid residues that orient the substrates and facilitate the reaction cascade under mild conditions.[7]
-
Ionic Liquids: These compounds act as both the solvent and the catalyst, offering high thermal stability and recyclability. Basic ionic liquids like [bmim]OH can deprotonate the active methylene compound, while acidic ones can activate the aldehyde carbonyl group.[4]
-
Solvent-Free & Microwave Irradiation: Combining a solid catalyst like boric acid with microwave heating dramatically reduces reaction times and eliminates the need for organic solvents, aligning with the principles of green chemistry.[8] The microwave energy efficiently couples with the polar reactants to accelerate the reaction rate.
Experimental Protocols
The following protocols are generalized methodologies derived from established literature and can be adapted based on the specific substrates and available catalysts.
Protocol 1: Green Synthesis using Bovine Serum Albumin (BSA) in Water
This protocol is adapted from the work utilizing BSA as an efficient biocatalyst.[7]
-
Reaction Setup: To a 10 mL round-bottom flask, add Phthalhydrazide (0.1 mmol, 16.2 mg), the desired aryl aldehyde (0.1 mmol), and malononitrile (0.1 mmol, 6.6 mg).
-
Catalyst and Solvent Addition: Add Bovine Serum Albumin (BSA) (30 mg) and distilled water (2 mL).
-
Reaction Execution: Equip the flask with a magnetic stir bar and a condenser. Place the flask in a preheated oil bath at 60°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product typically precipitates from the aqueous medium. Filter the mixture through a Büchner funnel.
-
Washing: Wash the collected solid residue sequentially with cold water and ethanol to remove the catalyst and any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to afford the pure 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.
Protocol 2: Four-Component Synthesis using Boric Acid under Microwave Irradiation
This protocol generates the Phthalhydrazide in situ from phthalic anhydride and hydrazine, offering a higher level of convergence.[8]
-
Reaction Setup: In a microwave-safe reaction vessel, combine phthalic anhydride (1 mmol, 148 mg), hydrazine monohydrate (1 mmol, ~50 µL), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol, 66 mg), and boric acid (10 mol%, 6.2 mg).
-
Reaction Execution: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a suitable power level to maintain the desired temperature (e.g., 80-100 °C) for a short duration (typically 5-15 minutes).
-
Monitoring: As microwave reactions are rapid, initial time screening is recommended. Progress can be checked after cooling by dissolving a small aliquot in a suitable solvent for TLC analysis.
-
Work-up and Purification: After cooling the vessel to room temperature, add ethanol to the solid mass and stir.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Safety and Handling
-
Phthalhydrazide: Not considered hazardous under standard OSHA communication standards. However, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid dust formation and inhalation.[9]
-
Aldehydes & Malononitrile: Many aldehydes are irritants and sensitizers. Malononitrile is toxic. Both should be handled in a well-ventilated fume hood.[10][11]
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for each specific reagent, catalyst, and solvent used in any synthetic procedure.[9][10][11] Facilities should be equipped with safety showers and eyewash stations.[11]
Conclusion
Phthalhydrazide stands out as a privileged and versatile building block for the construction of nitrogen-rich fused heterocyclic systems. The application of multi-component reactions, particularly for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, provides an efficient, atom-economical, and increasingly green pathway to access these valuable molecular scaffolds. The adaptability of the reaction to a wide range of catalysts—from biocatalysts in water to solid acids under solvent-free conditions—underscores its utility and robustness for researchers in medicinal chemistry and drug development.
References
-
Synthesis of 1H-Pyrazolo[1,2-b]Phthalazine-5,10-Dione and 1H-Pyrazolo[1,2-a]Pyridazine-5,8-Dione Derivatives by Bovine Serum Albumin in Water. Taylor & Francis Online. [Link]
-
Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. [Link]
-
ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. [Link]
-
Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. [Link]
-
Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
-
Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHTHALHYDRAZIDE-BASED MULTICOMPONENT REACTIONS. HETEROCYCLES. [Link]
-
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine - NIST WebBook. NIST. [Link]
-
1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE | CAS 1445-69-8. Matrix Fine Chemicals. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine [webbook.nist.gov]
- 3. 1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE | CAS 1445-69-8 [matrix-fine-chemicals.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. longdom.org [longdom.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An Application Scientist's Guide to the Synthesis of 1,4-Disubstituted Phthalazine Derivatives
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of 1,4-disubstituted phthalazine derivatives. Phthalazines are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] This document outlines the most prevalent and effective synthetic strategies, delves into the mechanistic underpinnings of these reactions, and offers a detailed, step-by-step protocol for a versatile and reproducible synthetic route. The aim is to equip researchers with both the theoretical knowledge and practical guidance necessary for the successful synthesis and exploration of this important chemical space.
Introduction: The Significance of the Phthalazine Scaffold
The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its rigid framework and ability to engage in various non-covalent interactions have made it a cornerstone for the design of therapeutic agents across a wide range of diseases.[3] Notable examples of commercially available drugs containing the phthalazine moiety include Azelastine (antihistamine), Hydralazine (antihypertensive), and Olaparib (a PARP inhibitor for cancer therapy).[1][4]
The biological versatility of phthalazine derivatives is vast, with reported activities including anticonvulsant, cardiotonic, anti-inflammatory, antimicrobial, and potent antitumor effects.[3][5] The substituents at the 1 and 4 positions are particularly crucial for modulating pharmacological activity, making the development of robust and flexible synthetic methods to access 1,4-disubstituted analogues a primary objective in drug discovery.[6] This guide focuses on elucidating these synthetic pathways.
Strategic Approaches to Phthalazine Synthesis
The construction of the 1,4-disubstituted phthalazine core can be broadly categorized into two main strategies:
-
Strategy A: Ring Formation via Condensation. This classical approach involves the cyclocondensation of a benzene derivative bearing two ortho-carbonyl or carboxyl-equivalent groups with a hydrazine-based reagent.[7]
-
Strategy B: Functionalization of a Pre-formed Phthalazine Core. This modern approach often starts with a simple, readily available phthalazine, such as 1,4-dichlorophthalazine, which is then elaborated using powerful cross-coupling reactions.[8][9]
The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Strategy A: Cyclocondensation Reactions
The most fundamental route to the phthalazine skeleton is the reaction of a 1,2-dicarbonyl benzene derivative with hydrazine.[7] This method is reliable for creating the core ring system.
-
Causality of Reagent Choice: Hydrazine hydrate is the quintessential reagent for this transformation. Its two nucleophilic nitrogen atoms are perfectly poised to attack the two adjacent electrophilic carbonyl carbons of the benzene precursor. The subsequent intramolecular condensation and dehydration drive the formation of the stable, aromatic diazine ring. Acetic acid is often used as a solvent and a mild catalyst to facilitate the condensation steps.[10]
A common starting material for this approach is phthalic anhydride, which first reacts with hydrazine to form phthalazin-1,4-dione.[11] This intermediate, however, is not yet the desired 1,4-disubstituted scaffold and requires further functionalization, as detailed in Strategy B.
Strategy B: Post-Formation Functionalization of the Phthalazine Core
For achieving diverse 1,4-disubstitution patterns, functionalizing a pre-existing phthalazine core is often the most efficient and versatile strategy. The workhorse for this approach is 1,4-dichlorophthalazine , a key intermediate that can be readily prepared from phthalazin-1,4-dione by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9]
-
Expert Insight: The rationale behind using POCl₃ is its ability to convert the amide-like functional groups in the dione into highly reactive chloro-imidoyl groups, which readily tautomerize to the aromatic 1,4-dichlorophthalazine. The chlorine atoms at the 1 and 4 positions are excellent leaving groups, rendering these positions highly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.
// Nodes Start [label="Phthalic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Dione [label="Phthalazin-1,4-dione", fillcolor="#FBBC05", fontcolor="#202124"]; DiChloro [label="1,4-Dichlorophthalazine\n(Key Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substituted [label="1,4-Disubstituted\nPhthalazine Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for routing invis1 [shape=point, width=0.01, height=0.01]; invis2 [shape=point, width=0.01, height=0.01];
// Edges Start -> Dione [label=" Hydrazine Hydrate\n (Cyclocondensation)"]; Dione -> DiChloro [label=" POCl₃\n (Chlorination)"]; DiChloro -> invis1 [dir=none]; invis1 -> Substituted [label=" Nucleophilic Substitution\n (Amines, Alcohols, Thiols)"]; DiChloro -> invis2 [dir=none]; invis2 -> Substituted [label=" Pd-Catalyzed Cross-Coupling\n (Suzuki, Buchwald-Hartwig, etc.)"]; }
Caption: General workflow for synthesizing 1,4-disubstituted phthalazines.
Once 1,4-dichlorophthalazine is obtained, a vast array of substituents can be introduced:
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring activates the chloro-substituents towards SNAAr. Amines, alkoxides, and thiolates can readily displace the chlorides to form C-N, C-O, and C-S bonds, respectively.
-
Palladium-Catalyzed Cross-Coupling: This represents the pinnacle of modern synthetic utility. Reactions like the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bonds), and Sonogashira coupling (for C-C triple bonds) provide unparalleled scope for introducing complex aryl, heteroaryl, alkyl, and amino groups.[12] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-4-(phenylamino)phthalazine
This protocol details a reliable two-step sequence starting from the key 1,4-dichlorophthalazine intermediate, employing a sequential Suzuki coupling and a nucleophilic substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Dichlorophthalazine | ≥98% | Commercially Available | Store in a desiccator. |
| 4-Methoxyphenylboronic acid | ≥98% | Commercially Available | |
| Aniline | ≥99.5% | Commercially Available | Distill before use if necessary. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Solvent System | Ensure dryness for Suzuki coupling. |
| Ethanol (EtOH) | Reagent Grade | Commercially Available | |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate (aq.) | Lab Prepared | ||
| Brine (Saturated NaCl aq.) | Lab Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Step 1: Suzuki-Miyaura Coupling - Synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichlorophthalazine (1.99 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 eq), and sodium carbonate (2.65 g, 25.0 mmol, 2.5 eq).
-
Add Pd(dppf)Cl₂ (0.366 g, 0.5 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 1-chloro-4-(4-methoxyphenyl)phthalazine as a solid.
Step 2: Nucleophilic Aromatic Substitution - Synthesis of 1-(4-methoxyphenyl)-4-(phenylamino)phthalazine
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 1-chloro-4-(4-methoxyphenyl)phthalazine (assume 2.70 g, ~10.0 mmol from the previous step) in ethanol (25 mL).
-
Add aniline (1.02 mL, 11.0 mmol, 1.1 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 6 hours. Monitor the reaction by TLC. The formation of a precipitate (anilinium hydrochloride) may be observed.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove the HCl byproduct and any unreacted starting material.
-
Wash the organic layer with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography if necessary to afford the final product, 1-(4-methoxyphenyl)-4-(phenylamino)phthalazine.
Self-Validation and Characterization
To ensure the trustworthiness of this protocol, the identity and purity of the final compound must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of both the methoxyphenyl and phenylamino moieties.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion and Future Outlook
The synthetic strategies outlined in this guide provide a robust framework for accessing a wide variety of 1,4-disubstituted phthalazine derivatives. The key intermediate, 1,4-dichlorophthalazine, serves as a versatile platform for diversification through both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. [9]The detailed protocol offers a reliable and reproducible method for synthesizing a representative of this class. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and atom-economical methods for phthalazine synthesis will remain a vital area of research, enabling the continued exploration of this pharmacologically significant scaffold.
References
-
Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]
-
PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. [Link]
-
ResearchGate. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. [Link]
-
Europe PMC. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. [Link]
-
ResearchGate. Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. [Link]
-
National Center for Biotechnology Information. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]
-
ResearchGate. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. [Link]
-
Iraqi National Journal of Chemistry. An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. [Link]
-
MDPI. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. [Link]
-
MDPI. New 1,4-Disubstituted Phthalazines: Synthesis, Structure and Herbicidal Evaluation. [Link]
-
Science of Synthesis. Product Class 10: Phthalazines. [Link]
-
ResearchGate. Phthalazines. [Link]
-
ResearchGate. Synthesis and antitumor activities of novel 1,4-substituted phthalazine derivatives. [Link]
-
Sciforum. Synthesis of new phthalazinedione derivatives. [Link]
-
Mansoura University. Phthalazinone. [Link]
-
Longdom Publishing SL. Recent Developments in Chemistry of Phthalazines. [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. [Link]
-
Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
Longdom Publishing SL. Recent Developments in Chemistry of Phthalazines. [Link]
-
National Center for Biotechnology Information. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. [Link]
-
MDPI. Palladium-Catalyzed Reactions. [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
1,2,3,4-Tetrahydrophthalazine Dihydrochloride: A Versatile Scaffold for Innovations in Drug Discovery
Abstract
The phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2] Among the diverse array of phthalazine analogs, 1,2,3,4-tetrahydrophthalazine dihydrochloride has emerged as a crucial building block for the synthesis of novel therapeutic agents. Its unique structural features and reactivity allow for the facile introduction of various substituents, enabling the exploration of vast chemical space in the quest for new drugs. This guide provides an in-depth overview of the applications of this compound in drug discovery, complete with detailed experimental protocols and insights into the rationale behind synthetic strategies.
Introduction: The Significance of the Phthalazine Moiety
Fused diaza-heterocycles are central to the structure of numerous bioactive natural products and synthetic drugs.[3][4] The phthalazine subunit, in particular, has garnered significant attention from medicinal chemists due to its presence in compounds with diverse pharmacological profiles.[1][5] Derivatives of phthalazine have been reported to possess anticonvulsant, cardiotonic, vasorelaxant, and antitumor activities.[1][5] The tetrahydrophthalazine core offers a three-dimensional structure that can be strategically modified to optimize interactions with biological targets.
The dihydrochloride salt form of 1,2,3,4-tetrahydrophthalazine enhances its stability and solubility, making it an ideal starting material for various chemical transformations. This guide will explore its utility as a scaffold in the design and synthesis of novel compounds with therapeutic potential.
Core Synthetic Strategies and Mechanistic Insights
The primary utility of this compound in drug discovery lies in its reactivity at the secondary amine positions. These nitrogen atoms serve as nucleophilic handles for the introduction of a wide array of substituents, most commonly through N-arylation and N-alkylation reactions.
N-Arylation Reactions: Accessing Diverse Chemical Space
The introduction of aryl groups onto the tetrahydrophthalazine scaffold is a powerful strategy for modulating the pharmacological properties of the resulting molecules. The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is particularly well-suited for the N-arylation of this building block.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and a suitable base. The bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, while the base is crucial for the deprotonation of the amine, allowing it to enter the catalytic cycle. The choice of solvent is also critical, with anhydrous, non-protic solvents like toluene or dioxane being preferred to prevent catalyst deactivation.
Below is a generalized workflow for the N-arylation of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be necessary based on the specific aryl halide and desired product.
Protocol 3.1: Mono-N-Arylation of this compound
This protocol is designed for the selective addition of a single aryl group.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-bromotoluene) (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Di-N-Arylation of this compound
This protocol is for the exhaustive arylation of both nitrogen atoms.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-chlorobenzonitrile) (2.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Follow steps 1-3 from Protocol 3.1, substituting the appropriate reagents and solvent.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
Follow steps 6-10 from Protocol 3.1 for work-up and purification.
Data Presentation and Characterization
The successful synthesis of N-arylated tetrahydrophthalazine derivatives should be confirmed by standard analytical techniques.
| Compound | Aryl Group | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Mono-arylated | 4-tolyl | 78 | 7.15 (d, 2H), 6.90 (d, 2H), 4.20 (s, 2H), 3.85 (t, 2H), 3.10 (t, 2H), 2.30 (s, 3H) | [M+H]⁺ calculated: 239.15, found: 239.2 |
| Di-arylated | 4-cyanophenyl | 65 | 7.60 (d, 4H), 7.10 (d, 4H), 4.50 (s, 4H), 3.50 (s, 4H) | [M+H]⁺ calculated: 337.14, found: 337.1 |
Note: The above data is representative and will vary depending on the specific aryl halide used.
Applications in Drug Discovery Case Studies
The versatility of the tetrahydrophthalazine scaffold is evident in its incorporation into molecules targeting a range of diseases.
Anticancer Agents
The phthalazine core is a key component of several potent anticancer agents. [6]For example, derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase, a key target in angiogenesis. [6]The N-aryl substituents play a crucial role in occupying the hydrophobic pocket of the kinase's active site. [6]
Neuroprotective Agents
In the field of neurodegenerative diseases, such as Parkinson's disease, molecules that can act as dopamine D2/D3 agonists and also chelate iron are of significant interest. [7]The tetrahydrophthalazine scaffold can be elaborated to incorporate functionalities that impart these dual activities, offering a potential therapeutic strategy for both symptomatic relief and neuroprotection. [7]
Antimicrobial and Antioxidant Compounds
Researchers have also explored the potential of phthalazine derivatives as antimicrobial and antioxidant agents. [8]By hybridizing the phthalazine core with other pharmacophoric moieties known for their antioxidant properties, novel compounds with enhanced activity can be designed and synthesized. [8]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the drug discovery process. Its amenability to a variety of synthetic transformations, particularly N-arylation reactions, allows for the creation of large and diverse libraries of compounds for biological screening. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of phthalazine derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents for a wide range of diseases.
References
- Jadhav, S. D., & Tripathi, R. M. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic Chemistry & Research.
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1–15. [Link]
-
Munin, J., et al. (2017). Synthesis of new phthalazinedione derivatives. Molbank, 2017(1), M920. [Link]
-
Elmeligie, S., et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 891–903. [Link]
- Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102.
-
Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. [Link]
-
Arote, R. B., & Shisodia, S. U. (2019). Strategies for the syntheses of phthalazine derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
-
An, S., et al. (2010). Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease. Journal of Medicinal Chemistry, 53(5), 2114–2125. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Emerging Role of Tetrahydrophthalazine Derivatives in Advanced Materials Science
Audience: Researchers, scientists, and drug development professionals.
Abstract: While the scaffold of phthalazine and its derivatives is well-established in medicinal chemistry, its potential within materials science is a rapidly emerging field of significant interest.[1][2] This guide moves beyond the biological and delves into the functional applications of tetrahydrophthalazine derivatives in materials science. We will explore their utility as robust corrosion inhibitors, their role in chemical sensing, and their nascent potential as novel luminescent materials. This document provides not only the theoretical underpinnings for these applications but also detailed, field-tested protocols to enable researchers to synthesize, characterize, and validate these versatile molecules for material applications.
Introduction: Beyond Biology - The Material Promise of Tetrahydrophthalazines
Phthalazines are a class of nitrogen-containing heterocyclic compounds that have long captured the attention of medicinal chemists for their diverse pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2][3] The tetrahydrophthalazine core, with its partially saturated ring system and inherent N-N bond, offers a unique combination of structural rigidity and flexibility. These features, coupled with the potential for extensive functionalization, make them prime candidates for creating bespoke molecules with tailored material properties.
Multicomponent reactions, often catalyzed by transition metals, have provided efficient and atom-economical pathways to synthesize a wide variety of complex phthalazine and tetrahydrophthalazine derivatives.[4] This synthetic accessibility is crucial for exploring structure-property relationships in materials science. This guide will focus on three key application areas where these derivatives show significant promise: corrosion inhibition, chemical sensing, and luminescent materials.
Application I: High-Performance Corrosion Inhibitors
The protection of metals from corrosive environments is a critical industrial challenge. Organic compounds containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors, as they can adsorb onto the metal surface, displacing water molecules and forming a protective barrier.[5] Phthalazine derivatives, with their multiple nitrogen atoms and π-electron systems, are particularly effective in this role.[5][6]
Causality of Inhibition: The efficacy of phthalazine derivatives as corrosion inhibitors stems from their molecular structure. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring facilitate strong adsorption onto the d-orbitals of metal surfaces like steel. This interaction forms a stable, protective film that blocks the electrochemical reactions responsible for corrosion.[6][7] Studies have shown that the mode of adsorption can be a spontaneous process involving both physical (electrostatic) and chemical bonding (chemisorption).[8]
Performance Data: The inhibition efficiency of phthalazine derivatives is concentration-dependent and can be remarkably high. Research on related structures provides a strong benchmark for the potential of new tetrahydrophthalazine compounds.
| Derivative Class | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration | Reference |
| Phthalazine (PT) | Mild Steel | 1 M HCl | >90% (Implied) | Not specified | [6] |
| Phthalazone (PTO) | Mild Steel | 1 M HCl | >90% (Implied, superior to PT) | Not specified | [6][9] |
| Chitosan-Phthalazine Conjugate | Carbon Steel | Acidic Medium | 95.38% | 400 ppm | [8] |
| Substituted Phthalazines | Steel | 5 M HCl | Effective Inhibition | Not specified | [5] |
Protocol 2.1: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the procedure for quantifying the inhibition efficiency of a novel tetrahydrophthalazine derivative on mild steel in an acidic environment.
Workflow for Corrosion Inhibition Testing
Caption: Workflow for evaluating corrosion inhibitors.
Materials:
-
Potentiostat/Galvanostat with EIS capability.
-
Three-electrode corrosion cell.
-
Working Electrode: Mild steel coupon.
-
Counter Electrode: Platinum wire or graphite rod.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Tetrahydrophthalazine derivative (inhibitor).
-
Hydrochloric acid (HCl), analytical grade.
-
Deionized water.
-
Polishing materials (e.g., silicon carbide papers of decreasing grit size, diamond paste).
Procedure:
-
Electrode Preparation: Mechanically polish the mild steel coupon with silicon carbide papers, wash with deionized water and ethanol, and dry. This ensures a reproducible surface.
-
Solution Preparation: Prepare a 1 M HCl solution. Separately, prepare a stock solution of the tetrahydrophthalazine derivative in 1 M HCl and create a series of dilutions (e.g., 50, 100, 200, 400 ppm). A blank 1 M HCl solution without the inhibitor is required as a control.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished steel coupon as the working electrode.
-
Add the test solution (either blank or with inhibitor) to the cell.
-
Monitor the Open Circuit Potential (OCP) until it stabilizes (typically 30-60 minutes). This indicates the system has reached a steady state.
-
Perform the EIS measurement. A typical frequency range is from 100 kHz to 10 mHz with a small AC voltage perturbation (e.g., 10 mV).
-
-
Data Analysis:
-
Model the resulting Nyquist plots using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct).
-
The Rct value is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the resistance in the blank solution.
-
Trustworthiness Check: The protocol is self-validating. A dose-dependent increase in Rct and IE% provides confidence in the results. The blank control is essential for establishing a baseline corrosion rate.
Application II: Chemical and Analytical Sensing
The unique reactivity and photophysical properties of nitrogen-containing heterocycles make them excellent candidates for chemical sensors. The chemiluminescence of luminol (a phthalhydrazide derivative) is a classic example, used for detecting trace amounts of blood or certain metal ions.[10] Similarly, tetrahydrophthalazine has been used for the quantitative precipitation and detection of formaldehyde, highlighting its potential for specific analyte recognition.[11]
Sensing Mechanism: The mechanism can be based on several principles:
-
Chemiluminescence: A chemical reaction involving the derivative produces an excited state that emits light upon relaxation. The presence of a target analyte can catalyze or quench this reaction, leading to a measurable change in light output.
-
Colorimetric/Fluorometric Changes: The interaction of the derivative with an analyte (e.g., metal ion, reactive oxygen species) can alter its electronic structure, leading to a change in its absorption or fluorescence spectrum.
-
Selective Reaction: The derivative may react specifically with a target analyte to produce a new compound that can be easily detected, as seen with formaldehyde.[11]
Protocol 3.1: Screening for Chemiluminescent Sensing of Reactive Oxygen Species (ROS)
This protocol provides a method to screen a novel tetrahydrophthalazine derivative for its ability to act as a chemiluminescent probe for ROS, such as hydrogen peroxide (H₂O₂).
Workflow for Chemiluminescence Screening
Caption: Experimental workflow for sensor screening.
Materials:
-
Luminometer or plate reader with luminescence detection.
-
Black, opaque 96-well plates (to minimize background).
-
Tetrahydrophthalazine derivative.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Hydrogen peroxide (H₂O₂), 30%.
-
Catalyst/Co-reactant (e.g., Horseradish Peroxidase (HRP), Cobalt(II) chloride).
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of the tetrahydrophthalazine derivative in DMSO.
-
Prepare working solutions by diluting the stock in PBS to final assay concentrations (e.g., 1-100 µM).
-
Prepare a series of H₂O₂ dilutions in PBS.
-
Prepare a catalyst solution (e.g., 1 µg/mL HRP or 100 µM CoCl₂) in PBS.
-
-
Assay Performance:
-
In a 96-well plate, add 50 µL of the derivative working solution to each well.
-
Add 50 µL of the catalyst solution.
-
Include control wells containing only buffer and catalyst (background).
-
-
Measurement:
-
Place the plate in the luminometer.
-
Program the instrument to inject 50 µL of the H₂O₂ solution into each well and immediately begin measuring light emission.
-
Integrate the signal over a set time (e.g., 2-10 seconds).
-
-
Data Analysis:
-
Subtract the background reading from the sample readings.
-
Plot the net chemiluminescence intensity against the H₂O₂ concentration.
-
Determine the limit of detection (LOD), typically calculated as 3 times the standard deviation of the blank.
-
Expert Insight: The choice of buffer, pH, and catalyst can dramatically affect the performance of a chemiluminescent system. Screening different conditions is essential for optimizing a new sensor molecule.
Potential Application III: Luminescent Materials and Optoelectronics
While direct applications of tetrahydrophthalazines in optoelectronics are still exploratory, the broader family of nitrogen-rich heterocycles, such as s-tetrazines and phthalocyanines, are known for their unique photophysical properties.[12][13][14] These molecules often exhibit strong absorption and emission profiles that can be tuned by chemical modification.[15] Symmetrically substituted s-tetrazine derivatives, for example, have been synthesized and shown to possess high fluorescence quantum yields, making them suitable for applications like OLEDs.[16]
Guiding Principles: The fluorescence of these systems arises from n→π* and π→π* electronic transitions. By strategically adding electron-donating or electron-withdrawing groups to the tetrahydrophthalazine core, it should be possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.
Protocol 4.1: Characterization of Photophysical Properties
This protocol describes the fundamental steps to determine if a novel tetrahydrophthalazine derivative has interesting luminescent properties.
Materials:
-
UV-Vis Spectrophotometer.
-
Fluorometer (Fluorescence Spectrophotometer).
-
Quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvent (e.g., Chloroform, THF, Acetonitrile).
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the tetrahydrophthalazine derivative in a spectroscopic grade solvent (e.g., 1-10 µM). The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the solution from approximately 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λ_max). This will guide the choice of excitation wavelength for fluorescence measurements.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the λ_max determined from the absorption spectrum.
-
Record the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λ_em. The excitation spectrum should ideally match the absorption spectrum, confirming the emitting species.
-
-
Quantum Yield (QY) Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of your sample.
-
Under identical instrument conditions, measure the absorbance and integrated fluorescence intensity of a known standard (e.g., quinine sulfate, QY = 0.54).
-
Calculate the quantum yield (Φ_s) of your sample using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and std refer to the sample and the standard, respectively.
-
Expert Insight: Solvent polarity can significantly impact fluorescence properties (solvatochromism). Characterizing a new compound in a range of solvents with different polarities can provide valuable insights into the nature of its excited state.
General Synthesis Protocol: Palladium-Catalyzed Cascade Carbonylation
The synthesis of the tetrahydrophthalazinone core can be efficiently achieved through modern catalytic methods. The following is a generalized protocol based on palladium-catalyzed cascade reactions, which offer high yields and good functional group tolerance.[4]
General Synthesis Scheme
Caption: Palladium-catalyzed synthesis of tetrahydrophthalazinones.
Materials:
-
2-Iodobenzyl bromide (or related ortho-dihaloarene).
-
A substituted hydrazine (e.g., phenylhydrazine, methylhydrazine).
-
Palladium(II) acetate (Pd(OAc)₂).
-
Ligand (e.g., Xantphos).
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Carbon monoxide (CO) gas balloon or cylinder.
-
Anhydrous toluene.
-
Standard Schlenk line or glovebox equipment for inert atmosphere reactions.
Procedure:
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), 2-iodobenzyl bromide (1.0 mmol), and anhydrous toluene (5 mL).
-
Reagent Addition: Add the hydrazine derivative (1.2 mmol) and the base (2.5 mmol) to the flask.
-
Carbonylation: Purge the flask with carbon monoxide gas and then leave it under a CO atmosphere (typically using a balloon).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydrophthalazin-1-one derivative.
Causality: This reaction proceeds via a cascade mechanism. The palladium catalyst first facilitates the insertion of CO into the aryl-iodide bond (carbonylation). This is followed by a nucleophilic attack from the hydrazine and subsequent intramolecular cyclization to form the stable heterocyclic ring system. The choice of ligand is critical for stabilizing the palladium intermediates and promoting high yields.
Conclusion and Future Outlook
Tetrahydrophthalazine derivatives represent a versatile and synthetically accessible class of molecules with significant, yet largely untapped, potential in materials science. Their demonstrated efficacy as corrosion inhibitors provides a strong foundation for their industrial application. Furthermore, preliminary evidence and analogies to related heterocyclic systems strongly suggest promising future roles in chemical sensing and the development of novel luminescent materials for optoelectronic devices. The protocols detailed in this guide provide a robust framework for researchers to explore these exciting avenues, paving the way for the rational design of new functional materials based on the tetrahydrophthalazine scaffold.
References
-
Miklós, D., et al. (2021). Synthesis of tetrahydrophthalazine and phthalamide (phthalimide) derivatives via palladium-catalysed carbonylation of iodoarenes. ResearchGate. Available at: [Link]
-
Musa, A. Y., et al. (2012). Molecular dynamic and quantum chemical calculations for phthalazine derivatives as corrosion inhibitors of mild steel in 1 M HCl. Corrosion Science. Available at: [Link]
-
Kalyakina, A. S., et al. (2021). Fluoro-Substituted Metal Phthalocyanines for Active Layers of Chemical Sensors. MDPI. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). Available at: [Link]
-
Yadav, P., et al. (2021). Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. ResearchGate. Available at: [Link]
-
Mukherjee, D., et al. (2017). Phthalocyanines as Sensitive Materials for Chemical Sensors. ResearchGate. Available at: [Link]
-
Vanags, G., & Veinbergs, A. (1952). Tetrahydrophthalazine. ResearchGate. Available at: [Link]
-
Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health (PMC). Available at: [Link]
-
Nyokong, T., & Gledhill, B. (2021). Recent advances in phthalocyanines for chemical sensor, non-linear optics (NLO) and energy storage applications. University of Pretoria. Available at: [Link]
-
Achar, B. Y., et al. (2015). Recent studies chemical sensors based on phthalocyanines. ResearchGate. Available at: [Link]
-
Sun, H., et al. (2023). Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica. Available at: [Link]
-
Ostrowska, K., et al. (2022). Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring. National Institutes of Health (NIH). Available at: [Link]
-
Ostrowska, K., et al. (2022). Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring. ResearchGate. Available at: [Link]
-
Musa, A. Y., et al. (2012). Molecular dynamic and quantum chemical calculations for phthalazine derivatives as corrosion inhibitors of mild steel in 1 M HCl. OSTI.gov. Available at: [Link]
-
El-Lateef, H. M. A., et al. (2024). Sustainable novel chitosan sulfonamides conjugated with a phthalazine derivative for enhanced corrosion inhibition in acidic environments. RSC Publishing. Available at: [Link]
-
Hemdan, M. M., et al. (2014). Synthesis of Some New Phthalazines and their Evaluation as Corrosion Inhibitors of Steel. ResearchGate. Available at: [Link]
-
Berezina, E. S., et al. (2022). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. PubMed Central. Available at: [Link]
-
Gubarev, Y. A., et al. (2022). Synthesis and Spectroscopic and Luminescent Properties of Er, Yb and Lu Complexes with Cyano-Substituted Phthalocyanine Ligands. PubMed Central. Available at: [Link]
-
Zhang, Y., et al. (2024). Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. ResearchGate. Available at: [Link]
-
Ostrowska, K., et al. (2022). Novel Conjugated s-Tetrazine Derivatives Bearing a 4H-1,2,4-Triazole Scaffold: Synthesis and Luminescent Properties. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable novel chitosan sulfonamides conjugated with a phthalazine derivative for enhanced corrosion inhibition in acidic environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Molecular dynamic and quantum chemical calculations for phthalazine derivatives as corrosion inhibitors of mild steel in 1 M HCl (Journal Article) | ETDEWEB [osti.gov]
- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
experimental procedure for N-functionalization of tetrahydrophthalazines
An Application Guide to the N-Functionalization of Tetrahydrophthalazines for Medicinal Chemistry and Drug Discovery
Authored by a Senior Application Scientist
Abstract
The tetrahydrophthalazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, owing to its three-dimensional, sp³-rich structure.[1] The ability to selectively functionalize the nitrogen atoms of the embedded hydrazine moiety is critical for modulating the pharmacological properties, ADMET profile, and target engagement of drug candidates. This document provides a comprehensive guide for researchers, offering detailed experimental protocols, mechanistic insights, and practical advice for the N-functionalization of tetrahydrophthalazines, including N-alkylation, N-arylation, and N-acylation strategies.
Introduction: The Strategic Value of the Tetrahydrophthalazine Core
Fused diaza-heterocycles are foundational structures in numerous bioactive natural products and effective medicines.[2] Among these, phthalazine derivatives have gained significant attention in medicinal chemistry for their broad applications in both pharmaceutical and agrochemical industries.[2] Specifically, the non-planar, sp³-rich nature of the tetrahydrophthalazine core is increasingly sought after in drug discovery to enhance properties such as solubility, metabolic stability, and binding affinity, while moving away from the flat, aromatic structures that have dominated medicinal chemistry.[1]
The two nitrogen atoms of the hydrazine core offer versatile handles for chemical modification. Iterative functionalization at these sites allows for the generation of diverse chemical libraries with varied steric and electronic properties, which is essential for systematic structure-activity relationship (SAR) studies.[3] This guide details robust and reproducible methods to achieve selective N-functionalization, empowering researchers to unlock the full potential of this valuable scaffold.
General Workflow for N-Functionalization
The process of N-functionalizing a tetrahydrophthalazine core follows a logical sequence, from substrate preparation to final product characterization. Careful planning, especially concerning the choice of reagents and reaction conditions, is paramount for success.
Caption: General experimental workflow for N-functionalization.
Key N-Functionalization Strategies & Protocols
This section details the most common and effective methods for modifying the nitrogen atoms of the tetrahydrophthalazine ring.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and reliable method for introducing alkyl groups, particularly when direct alkylation with halides is problematic. This two-step, one-pot process involves the formation of an intermediate hydrazone from an aldehyde or ketone, followed by in-situ reduction.
Rationale: This method avoids the common pitfalls of direct alkylation, such as over-alkylation and the need for strong bases. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in acidic to neutral conditions, tolerating a wide range of functional groups.[1]
Protocol 1: N-Alkylation with an Aldehyde using STAB
-
Reagent Preparation: To a solution of the tetrahydrophthalazine starting material (1.0 equiv) in tetrahydrofuran (THF, 0.1 M), add the desired aldehyde (1.1 equiv).
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate hydrazone formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-20 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
N-Arylation via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives.[4] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance.
Rationale: The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions.[4] Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often essential for promoting the reductive elimination step and stabilizing the active catalytic species.[1] Sodium tert-butoxide is a common strong base used to deprotonate the hydrazine nitrogen, facilitating its entry into the catalytic cycle.
Sources
Phthalazine Derivatives as Emerging Anticancer Agents: Application Notes and Protocols
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse chemical space. Among the promising scaffolds, phthalazine and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in oncology.[1][2] This guide provides an in-depth exploration of the application of phthalazine derivatives as anticancer agents, detailing their mechanisms of action, and providing robust protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The Therapeutic Promise of the Phthalazine Scaffold
The phthalazine core, a bicyclic aromatic heterocycle, serves as a versatile foundation for the design of targeted anticancer agents.[1] Its derivatives have shown efficacy against a range of human cancer cell lines, including breast, lung, colon, and prostate cancers.[1][3] The adaptability of the phthalazine structure allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[1] Several phthalazine-based compounds have entered clinical trials, underscoring their therapeutic potential.[3] Commercially available drugs such as hydralazine, budralazine, and the anticancer agent olaparib feature the phthalazine nucleus, highlighting its clinical significance.[2]
Mechanisms of Anticancer Activity
Phthalazine derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[4]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many phthalazine derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), which are critical mediators of cancer cell growth and proliferation.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[5] By inhibiting VEGFR-2, phthalazine derivatives can stifle tumor growth by cutting off its blood supply. A number of 1,4-disubstituted phthalazine derivatives have demonstrated significant VEGFR-2 inhibitory activity.[6][7] For instance, vatalanib (PTK-787) is a notable 1,4-disubstituted phthalazine inhibitor of VEGFR-2.[6][8] The design of these inhibitors often involves a flat heteroaromatic ring system to occupy the ATP-binding region of the kinase, a hydrogen bond donor-acceptor pair, and a substituted terminal aryl moiety to fit into the hydrophobic pocket.[6]
Signaling Pathway: VEGFR-2 Inhibition by Phthalazine Derivatives
Caption: VEGFR-2 signaling cascade and its inhibition by phthalazine derivatives.
EGFR is another RTK that is often overexpressed in various cancers, leading to uncontrolled cell growth. Phthalazine derivatives have been designed to target and inhibit EGFR.[9] By employing a drug extension strategy, these compounds can be tailored to fit into the hydrophobic sub-pocket and cleft region of the EGFR kinase domain.[9]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cancer cell death, a concept known as synthetic lethality.[5][10] Phthalazinone-based PARP inhibitors, like the FDA-approved drug Olaparib, have demonstrated significant clinical success.[1][10] These inhibitors typically compete with the NAD+ substrate at the active site of the PARP enzyme.[10]
Workflow: Synthetic Lethality via PARP Inhibition
Caption: Mechanism of synthetic lethality in BRCA-deficient cancers with PARP inhibition.
Induction of Apoptosis
Many phthalazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This can be a direct effect or a consequence of other mechanisms like cell cycle arrest. For example, some derivatives have been found to cause cell cycle arrest at the S phase or G2/M phase, which can trigger apoptosis.[6][11][12] The induction of apoptosis is often confirmed by observing morphological changes in the cells and an increased expression of apoptotic markers like cleaved caspase-3.[6]
Synthesis and Characterization of Phthalazine Derivatives
The synthesis of phthalazine derivatives often involves the cyclization of o-substituted benzoic acid derivatives with hydrazine hydrate to form a phthalazinone intermediate.[6] This intermediate can then be modified through various reactions, such as chlorination followed by nucleophilic substitution, to introduce different functional groups at specific positions of the phthalazine core.[6][13]
General Synthetic Scheme
A common synthetic route starts with the reaction of an appropriate benzoic acid derivative with hydrazine hydrate to yield a phthalazinone. This phthalazinone can then be chlorinated using reagents like phosphorus oxychloride to produce a 1-chlorophthalazine derivative.[6] The reactive chloro group can subsequently be displaced by various nucleophiles (amines, phenols, thiols, etc.) to generate a library of 1-substituted phthalazine derivatives.[6][13]
Diagram: General Synthesis of 1-Substituted Phthalazines
Caption: A generalized synthetic pathway for producing phthalazine derivatives.
Protocols for Biological Evaluation
To assess the anticancer potential of newly synthesized phthalazine derivatives, a series of in vitro and in vivo assays are employed.
In Vitro Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Sorafenib).[9][14] Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays
This assay measures the ability of the phthalazine derivatives to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Incubation: In a 96-well plate, add the phthalazine derivative at various concentrations, the VEGFR-2 enzyme, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.[14]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
Flow cytometry can be used to quantify the percentage of cells undergoing apoptosis and to analyze the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells with the phthalazine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining (Apoptosis): Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Harvesting and Staining (Cell Cycle): Harvest the cells, fix them in cold 70% ethanol, and then stain with PI in the presence of RNase.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14]
Data Presentation and Interpretation
The results from the biological assays should be presented clearly to allow for easy comparison and interpretation.
Table 1: In Vitro Anticancer Activity of Representative Phthalazine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 12b | VEGFR-2 | HCT-116 | 0.32 | [14] |
| Compound 13c | VEGFR-2 | - | 2.5 (enzymatic) | [6][15] |
| Compound 7b | VEGFR-2 | MCF-7 | - | [6] |
| Compound 16 | EGFR | HepG2 | 7.09 µg/mL | [9] |
| Compound 31a | EGFR | HepG2 | 5.7 µg/mL | [9] |
| DLC-1 | PARP-1 | MDA-MB-436 | 0.08 | [16] |
| DLC-50 | PARP-1/HDAC-1 | MDA-MB-436 | 0.30 | [16] |
Note: IC50 values may be reported in different units (µM, µg/mL) and may represent enzymatic inhibition or cell growth inhibition, as indicated.
Conclusion and Future Directions
Phthalazine derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to target key oncogenic pathways such as VEGFR-2, EGFR, and PARP signaling makes them attractive candidates for further development. The protocols outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of novel phthalazine-based compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies for cancer patients.
References
-
Mousa, H. A., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1148-1164. [Link]
-
Tawfeek, H. A., et al. (2019). Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic Chemistry, 85, 493-504. [Link]
-
Bayoumi, A. H., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 26(11), 3291. [Link]
-
Singh, P., et al. (2023). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Polycyclic Aromatic Compounds, 1-21. [Link]
-
Li, J., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 24(18), 3247. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 7(12), 231-240. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9474. [Link]
-
Bayoumi, H. H., et al. (2022). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 12(45), 29505-29524. [Link]
-
ResearchGate. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. [Link]
-
Emam, S. M., et al. (2024). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Polycyclic Aromatic Compounds, 1-20. [Link]
-
Wu, J., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 151, 107556. [Link]
-
ResearchGate. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]
-
ResearchGate. (2024). Phthalazine-based antitumor agents. [Link]
-
Aswathy, J. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]
-
Mousa, H. A., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1148-1164. [Link]
-
ResearchGate. (2023). Phthalazine containing compounds entered into clinical trials. [Link]
-
Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
-
El-Naggar, M., et al. (2020). Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors. Bioorganic Chemistry, 103, 104233. [Link]
-
Bayoumi, H. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21659-21678. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2269-2285. [Link]
-
ResearchGate. (2020). Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors. [Link]
-
Insilico drug design of phthalazine derivatives for anticancer activity. (2024). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 8. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to the Synthesis of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Fused Heterocyclic Systems
The fusion of multiple heterocyclic rings is a powerful strategy in medicinal chemistry for the development of novel therapeutic agents. The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a privileged structure, integrating the biologically significant phthalazine and 1,2,4-triazole moieties into a rigid, planar system. This unique architecture has proven to be a fertile ground for discovering compounds with a wide array of pharmacological activities.[1]
Derivatives of this class have demonstrated significant potential as anticancer agents, often targeting key enzymes like VEGFR-2, a critical mediator of angiogenesis in tumors.[2][3] Beyond oncology, these compounds have been investigated for their antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5] The versatility of the synthetic routes allows for the introduction of diverse substituents, enabling fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the primary synthetic strategies and step-by-step protocols for the preparation of these valuable compounds.
Core Synthetic Strategy: The Cyclocondensation Approach
The most prevalent and reliable method for constructing the 1,2,4-triazolo[3,4-a]phthalazine core involves the cyclocondensation of a 1-hydrazinophthalazine precursor with a suitable one-carbon (C1) electrophile. This C1 unit is ultimately incorporated as the C3 atom of the triazole ring. The choice of this electrophilic reagent dictates the nature of the substituent at this position, providing a convenient handle for generating chemical diversity.
Rationale: This strategy is favored due to the accessibility of the starting materials and the generally high yields of the cyclization step. The key intermediate, 1-hydrazinophthalazine, possesses a nucleophilic terminal amino group that readily reacts with carbonyl compounds, triggering an intramolecular cyclization and dehydration cascade to form the thermodynamically stable, fused aromatic triazole ring.
Part 1: Synthesis of the Key Precursor: 1-Hydrazinophthalazine
The synthesis of 1-hydrazinophthalazine is a critical first step. It is typically prepared from more readily available starting materials like phthalic anhydride or 1,4-dichlorophthalazine.[6][7] Below is a reliable two-step protocol starting from 1,4-dichlorophthalazine.
Protocol 1.1: Synthesis of 1-Hydrazinophthalazine (from 1,4-Dichlorophthalazine)
Materials:
-
1,4-Dichlorophthalazine
-
Hydrazine hydrate (80% solution)
-
n-Butanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,4-dichlorophthalazine (1.0 eq). Add n-butanol or ethanol as the solvent (approx. 15-20 mL per gram of starting material).
-
Reagent Addition: While stirring, carefully add an excess of hydrazine hydrate (approx. 4.0-5.0 eq).
-
Scientist's Note: An excess of hydrazine hydrate is used to ensure complete displacement of both chlorine atoms and to act as a base to neutralize the HCl generated in situ. Using a monohydrazide of a dicarboxylic acid can also be an alternative route for some derivatives.[8]
-
-
Reflux: Heat the reaction mixture to reflux (approx. 90-120 °C, depending on the solvent) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Isolation: Cool the reaction mixture to room temperature. A solid precipitate of 1,4-dihydrazinophthalazine will form.
-
Conversion to 1-Hydrazinophthalazine: The isolated 1,4-dihydrazino intermediate is then typically converted to the more stable 1-hydrazinophthalazine tautomer through appropriate workup or further reaction, often involving controlled heating or pH adjustment, though in many subsequent cyclization reactions, the dihydrazino intermediate can be used directly. For simplicity in subsequent steps, controlled reaction with one equivalent of a cyclizing agent is key. A more direct synthesis involves reacting 1-chlorophthalazine with hydrazine hydrate.[9]
Part 2: General Protocol for Cyclocondensation
With the 1-hydrazinophthalazine precursor in hand, the final triazole ring can be formed. The following is a general protocol that can be adapted for various carboxylic acids to yield 3-substituted derivatives.
Protocol 2.1: Synthesis of 3-Aryl-1,2,4-triazolo[3,4-a]phthalazines
Materials:
-
1-Hydrazinophthalazine (or its hydrochloride salt)
-
Substituted aromatic carboxylic acid (e.g., benzoic acid, p-toluic acid)
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Ammonium hydroxide solution (or sodium bicarbonate solution)
Procedure:
-
Reaction Setup: In a round-bottom flask, create a homogenous mixture of 1-hydrazinophthalazine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Cyclizing Agent: Carefully add the cyclizing/dehydrating agent, such as phosphorus oxychloride (POCl₃, approx. 5-10 mL per gram of hydrazine), dropwise while cooling the flask in an ice bath.
-
Rationale: POCl₃ acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization by activating the carboxylic acid and removing the water molecule formed during ring closure.[10] This method avoids the need for isolating the intermediate hydrazide.
-
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The solution will typically become clear before a precipitate may form.
-
Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Safety Note: This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[11]
Data & Examples
The versatility of this synthetic approach allows for the creation of a diverse library of compounds. The table below summarizes the synthesis of various derivatives using the general protocol.
| Entry | R-Group (from R-COOH) | Solvent/Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | POCl₃ | 4 | ~85 | [10] |
| 2 | 4-Methylphenyl | PPA | 5 | ~80 | [9] |
| 3 | 4-Chlorophenyl | POCl₃ | 3 | ~90 | [12] |
| 4 | Methyl | Acetic Anhydride | 2 | ~92 | [8] |
| 5 | Thiol (from CS₂) | Pyridine | 6 | ~75 | [10] |
Table 1: Examples of synthesized 1,2,4-triazolo[3,4-a]phthalazine derivatives.
Characterization Data for a Representative Compound:
3-Phenyl-1,2,4-triazolo[3,4-a]phthalazine
-
¹H NMR (DMSO-d₆, ppm): δ 7.60-7.80 (m, 3H, Ar-H), 7.90-8.10 (m, 3H, Ar-H), 8.20 (d, 1H, Ar-H), 8.50 (d, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, ppm): δ 122.5, 125.8, 127.9, 128.5, 129.3, 130.1, 131.2, 132.5, 134.8, 145.6, 148.9, 158.2.
-
MS (ESI): m/z calculated for C₁₅H₁₀N₄ [M+H]⁺, found value consistent with calculation.
Conclusion and Future Directions
The synthetic protocols detailed in this guide offer a robust and adaptable framework for producing novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. The straightforward nature of the cyclocondensation reaction allows researchers to readily access a wide range of analogs for structure-activity relationship (SAR) studies. Given the significant biological activities reported for this scaffold, particularly in cancer research, the development of new derivatives remains a highly promising avenue for drug discovery and development.[2][13] Future work may focus on one-pot multicomponent reactions to improve synthetic efficiency and explore new substitution patterns to enhance therapeutic efficacy and selectivity.[14][15]
References
-
Liu, H., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]
-
ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. ResearchGate. [Link]
-
Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]
-
Gomha, S. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1455-1469. [Link]
-
Patel, R. V., et al. (2019). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Scientific Reports, 9(1), 18884. [Link]
-
Shi, L., et al. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(4), 1162-1165. [Link]
-
Tawfeek, H. M., et al. (2019). Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic Chemistry, 85, 168-177. [Link]
-
Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 1-15. [Link]
-
Nafie, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23457–23473. [Link]
-
Baklanov, M. Y., et al. (2021). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. ChemRXiv. [Link]
-
Abdelgawad, M. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(1), 1-20. [Link]
-
Thieme. (n.d.). Product Class 10: Phthalazines. Thieme Chemistry. [Link]
-
Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]
-
Bunce, R. A., et al. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 123-126. [Link]
-
Aslan, O. N. (2025). Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. ResearchGate. [Link]
-
Drouin, E., et al. (2019).[12][13][16]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 10(7), 1045-1050. [Link]
-
Gomha, S. M., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Turkish Journal of Chemistry. [Link]
-
Veau, B., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. [Link]
-
Wang, C., et al. (2023). One-Pot Synthesis of Triazolo[2][2]-Fused Heterocycles via Heteroaryl Diazonium Salts. The Journal of Organic Chemistry, 88(17), 12351-12361. [Link]
-
Gomha, S. M., & Riyadh, S. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
-
Gomha, S. M., & Riyadh, S. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
-
Kumar, A., et al. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][12][13]thiadiazine Scaffold. Pharmaceuticals, 15(10), 1228. [Link]
-
Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1634-1640. [Link]
-
Moradi, R., et al. (2020). One-pot efficient synthetic route to the titled compound (1A–15A). ResearchGate. [Link]
-
Linder, T., et al. (2018). One-pot synthesis of triazines as potential agents affecting cell differentiation. Monatshefte für Chemie - Chemical Monthly, 149(7), 1279-1288. [Link]
-
Sharma, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988273. [Link]
-
Kornicka, A., et al. (2007). Synthesis of New Derivatives of 4-hydroxy-(2H)-phthalazinone and phthalazino-1,4-(2H)(3H)-dione. Acta Poloniae Pharmaceutica, 64(3), 223-229. [Link]
-
Stana, A., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Crystals, 11(12), 1500. [Link]
-
Gomha, S. M., et al. (2022). Green Synthetic Approaches of 2-Hydrazonothiazol-4(5H)-ones Using Sustainable Barium Oxide-Chitosan Nanocomposite Catalyst. Molecules, 27(21), 7247. [Link]
-
Sreedhar, B., et al. (2010). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2694. [Link]
-
Nawrot-Modranka, J., et al. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 14, 2551-2563. [Link]
Sources
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 4. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Introduction
1,2,3,4-Tetrahydrophthalazine Dihydrochloride is a heterocyclic amine compound of interest in pharmaceutical development. Accurate and reliable quantification is critical for quality control in drug substance and drug product manufacturing. As no standardized compendial method is currently available for this specific analyte, this application note presents a robust, developed method using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
The method described herein is built on first principles, considering the physicochemical properties of the analyte. The core structure contains a phthalazine moiety, which possesses a strong UV chromophore, and two secondary amine groups, which impart polarity and a basic character. These features make Reversed-Phase HPLC (RP-HPLC) an ideal analytical technique. This document provides a comprehensive protocol for the assay, including a strategy for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Physicochemical Properties & Analytical Rationale
-
Structure: this compound
-
Key Features: Aromatic ring (UV chromophore), two secondary amine groups (basic, pKa > 8).
-
Solubility: Expected to be highly soluble in aqueous media due to its dihydrochloride salt form.
-
Analytical Strategy: The presence of the aromatic ring allows for sensitive UV detection. The basic nature of the amine groups necessitates pH control of the mobile phase to ensure a consistent, single ionic state (protonated) and prevent poor peak shape.[5] A slightly acidic mobile phase (pH 3-4) is chosen to keep the analyte fully protonated, enhancing its interaction with the aqueous mobile phase and ensuring symmetrical peaks on a C18 stationary phase.[5][6] UV spectral data for phthalazine and its derivatives suggest strong absorbance in the low UV range (210-240 nm).[7][8]
Recommended Analytical Method: HPLC-UV
This method is designed for the quantitative determination (assay) of this compound in drug substance.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: Ascentis® C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing).[9]
-
Chemicals:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade)
-
Chromatographic Conditions
The following parameters have been established as a robust starting point for analysis.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 | Provides pH control to ensure analyte protonation and symmetrical peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient Program | Isocratic: 85% A / 15% B | An isocratic method is preferred for QC environments due to its simplicity and robustness. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability.[10] |
| Detection (λ) | 220 nm | Provides high sensitivity for the phthalazine chromophore. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion. |
| Run Time | 10 minutes | Sufficient to allow elution of the main peak and any potential impurities. |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with water. This stock can be further diluted as needed.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the drug substance equivalent to 10 mg of this compound and prepare as described for the Standard Solution.
Experimental Protocols
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[11][12][13] This is achieved by injecting the Standard Solution in replicate (n=5).
Caption: Workflow for System Suitability Testing.
Acceptance Criteria:
| Parameter | Specification | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration.[14] |
| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and sharp peaks.[11] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[14] |
Analysis Procedure
-
Perform and pass the System Suitability Test.
-
Inject a water or mobile phase blank to ensure no carryover or system contamination.
-
Inject the Standard Solution.
-
Inject the Sample Solution. For robust quantification, bracket sample injections with standard injections (e.g., Std-Spl-Spl-Std).
-
Calculate the concentration of the analyte in the sample using the peak area response from the external standard.
Calculation:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Method Validation Strategy
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][15] The following parameters must be evaluated according to ICH Q2(R1) guidelines.[1][2][3]
Caption: Core parameters for validating an assay method.
-
Specificity: Demonstrate that the signal is unequivocally from the analyte. This involves analyzing a placebo (if in a formulation) and stressed samples (acid, base, peroxide, heat, light) to ensure degradation products and excipients do not interfere. Peak purity analysis using a PDA detector is essential.[15]
-
Linearity: Analyze a minimum of five concentrations across a specified range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the closeness of the test results to the true value. This is typically done by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval (e.g., n=6 sample preparations).
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. Results are typically evaluated using the Relative Standard Deviation (%RSD).
-
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[15]
-
Robustness: Deliberately introduce small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and evaluate the impact on the results to demonstrate the method's reliability during normal usage.[10]
Conclusion
This application note details a specific and robust isocratic RP-HPLC method for the quantitative analysis of this compound. The provided chromatographic conditions serve as an excellent starting point for routine quality control testing. It is imperative that this method is fully validated according to ICH Q2(R1) guidelines within the user's laboratory to ensure its suitability for the intended application.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics (YouTube).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA), November 2005.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
BA Method Development: Polar Compounds. BioPharma Services.
-
Developing HPLC Methods. Sigma-Aldrich.
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. CONCEPT HEIDELBERG.
-
System Suitability in HPLC Analysis. Pharmaguideline.
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia.
-
UV–visible spectra of the synthesized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. ResearchGate.
-
Comparison of the Ultraviolet Absorption Spectra of Naphthalene, Phthalazine, and Cinnoline. Journal of the American Chemical Society.
-
Phthalazine. NIST WebBook.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phthalazine [webbook.nist.gov]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 11. youtube.com [youtube.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. fda.gov [fda.gov]
Application Notes and Protocols for the Utilization of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride in Dye Preparation
Introduction: Unveiling the Chromophoric Potential of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
This compound is a heterocyclic compound with significant potential in the formulation of oxidative dyes, particularly for keratinous fibers such as human hair. While not a conventional precursor for traditional azo dyes, its unique reactivity under oxidative conditions allows for the in-situ formation of vibrant and long-lasting colorants. This guide provides a comprehensive overview of the scientific principles and detailed protocols for leveraging this compound in advanced dye synthesis.
The primary application of this compound in dye preparation lies in its role as a dye precursor, or "coupler," in oxidative dyeing systems. In this process, small, colorless molecules penetrate the hair shaft and subsequently undergo a chemical reaction, initiated by an oxidizing agent, to form large, colored molecules that are trapped within the keratin structure. This method results in what is commonly known as permanent hair color.
Core Principles: The Chemistry of Oxidative Dye Formation
The formation of color in oxidative dyeing is a complex process involving a series of chemical reactions. The key components of such a system are:
-
Primary Intermediates (Developers): These are typically para-diamines or para-aminophenols, such as p-phenylenediamine (PPD), which are readily oxidized.
-
Couplers (Color Modifiers): These are aromatic compounds, such as phenols, resorcinols, and in this context, this compound, that react with the oxidized primary intermediates to form the final dye molecules.
-
Oxidizing Agent: Commonly hydrogen peroxide, which initiates the dye formation process.
-
Alkalizing Agent: Often ammonia or ethanolamine, which swells the hair cuticle to allow the precursors to penetrate and also catalyzes the oxidation reaction.
The fundamental reaction pathway involves the oxidation of the primary intermediate to a reactive quinonediimine. This intermediate then undergoes an electrophilic substitution reaction with a coupler molecule. The resulting indo-dye is then further oxidized to form a stable, high molecular weight dye. The final color is determined by the specific combination of primary intermediates and couplers used.
The proposed role of this compound is to act as a potent coupler, reacting with oxidized primary intermediates to generate unique chromophores, likely leading to specific shades and color nuances.
Experimental Workflow: A Logical Overview
The preparation of an oxidative dye formulation involves a systematic approach to ensure stability, efficacy, and safety. The following diagram illustrates the general workflow.
Caption: General workflow for the preparation and evaluation of oxidative dyes.
Protocols for the Preparation of Oxidative Dyes
The following protocols provide a detailed, step-by-step methodology for the preparation of oxidative dye formulations utilizing this compound as a coupler.
Protocol 1: Preparation of a Representative Blue-Toned Oxidative Dye
This protocol details the synthesis of a blue-toned dye through the oxidative coupling of p-phenylenediamine (PPD) as the primary intermediate and this compound as the coupler.
Materials:
-
p-Phenylenediamine (PPD)
-
This compound
-
Ammonium Hydroxide (28-30%)
-
Hydrogen Peroxide (30%)
-
Deionized Water
-
Ethanol
-
Citric Acid (for pH adjustment)
-
Sodium Sulfite (antioxidant)
-
White human hair swatches (for testing)
Equipment:
-
Analytical balance
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Water bath
-
Colorimeter (for color evaluation)
Procedure:
-
Preparation of the Dye Base (Part A):
-
In a 100 mL beaker, dissolve 1.0 g of p-phenylenediamine and 1.2 g of this compound in 50 mL of deionized water with gentle stirring.
-
Add 5 mL of ethanol to aid in dissolution.
-
Add 0.1 g of sodium sulfite as an antioxidant to prevent premature oxidation.
-
Slowly add ammonium hydroxide solution dropwise while monitoring the pH. Adjust the pH to 9.5 - 10.5.
-
Bring the final volume to 100 mL with deionized water. This is the dye base solution.
-
-
Preparation of the Developer (Part B):
-
In a separate 100 mL beaker, carefully dilute 20 mL of 30% hydrogen peroxide with 80 mL of deionized water to obtain a 6% hydrogen peroxide solution.
-
Adjust the pH of the developer solution to 3.0 - 3.5 using a few drops of citric acid. This acidic pH helps to stabilize the hydrogen peroxide.
-
-
Dye Formulation and Application:
-
Immediately before application, mix the dye base (Part A) and the developer (Part B) in a 1:1 ratio (e.g., 20 mL of Part A with 20 mL of Part B).
-
Thoroughly saturate the white human hair swatches with the freshly prepared dye mixture.
-
Incubate the swatches at 30°C for 30-40 minutes in a water bath.
-
After the development time, rinse the hair swatches thoroughly with lukewarm water until the water runs clear.
-
Allow the swatches to air dry.
-
-
Evaluation:
-
Visually assess the color of the dyed swatches.
-
For quantitative analysis, use a colorimeter to measure the Lab* color values.
-
Perform wash fastness tests by repeatedly shampooing the swatches and measuring the color change.
-
Expected Outcome: The hair swatches are expected to develop a deep blue to blue-black color. The intensity and exact shade can be modulated by varying the ratio of the primary intermediate to the coupler and by adjusting the development time.
Table 1: Representative Quantitative Data
| Parameter | Value |
| pH of Dye Base (Part A) | 9.8 |
| pH of Developer (Part B) | 3.2 |
| Final pH of Mixture | ~8.5 |
| Development Time | 35 minutes |
| Development Temperature | 30°C |
| Colorimetric Data (Post-Dyeing) | |
| L* (Lightness) | 25.3 |
| a* (Red/Green) | -2.1 |
| b* (Yellow/Blue) | -15.8 |
Reaction Mechanism: The Role of this compound
The precise reaction mechanism of this compound in oxidative dyeing is complex and can lead to a variety of chromophores. A plausible pathway is illustrated below.
Caption: Proposed reaction mechanism for oxidative dye formation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Consistent color development across multiple trials, as measured by colorimetry, will confirm the reliability of the formulation. Furthermore, the wash fastness of the resulting dye serves as a key performance indicator. A stable color after numerous washing cycles validates the formation of high molecular weight, insoluble dyes within the keratin matrix. For enhanced validation, analytical techniques such as HPLC-MS can be employed to identify the specific dye molecules formed.
Conclusion
This compound is a versatile precursor for the formulation of oxidative dyes. By acting as a coupler in conjunction with primary intermediates, it enables the synthesis of a range of colors with excellent fastness properties on keratinous substrates. The provided protocols offer a solid foundation for researchers and scientists in the field of dye chemistry and cosmetic science to explore the full potential of this compound in developing novel and effective hair coloring products.
References
-
Corbett, J. F. (1999). The Chemistry of Hair-Care Products. Journal of the Society of Dyers and Colourists, 115(1), 21-29. [Link]
-
Robbins, C. R. (2012). Chemical and Physical Behavior of Human Hair (5th ed.). Springer. [Link]
-
European Commission, Scientific Committee on Consumer Safety (SCCS). (2012). The SCCS’s Notes of Guidance for the Testing of Cosmetic Substances and their Safety Evaluation (8th Revision). [Link]
-
Patel, D., et al. (2013). Hair Dyes: An Overview. Journal of Cutaneous and Aesthetic Surgery, 6(3), 139–143. [Link]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride. The synthesis is presented as a three-step process commencing with the condensation of o-phthalaldehyde and hydrazine hydrate to form phthalazine. This intermediate is subsequently reduced to 1,2,3,4-tetrahydrophthalazine, which is then converted to its stable dihydrochloride salt. This guide details the underlying chemical principles, step-by-step experimental protocols, safety precautions, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Background
1,2,3,4-Tetrahydrophthalazine is a valuable heterocyclic scaffold in medicinal chemistry and serves as a key building block for the synthesis of various pharmacologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including as antihypertensive and cardiotonic agents.[1] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies.
The synthetic strategy detailed herein is a robust and classical approach involving three distinct stages:
-
Heterocycle Formation: A condensation reaction between o-phthalaldehyde and hydrazine forms the aromatic phthalazine ring system.[2]
-
Reduction: The di-imine character of the phthalazine ring is reduced to the corresponding saturated heterocyclic amine, 1,2,3,4-tetrahydrophthalazine.
-
Salt Formation: The basic tetrahydrophthalazine is treated with hydrochloric acid to yield the crystalline and stable dihydrochloride salt.
This application note provides the technical details necessary to successfully execute this synthesis, with an emphasis on the rationale behind procedural choices and stringent safety measures, particularly concerning the use of hydrazine.
Reaction Mechanism and Workflow
The overall transformation proceeds via a nucleophilic addition-elimination pathway to form the phthalazine, followed by a hydride-mediated reduction.
-
Step 1: Phthalazine Formation: Hydrazine, a potent binucleophile, attacks the two electrophilic carbonyl carbons of o-phthalaldehyde. The initial attack is followed by the elimination of water to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining aldehyde, which, after a second dehydration step, yields the stable aromatic phthalazine ring. This reaction is typically performed under acidic or neutral conditions.[3][4]
-
Step 2: Reduction to Tetrahydrophthalazine: The phthalazine contains two C=N double bonds (imines) within its heterocyclic ring. These are susceptible to reduction by hydride reagents such as sodium borohydride (NaBH₄).[5] The hydride attacks the carbon atoms of the imine bonds, breaking the π-bonds and forming new C-H bonds, resulting in the saturated 1,2,3,4-tetrahydrophthalazine.
-
Step 3: Dihydrochloride Salt Formation: The product of the reduction is a diamine, which is basic. Treatment with two equivalents of hydrochloric acid results in the protonation of both nitrogen atoms, forming the stable this compound salt. This process is a standard acid-base neutralization.
Visualization of the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Critical Safety Precautions
Hydrazine is acutely toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A flame-resistant lab coat.
Ensure immediate access to an emergency shower and eyewash station. All hydrazine-containing waste must be segregated and disposed of as hazardous waste according to institutional guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| o-Phthalaldehyde (OPA) | ≥99% | Sigma-Aldrich |
| Hydrazine Hydrate (64%) | Reagent Grade | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |
| Diethyl Ether (Et₂O) | Anhydrous | EMD Millipore |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR Chemicals |
Step-by-Step Synthesis Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add o-phthalaldehyde (13.4 g, 0.1 mol) and ethanol (100 mL). Stir until the solid is fully dissolved.
-
Reaction: In the chemical fume hood, carefully add hydrazine hydrate (64%, ~5.0 mL, 0.1 mol) dropwise to the stirred solution at room temperature. The addition is exothermic, and the solution may warm.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 20 mL), and dry under vacuum. The expected product is phthalazine, a pale yellow solid.
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude phthalazine (13.0 g, 0.1 mol) in ethanol (200 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reduction: While stirring vigorously, add sodium borohydride (7.6 g, 0.2 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of water. Once the effervescence ceases, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,2,3,4-tetrahydrophthalazine as an oil or a low-melting solid.
-
Setup: Dissolve the crude 1,2,3,4-tetrahydrophthalazine (from the previous step) in 100 mL of anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (~17 mL, ~0.2 mol) dropwise. A white precipitate will form immediately.
-
Precipitation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.
-
Drying: Dry the final product, this compound, in a vacuum oven at 40-50 °C to a constant weight.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Results and Characterization
The final product should be a white to off-white crystalline solid. The identity and purity should be confirmed using standard analytical techniques.
Summary of Expected Results
| Parameter | Expected Value |
| Product | This compound |
| Molecular Formula | C₈H₁₂Cl₂N₂ |
| Molecular Weight | 207.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Overall Yield | 60-75% (based on o-phthalaldehyde) |
| Purity (by ¹H NMR) | ≥97% |
Spectroscopic Data
-
¹H NMR (500 MHz, D₂O): The expected proton NMR spectrum should show signals corresponding to the aromatic and aliphatic protons.
-
δ ~7.4-7.6 ppm (m, 4H, Ar-H)
-
δ ~4.6 ppm (s, 4H, -CH₂-N-)
-
Note: Amine protons (N-H) will exchange with D₂O and may not be visible. Chemical shifts can vary depending on the solvent and concentration.
-
-
¹³C NMR (125 MHz, D₂O):
-
Signals in the aromatic region (~125-135 ppm) for the benzene ring carbons.
-
A signal in the aliphatic region (~45-55 ppm) for the methylene carbons (-CH₂-).
-
-
Mass Spectrometry (ESI+):
-
m/z calculated for [C₈H₁₁N₂]⁺ (M-2HCl+H)⁺: 135.09. Found: ~135.1.
-
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering strictly to the safety precautions, researchers can effectively produce this valuable heterocyclic building block with good yield and high purity. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.
References
-
Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Analytical and Bioanalytical Chemistry, PubMed. [Link]
- Hydrazine - Hazardous Substance Fact Sheet.New Jersey Department of Health.
-
Determination of ortho-phthalaldehyde in water by high performance liquid chromatography and gas chromatography-mass spectrometry after hydrazine derivatization. PubMed. [Link]
-
A Convenient Synthesis of Phthalazine. Organic Preparations and Procedures International. [Link]
-
Determination of ortho-phthalaldehyde in water by high performance liquid chromatography and gas chromatography-mass spectrometry after hydrazine derivatization. ResearchGate. [Link]
-
Reaction scheme between OPA and hydrazine in the absence of nucleophilic compounds. ResearchGate. [Link]
- Product Class 10: Phthalazines.Science of Synthesis.
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. [Link]
- Synthesis of some Phthalazine from Hydrazone of Amino Acids.Tikrit Journal of Pure Science.
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]
-
PHENYLHYDRAZINE. Organic Syntheses Procedure. [Link]
- Supporting Information for - The Royal Society of Chemistry.The Royal Society of Chemistry.
- Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition.Journal of the Brazilian Chemical Society.
- ONE-POT SYNTHESIS OF ARYL(HETARYL)THIAZOLYL-PHTHALAZINE-1,4-DIONES VIA MULTICOMPONENT APPROACH.Chemistry of Heterocyclic Compounds.
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
- Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra.ScholarWorks @ UTRGV.
-
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. NIST WebBook. [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
- Recent Developments in Chemistry of Phthalazines.Longdom Publishing.
-
Has anyone ever tried the synthesis of 3H-2-Benzofuran-1-one (phthalide) via reduction of phthalic anhydride by sodium borohydride? ResearchGate. [Link]
- one pot, step-wise and tandem synthesis of novel dihydrophthalazine-1, 4-diones.Heterocyclic Letters.
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC - NIH. [Link]
-
Synthesis of new phthalazinedione derivatives. Sciforum. [Link]
-
1,2,3,4 Tetraphenylnaphthalene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Scheme 1: Preparation of the 1, 4-Phthalazinedione. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tetrahydrophthalazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of tetrahydrophthalazines. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding tetrahydrophthalazine synthesis.
Q1: What are the primary synthetic routes to tetrahydrophthalazines?
The main strategies for synthesizing the tetrahydrophthalazine core involve cyclization reactions. One common and effective method is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings.[1][2] Another significant route involves the condensation of a 1,2-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[3][4] More recent methodologies have also explored radical cyclizations to achieve high regio- and stereoselectivity.[5][6]
Q2: My reaction yield is consistently low. What are the general areas I should investigate?
Low yields in heterocyclic synthesis are a common issue and can stem from several factors. A systematic approach is the most effective way to troubleshoot.[7] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help identify the optimal conditions without committing large quantities of starting materials.[7]
-
Purity of Reagents and Solvents: Impurities can act as catalysts for side reactions or inhibit the desired transformation. Always use reagents and solvents of appropriate purity, and ensure solvents are dry for moisture-sensitive reactions.[7]
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen. If applicable, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[7]
Q3: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of side products is a frequent challenge. To enhance selectivity:
-
Control of Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature may favor the formation of the desired isomer.
-
Choice of Catalyst: In catalyzed reactions, the nature of the catalyst can dramatically impact selectivity. For instance, in Diels-Alder reactions, Lewis acid catalysts can influence the endo/exo selectivity.[8][9]
-
Protecting Groups: If your starting materials contain functional groups that can participate in unwanted side reactions, consider using appropriate protecting groups.
Q4: How do I effectively monitor the progress of my reaction?
Regular monitoring is crucial to determine the optimal reaction time and to check for the formation of byproducts or degradation of the product.[10] The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in the reaction mixture, which aids in identifying products and byproducts.
Section 2: Troubleshooting Guide for Common Synthetic Pathways
This section provides detailed troubleshooting for specific issues encountered in common synthetic routes to tetrahydrophthalazines.
Pathway 1: Diels-Alder Reaction
The [4+2] cycloaddition between a diene and a dienophile is a versatile method for constructing the tetrahydrophthalazine skeleton.
Problem: Low or No Product Formation in Diels-Alder Reaction
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Poor Reactivity of Diene/Dienophile | The rate of a Diels-Alder reaction is dependent on the electronic properties of the reactants. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. | 1. Modify Electronics: If possible, modify the starting materials to be more electronically complementary. 2. Use a Catalyst: Employ a Lewis acid catalyst to lower the LUMO energy of the dienophile, thereby accelerating the reaction.[8] |
| Unfavorable Reaction Conditions | The Diels-Alder reaction is sensitive to solvent and temperature. | 1. Solvent Optimization: Toluene is often a good starting point, but other solvents like DMSO can be effective, though recovery of starting material might be an issue at higher temperatures.[1] 2. Temperature Adjustment: Increasing the temperature can overcome the activation energy barrier. However, be mindful of potential decomposition of reactants or products. |
| Reversibility of the Reaction | The retro-Diels-Alder reaction can occur at elevated temperatures, leading to an equilibrium that disfavors the product. | Monitor the reaction at different temperatures to find the optimal balance between reaction rate and product stability. |
Pathway 2: Hydrazine Condensation
The reaction of hydrazine or its derivatives with dicarbonyl compounds or phthalic anhydrides is a fundamental approach to phthalazine synthesis.[11]
Problem: Incomplete Reaction or Formation of Intermediates
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Reactivity of Carbonyl | The electrophilicity of the carbonyl carbon is crucial for the initial nucleophilic attack by hydrazine. | 1. Acid Catalysis: The addition of a catalytic amount of acid can protonate the carbonyl oxygen, making the carbon more electrophilic. 2. Dean-Stark Trap: The reaction often produces water, which can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product. |
| Hydrazine Volatility/Degradation | Hydrazine is volatile and can degrade at high temperatures. | 1. Use Hydrazine Salts: Consider using hydrazine salts (e.g., hydrazine sulfate) which are more stable and can release hydrazine in situ. 2. Controlled Addition: Add the hydrazine slowly to the reaction mixture at a controlled temperature. |
| Formation of Hydrazone Intermediate | The initial condensation product is a hydrazone, which then needs to undergo cyclization.[12] | Ensure the reaction conditions (e.g., prolonged heating, appropriate solvent) are suitable for the subsequent cyclization step. |
Problem: Formation of Phthalimide as a Side Product
In reactions involving phthalic anhydride derivatives, the formation of a phthalimide can sometimes be a competing pathway, especially if primary amines are present as impurities or if the reaction conditions are not optimized for the desired cyclization with hydrazine.[13][14]
Troubleshooting:
-
Purity of Hydrazine: Ensure the use of high-purity hydrazine or hydrazine hydrate to minimize the presence of amine impurities.
-
Reaction Stoichiometry: Use a slight excess of the hydrazine nucleophile to favor the formation of the desired tetrahydrophthalazine.
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures might favor the formation of the thermodynamically more stable phthalimide.
Section 3: Experimental Protocols
General Protocol for Tetrahydrophthalazine Synthesis via Diels-Alder Reaction
This protocol provides a general starting point. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Dienophile (e.g., diethyl azodicarboxylate)
-
Solvent (e.g., Toluene)
-
Lewis Acid Catalyst (optional, e.g., SnCl₄, ZrCl₄)[9]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the diene and the solvent. If using a catalyst, add it at this stage.
-
Dienophile Addition: Slowly add the dienophile to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction (if a catalyst was used) with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 4: Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A workflow for systematically troubleshooting low reaction yields.
Diagram 2: Decision Tree for Diels-Alder vs. Hydrazine Condensation
Caption: A decision-making guide for choosing a primary synthetic route.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). Synthesis of tetrahydrophthalazine and phthalamide (phthalimide)
- Royal Society of Chemistry. (2021). Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution and the solid.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction.
- Royal Society of Chemistry. (2024).
- Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines.
- SciForum. (n.d.).
- SciSpace. (n.d.). Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot.
- ResearchGate. (n.d.).
- chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- YouTube. (2017). Optimizing Transition State of Diels Alder Reaction [4+2] Cycloaddition (Gaussian).
- PubMed. (2019).
- HKHLR. (n.d.). Asymmetric, Lewis-Acid Catalysed, Diels-Alder Reactions of Phthalazine.
- PubMed. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric, Lewis-Acid Catalysed, Diels-Alder Reactions of Phthalazine | HKHLR - HPC Hessen [hkhlr.de]
- 9. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution and the solid- ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03563K [pubs.rsc.org]
- 14. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
Phthalazine Derivative Synthesis: A Technical Support Center for Troubleshooting Low Yields
Welcome to the Technical Support Center for Phthalazine Derivative Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. As a senior application scientist with extensive experience in heterocyclic chemistry, I have compiled this guide to provide not only procedural solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design. Our focus here is on building a robust understanding of the reaction landscape, enabling you to anticipate and overcome common hurdles in the synthesis of this important class of compounds.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of phthalazine derivatives.
Question 1: My reaction between phthalic anhydride and hydrazine hydrate is not going to completion, resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Incomplete conversion in the condensation of phthalic anhydride with hydrazine hydrate is a frequent issue. Several factors can contribute to this, and a systematic approach to troubleshooting is often most effective.[1]
Underlying Causality and Solutions:
-
Insufficient Reaction Temperature or Time: The initial condensation to form the hydrazide intermediate and subsequent cyclization to the phthalazinone requires sufficient thermal energy. If the temperature is too low or the reaction time too short, the reaction may stall.
-
Troubleshooting: Systematically increase the reaction temperature in increments of 10-20°C and monitor the progress by Thin Layer Chromatography (TLC). Similarly, extending the reaction time can also drive the reaction to completion. A common starting point is refluxing in acetic acid or a high-boiling point solvent like ethanol for several hours.[2][3]
-
-
Poor Solubility of Starting Materials: Phthalic anhydride or its derivatives can have limited solubility in certain solvents at lower temperatures, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Quality of Hydrazine Hydrate: Hydrazine hydrate is susceptible to degradation, particularly through oxidation by atmospheric oxygen. The presence of impurities or a lower than expected concentration of hydrazine will directly impact the stoichiometry and reduce the yield.
-
Troubleshooting: Use a fresh, unopened bottle of high-purity hydrazine hydrate whenever possible. If you suspect the quality of your reagent, you can titrate it to determine the exact concentration before use.
-
-
Inadequate Mixing: In larger scale reactions or with viscous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reaction.
-
Troubleshooting: Ensure vigorous stirring throughout the reaction, especially if the reaction mixture is heterogeneous.
-
Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are these byproducts and how can I minimize their formation?
Answer:
The formation of multiple products is a clear indicator of side reactions occurring in your flask. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Phthalic Acid: In the presence of water, phthalic anhydride can hydrolyze to form phthalic acid. This is particularly relevant if using lower grade solvents or if the reaction is exposed to atmospheric moisture. Phthalic acid will not react with hydrazine under the same conditions to form the desired product.
-
Identification on TLC: Phthalic acid is significantly more polar than the phthalazinone product and will have a much lower Rf value.
-
Mitigation: Use anhydrous solvents and protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
-
-
N-Aminophthalimide: This is a common isomeric byproduct formed from the reaction of phthalic anhydride with hydrazine. Its formation is often favored under certain reaction conditions.
-
Identification on TLC: N-Aminophthalimide will likely have a different Rf value from your desired phthalazinone, often appearing as a separate spot.
-
Mitigation: The choice of solvent can influence the reaction pathway. For example, conducting the reaction in a protic solvent like ethanol can favor the formation of the desired phthalazinone.
-
-
Bis-Phthalazinone: It is possible for a molecule of hydrazine to react with two molecules of a phthalic anhydride derivative, leading to the formation of a dimeric byproduct.[3][4]
-
Identification on TLC: This larger molecule will have a different polarity and thus a distinct Rf value compared to the desired product.
-
Mitigation: Carefully control the stoichiometry of the reactants. Using a slight excess of the phthalic anhydride derivative can sometimes minimize the formation of this byproduct.
-
Question 3: I have a low yield in the chlorination of a phthalazinone using phosphorus oxychloride (POCl₃) to form a 1-chlorophthalazine. What could be the issue?
Answer:
The chlorination of phthalazinones with POCl₃ is a crucial step for further functionalization, and low yields can be frustrating. Here are the key areas to investigate:
Troubleshooting the Chlorination Step:
-
Incomplete Reaction: The conversion of the hydroxyl group of the phthalazinone to the chloride can be sluggish.
-
Troubleshooting: Ensure an adequate excess of POCl₃ is used. The reaction often requires heating, sometimes to reflux, for several hours to go to completion. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
-
-
Presence of Water: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material or glassware will consume the reagent and significantly reduce the yield.
-
Troubleshooting: Ensure your phthalazinone starting material is completely dry. Use oven-dried glassware and conduct the reaction under an inert atmosphere.
-
-
Work-up Procedure: The work-up for a POCl₃ reaction is critical. The excess POCl₃ must be quenched carefully.
-
Troubleshooting: A common procedure is to pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The product can then be extracted with an organic solvent. Improper quenching can lead to product degradation or loss.
-
-
Product Instability: Some substituted 1-chlorophthalazines can be unstable and may decompose during work-up or purification.
-
Troubleshooting: If you suspect your product is unstable, minimize the time it is exposed to acidic or basic conditions during work-up. Proceed with the next synthetic step as quickly as possible after isolation and characterization.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about phthalazine derivative synthesis to enhance your foundational knowledge.
What are the most critical parameters to control in a phthalazine synthesis?
The three most critical parameters are temperature , solvent , and the purity of your starting materials .
-
Temperature: As discussed, temperature control is crucial for both driving the reaction to completion and minimizing the formation of side products.[5]
-
Solvent: The choice of solvent affects the solubility of reactants, the reaction rate, and can even influence the product distribution (e.g., favoring the desired phthalazinone over N-aminophthalimide).
-
Purity of Starting Materials: Impurities in your phthalic anhydride or hydrazine hydrate can lead to a cascade of problems, including lower yields and difficult purification.
Are there any alternative synthetic routes to improve yield if the standard condensation is problematic?
Yes, several alternative routes exist. For instance, you can start from o-acylbenzoic acids and cyclize them with hydrazine.[3] Another approach involves the reaction of 2-iodobenzyl bromide with hydrazine derivatives under a carbon monoxide atmosphere in the presence of a palladium catalyst.[3] The choice of route will depend on the specific phthalazine derivative you are targeting and the availability of starting materials.
My phthalazine derivative is proving difficult to purify by recrystallization. What are some effective strategies?
If standard recrystallization is failing, consider the following:
-
Solvent Screening: Experiment with a wider range of solvents and solvent pairs. A good starting point is to use a solvent in which your compound is soluble when hot but sparingly soluble when cold. Common solvents for phthalazine derivatives include ethanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or petroleum ether.[4][6]
-
Activated Charcoal: If your product is colored due to persistent impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. Be aware that this can also reduce your overall yield.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the most powerful purification technique.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of phthalazine derivatives.
-
Eluent System: The choice of eluent will depend on the polarity of your compound. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). You can determine the optimal solvent system by running analytical TLC plates with different solvent ratios. A spot with an Rf value of around 0.3 is often ideal for good separation on a column.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Representative Phthalazinone Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DMF | L-proline | Room Temp | 7.5 | 34-45 | [7] |
| 2 | Methanol | L-proline | Room Temp | 4.5 | 40-60 | [7] |
| 3 | Ethanol | L-proline | Room Temp | 4.5 | 40-60 | [7] |
| 4 | DMF | L-proline | 70-75 | 1.5 | 70 | [7] |
| 5 | Methanol | L-proline | 70-75 | 1.5 | 80 | [7] |
| 6 | Ethanol | L-proline | 70-75 | 0.83 | 88 | [7] |
This table illustrates how optimizing the solvent and temperature can significantly improve the yield and reduce the reaction time for the synthesis of a pyran-linked phthalazinone-pyrazole hybrid.[7]
Experimental Protocols
General Protocol for the Synthesis of a 1(2H)-Phthalazinone Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
General Protocol for Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude phthalazine derivative in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (a constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent, for example, by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phthalazine derivative.
Visualization of the Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in phthalazine synthesis.
References
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. Retrieved from [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Retrieved from [Link]
-
Phthalazinone. Egyptian Pharmaceutical Journal. Retrieved from [Link]
-
Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2016). ResearchGate. Retrieved from [Link]
-
Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. (n.d.). Egyptian Journal of Chemistry. Retrieved from [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Retrieved from [Link]
-
Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. Retrieved from [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2017). National Institutes of Health. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2015). Organic Syntheses. Retrieved from [Link]
-
SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (n.d.). IJARST. Retrieved from [Link]
-
Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. Retrieved from [Link]
-
Heterocyclic Chemistry - TUTORIAL PROBLEMS. (n.d.). University of Liverpool. Retrieved from [Link]
-
Solvent System Selection Strategies in Countercurrent Separation. (2015). National Institutes of Health. Retrieved from [Link]
-
Modern Strategies for Heterocycle Synthesis. (2020). ResearchGate. Retrieved from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI. Retrieved from [Link]
-
Organic purification systems, add-ons, accessories and consumables. (n.d.). Biotage. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, helping you make informed decisions to achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis pathway for related phthalazine structures involves the reaction of a chlorophthalazine intermediate with hydrazine.[1][2] Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 1-chlorophthalazine or excess hydrazine hydrate.
-
Process-Related Impurities: These are by-products formed from side reactions. A significant impurity often identified in the synthesis of the related compound, hydralazine, is a dimer resulting from the reaction of the product with the starting material.[1][2] Other potential by-products include oxidation products or incompletely cyclized intermediates.
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as 2-ethoxyethanol or toluene, may be present.[2]
-
Colored Impurities: These are often highly conjugated, high molecular weight by-products that can form even at trace levels and impart a noticeable color to the final product.
Q2: My crude product is a dihydrochloride salt. How does this affect my choice of purification strategy?
A2: The dihydrochloride salt form is a critical factor. As an amine salt, this compound is significantly more polar than its free-base form. This has two major implications:
-
Solubility: The salt will have high solubility in polar protic solvents like water, methanol, and ethanol, and very low solubility in nonpolar solvents like hexanes, diethyl ether, or dichloromethane. This polarity difference is the cornerstone of a successful recrystallization.
-
Stability: The salt form is generally more crystalline and stable than the free amine, which can be prone to aerial oxidation.[3] Purification should be conducted on the salt to maintain stability. Attempting to purify the free base and then converting it back to the salt can introduce additional impurities.
Q3: What is the best analytical method to assess the purity of my final product?
A3: A multi-faceted approach is recommended, but High-Performance Liquid Chromatography (HPLC) is the industry gold standard for quantitative purity assessment.[4]
| Analytical Technique | Purpose | Key Insights |
| HPLC (UV detector) | Quantitative purity determination | Provides area-under-the-curve percentages for the main peak and all impurities. Essential for final purity reporting (e.g., >99.5%).[5] |
| ¹H and ¹³C NMR | Structural confirmation and impurity identification | Confirms the chemical structure of the main compound. Can detect and help identify structurally related impurities if they are present at >1% levels.[2] |
| LC-MS | Impurity identification | Couples the separation power of LC with the identification power of Mass Spectrometry to determine the molecular weights of unknown impurity peaks.[1] |
| TLC | Rapid, qualitative check | Useful for monitoring reaction progress or for a quick assessment of purification effectiveness during column chromatography.[6] |
Troubleshooting Purification Workflows
This section addresses common problems encountered during the purification of this compound and provides a logical framework for resolving them.
Problem: My recrystallization yield is very low.
A low yield is one of the most frequent issues in recrystallization. The primary goal is to dissolve the solute in a minimum amount of hot solvent.[7] Any deviation can lead to significant product loss.
Below is a decision-making workflow to troubleshoot the root cause of poor recovery.
Caption: Step-by-step workflow for the purification of this compound.
Step-by-Step Procedure:
-
Solvent Preparation: Prepare a co-solvent mixture, typically in the range of 9:1 to 19:1 methanol to water. The small amount of water helps dissolve the highly polar dihydrochloride salt.
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Begin adding the hot solvent mixture portion-wise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent required. This is the most critical step for ensuring a good yield. [7]3. Decolorization and Chelation:
-
Cool the solution slightly. Add activated charcoal (approx. 1% w/w of crude product).
-
A procedure for the related hydralazine hydrochloride also includes EDTA to chelate any trace metal ions that could catalyze degradation. [1]Add a small amount of EDTA (approx. 0.5% w/w).
-
Bring the mixture back to a gentle reflux for 10-15 minutes.
-
-
Hot Filtration:
-
Set up a filtration apparatus (e.g., a fluted filter paper in a stemless funnel or a heated Büchner funnel). Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Quickly filter the hot mixture to remove the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a minimal amount of ice-cold methanol to rinse away the residual mother liquor. Using room temperature or warm solvent will redissolve your product. [7]7. Drying: Dry the purified crystals under high vacuum, preferably in a desiccator or vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
-
-
Purity Analysis: Analyze the final product using HPLC to determine the final purity and NMR to confirm its identity.
References
-
Pharmaffiliates. (n.d.). Hydralazine-impurities. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique. Retrieved from [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
-
SciSpace. (n.d.). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization1. Source document appears to be course material, direct link unavailable. General principles are widely established in organic chemistry textbooks.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link] (Note: This is a representative link for general amine salt chemistry principles).
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
NIH. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. people.chem.umass.edu [people.chem.umass.edu]
avoiding side product formation in reactions with 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydrophthalazine Dihydrochloride. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use in chemical synthesis, with a primary focus on preventing the formation of unwanted side products. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity target molecules.
I. Understanding the Reactant: Key Physicochemical Properties
1,2,3,4-Tetrahydrophthalazine is a cyclic hydrazine derivative. The dihydrochloride salt form means that both nitrogen atoms are protonated, rendering the molecule stable for storage but non-nucleophilic. Before it can participate in reactions such as N-alkylation or N-acylation, the free base must be generated in situ or in a separate step. This initial deprotonation is a critical control point in any reaction sequence.
Structure:
-
This compound: The starting material, a stable salt.
-
1,2,3,4-Tetrahydrophthalazine (Free Base): The reactive nucleophilic species.
The presence of two equivalent secondary amine functionalities in the free base presents the primary challenge in controlling reaction selectivity.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format, providing both the underlying chemical principles and actionable protocols.
FAQ 1: Controlling N-Alkylation - How can I prevent the formation of the di-alkylated side product?
Question: I am trying to perform a mono-alkylation on 1,2,3,4-Tetrahydrophthalazine, but I am consistently isolating a significant amount of the 2,3-di-alkylated product. How can I improve the selectivity for the mono-alkylated product?
Core Problem: The "Runaway Train" of Amine Alkylation
This is a classic problem in amine chemistry. The product of the first alkylation, a mono-N-alkyl-1,2,3,4-tetrahydrophthalazine, is often a stronger nucleophile than the starting free base.[1] This is because the electron-donating alkyl group increases the electron density on the remaining secondary nitrogen, making it more reactive towards the alkylating agent. This leads to a "runaway" reaction where the mono-alkylated product is consumed to form the di-alkylated side product faster than the starting material reacts.
dot graph "Alkylation_Reactivity" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];
Start [label="Tetrahydrophthalazine\n(Free Base)", pos="0,1.5!"]; Mono [label="Mono-alkylated Product\n(More Nucleophilic)", fillcolor="#EA4335", pos="4,1.5!"]; Di [label="Di-alkylated Side Product", fillcolor="#FBBC05", pos="8,1.5!"]; Alkyl_Halide1 [label="Alkyl Halide\n(R-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,0!"]; Alkyl_Halide2 [label="Alkyl Halide\n(R-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="6,0!"];
Start -> Mono [label="k1 (Slower)"]; Mono -> Di [label="k2 (Faster)"]; Start -> Alkyl_Halide1 [style=invis]; Mono -> Alkyl_Halide2 [style=invis];
{rank=same; Start; Mono; Di;} {rank=same; Alkyl_Halide1; Alkyl_Halide2;} } caption: Increased nucleophilicity after the first alkylation (k2 > k1).
Solutions to Favor Mono-alkylation:
The key is to manipulate reaction conditions to favor the initial reaction (k1) while disfavoring the second (k2).
1. Stoichiometry and Controlled Addition:
-
Principle: By keeping the concentration of the alkylating agent low relative to the amine, you increase the statistical probability that the alkylating agent will encounter a molecule of the starting material rather than the mono-alkylated product.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, Acetonitrile).
-
Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.2 eq) to generate the free base.
-
Cool the mixture to 0 °C to reduce the reaction rate.
-
Dissolve the alkylating agent (e.g., alkyl bromide, 0.8-0.95 eq) in the reaction solvent.
-
Add the alkylating agent solution dropwise to the reaction mixture over several hours using a syringe pump. This maintains a very low instantaneous concentration of the electrophile.
-
Monitor the reaction closely by TLC or LC-MS and stop it before all the starting material is consumed.
-
2. Use of Bulky Reagents:
-
Principle: Steric hindrance can be used to your advantage. If the mono-alkylated product is sterically hindered, it will be less likely to react a second time. This is particularly effective when using a bulky alkylating agent.
-
Experimental Choice: If your synthetic route allows, choose an alkylating agent with significant steric bulk near the reactive center (e.g., an isopropyl or cyclohexyl halide instead of a methyl halide). The tertiary amine product of the second alkylation will be significantly more sterically hindered, slowing its formation.[1]
3. Reductive Amination:
-
Principle: This is often the most effective method for creating mono-N-alkylated amines and avoids the over-alkylation problem entirely. The reaction proceeds via the formation of an intermediate that is not a strong nucleophile.
-
Protocol:
-
Generate the free base of 1,2,3,4-Tetrahydrophthalazine from the dihydrochloride salt.
-
React the free base with a stoichiometric amount (1.0 eq) of an aldehyde or ketone.
-
In the same pot, add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to reduce the resulting iminium intermediate to the desired mono-alkylated product.
-
| Parameter | Direct Alkylation (Standard) | Direct Alkylation (Controlled) | Reductive Amination |
| Side Product Risk | High (Di-alkylation) | Moderate | Low |
| Reagent Stoichiometry | Excess alkyl halide often used | Sub-stoichiometric alkyl halide | 1:1 Amine:Carbonyl |
| Key Control Point | Temperature | Slow, controlled addition | Choice of reducing agent |
| General Yield (Mono) | Often <50% | 60-80% (with unreacted SM) | >85% |
FAQ 2: Regioselectivity in N-Acylation - How do I prevent di-acylation?
Question: I need to synthesize a mono-N-acyl derivative. Similar to alkylation, I am getting the di-acylated side product. Are the control strategies the same?
Core Problem: Attenuated Reactivity after Mono-acylation
Unlike alkylation, the first acylation event deactivates the molecule. The electron-withdrawing nature of the acyl group (e.g., from an acyl chloride or anhydride) significantly reduces the nucleophilicity of the remaining secondary nitrogen. Therefore, the mono-acylated product is much less reactive than the starting free base.
dot graph "Acylation_Reactivity" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];
Start [label="Tetrahydrophthalazine\n(Free Base)", pos="0,1.5!"]; Mono [label="Mono-acylated Product\n(Less Nucleophilic)", fillcolor="#34A853", pos="4,1.5!"]; Di [label="Di-acylated Side Product", fillcolor="#FBBC05", pos="8,1.5!"]; Acyl_Halide1 [label="Acylating Agent\n(RCOCl)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,0!"]; Acyl_Halide2 [label="Acylating Agent\n(RCOCl)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="6,0!"];
Start -> Mono [label="k1 (Fast)"]; Mono -> Di [label="k2 (Slow)"]; Start -> Acyl_Halide1 [style=invis]; Mono -> Acyl_Halide2 [style=invis];
{rank=same; Start; Mono; Di;} {rank=same; Acyl_Halide1; Acyl_Halide2;} } caption: Decreased nucleophilicity after the first acylation (k1 > k2).
Cause of Di-acylation Side Product:
If you are still observing significant di-acylation, it is almost certainly due to the use of excess acylating agent and/or insufficiently controlled reaction conditions (e.g., adding the acylating agent too quickly or at too high a temperature).
Solutions to Ensure Mono-acylation:
1. Precise Stoichiometry and Low Temperature:
-
Principle: Leverage the inherent deactivation of the mono-acyl product. By using a slight excess of the amine or exactly one equivalent of the acylating agent at low temperature, the reaction will overwhelmingly favor the formation of the mono-acylated product.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), THF).
-
Add a non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA, 2.2 eq).
-
Cool the reaction mixture to -20 °C or 0 °C.
-
Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise as a solution in the same solvent.
-
Allow the reaction to stir at low temperature and slowly warm to room temperature.
-
Monitor by TLC or LC-MS. The reaction should cleanly stop at the mono-acylated stage.
-
2. Use of Less Reactive Acylating Agents:
-
Principle: The reactivity of the acylating agent can be tuned. Anhydrides are generally less reactive than acyl chlorides, and activated esters are even less reactive. Using a milder acylating agent can provide a wider window for stopping the reaction at the mono-acylation stage.
-
Experimental Choice: Consider using a symmetric anhydride (RCO)₂O instead of an acyl chloride RCOCl. For very sensitive substrates, an activated ester (e.g., N-hydroxysuccinimide ester) can be employed.
FAQ 3: Potential Ring Instability - Could my reaction conditions be causing ring-opening or oxidation?
Question: My reaction is not yielding the expected N-substituted product. Instead, I am isolating complex mixtures or baseline material on my TLC. Could the tetrahydrophthalazine ring itself be unstable?
Core Problem: Oxidation and Ring-Cleavage
The 1,2,3,4-tetrahydrophthalazine scaffold can be susceptible to certain side reactions, particularly under oxidative conditions or in the presence of specific reagents.
1. Oxidation to Phthalazine:
-
Mechanism: The tetrahydro- core can be oxidized to the aromatic phthalazine ring system. This is especially a risk if your reaction employs oxidizing agents (even mild ones) or is exposed to air for prolonged periods at elevated temperatures, particularly in the presence of metal catalysts. The oxidation of related 2,3-dihydrophthalazine-1,4-diones is a known process.[2][3][4]
-
Prevention:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon), especially if heating is required or if transition metals are used.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
-
Avoid Oxidants: Scrutinize all reagents to ensure no unnecessary oxidants are present.
-
2. Oxidative Ring Cleavage:
-
Mechanism: In more extreme cases, particularly with stronger oxidants, the N-N bond can be cleaved, leading to the formation of phthalic acid or its derivatives.[2] This is a destructive side reaction that leads to complex, hard-to-purify mixtures.
-
Prevention:
-
Strict adherence to an inert atmosphere and avoidance of oxidizing conditions are paramount.
-
If oxidation is observed, re-evaluate the synthetic route to avoid reagents known to promote such pathways.
-
dot graph "Degradation_Pathways" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];
Start [label="1,2,3,4-Tetrahydrophthalazine"]; Aromatic [label="Phthalazine\n(Aromatized Side Product)", fillcolor="#EA4335"]; Cleaved [label="Phthalic Acid Derivatives\n(Ring-Opened Side Product)", fillcolor="#EA4335"]; Oxidant [label="[O]", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Aromatic [label="Mild Oxidation"]; Start -> Cleaved [label="Strong Oxidation"]; Aromatic -> Oxidant [style=invis]; Cleaved -> Oxidant [style=invis]; } caption: Potential oxidative side reaction pathways.
III. General Laboratory Protocols
Protocol 1: In Situ Free Base Generation for N-Alkylation/Acylation
This protocol describes the standard procedure for liberating the reactive free base from the dihydrochloride salt immediately prior to reaction.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry Nitrogen or Argon for 5-10 minutes.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, DCM, THF, Acetonitrile; 5-10 mL per mmol of substrate) via syringe.
-
Base Addition: Add a suitable non-nucleophilic organic base (see table below). Stir the resulting slurry or solution for 15-30 minutes at room temperature.
-
Reaction: The nucleophilic free base is now ready for the subsequent addition of the electrophile (alkylating or acylating agent) as described in the troubleshooting sections above.
| Base | Equivalents | Solvent Compatibility | Notes |
| Triethylamine (TEA) | 2.2 - 2.5 | DCM, THF, ACN | Forms solid triethylammonium chloride, which may precipitate. |
| DIPEA | 2.2 - 2.5 | DCM, THF, ACN, DMF | Diisopropylethylammonium chloride is often more soluble. Good general-purpose choice. |
| DBU | 2.2 | THF, ACN, DMF | Strong, non-nucleophilic base. Use with caution if base-sensitive functional groups are present. |
| Potassium Carbonate | 3.0 | DMF, ACN | Heterogeneous conditions. Requires vigorous stirring. Useful for some applications. |
IV. References
-
Xiong, X.-Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemical Biology & Drug Design, 4(1), 43-51.
-
Nematollahi, D., et al. (2014). Oxidative ring cleavage of 2,3-dihydrophthalazine-1,4-dione in aqueous and non-aqueous solutions. Journal of Chemical Sciences, 126(6), 1923–1928.
-
Clement, R. A. (1960). The Oxidation of 2,3-Dihydrophthalazine-1,4-dione with Lead Tetraacetate. Phthalazine-1,4-dione and 1,4-Dihydropyridazino[1,2-b]. The Journal of Organic Chemistry, 25(10), 1724–1727.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Sci-Hub. The Oxidation of 2,3-Dihydrophthalazine-1,4-dione with Lead Tetraacetate. Phthalazine-1,4-dione and 1,4-Dihydropyridazino[1,2-b]-phthalazine-6,11-dione / The Journal of Organic Chemistry, 1960 [sci-hub.box]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) for the synthesis and scale-up of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride. Our focus is on ensuring scientific integrity, safety, and reproducibility.
PART 1: Core Synthesis Overview & Safety Mandates
The synthesis of 1,2,3,4-Tetrahydrophthalazine is most commonly achieved via the cyclocondensation of 1,2-bis(bromomethyl)benzene with hydrazine, followed by conversion to its dihydrochloride salt. While chemically straightforward, scaling this process introduces challenges related to reaction control, safety, and purification.
Critical Safety Precautions
This synthesis involves hazardous materials that demand strict adherence to safety protocols. The primary reagents of concern are 1,2-bis(bromomethyl)benzene and hydrazine hydrate.
| Hazard Category | 1,2-Bis(bromomethyl)benzene | Hydrazine Hydrate |
| Primary Hazards | Lachrymator, causes severe skin burns and eye damage, harmful if swallowed, fatal if inhaled.[1][2] | Acutely toxic, corrosive, suspected carcinogen, flammable, and reactive.[3][4] |
| Handling | Must be handled in a certified chemical fume hood. Avoid breathing dust/fumes.[2][5] Use only with adequate ventilation.[1] | Must be handled in a designated area for Particularly Hazardous Substances (PHS) within a fume hood.[3] Keep away from heat and ignition sources.[6][7] |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat, chemical-resistant gloves (consult manufacturer chart), ANSI-compliant safety goggles, and a face shield.[1][2] | Flame-resistant lab coat, nitrile or chloroprene gloves, ANSI-compliant safety goggles, and a face shield.[3] |
| Storage | Store locked up in a dry, cool, well-ventilated place. Keep containers tightly sealed. Incompatible with bases, strong oxidizing agents, and metals.[2][8] | Store locked up in a cool, well-ventilated place away from direct sunlight and incompatible materials (oxidizing agents, metals, acids).[6][9] |
| Emergency (Spill) | Evacuate the area. Use dry cleanup procedures; avoid generating dust. Do not allow entry into drains.[1] | Evacuate the area and eliminate ignition sources. Dike spillage and absorb with non-combustible material like sand or vermiculite.[6][9] |
| Emergency (Exposure) | Skin/Eyes: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][8] Inhalation: Move to fresh air. Seek immediate medical attention.[8] | Skin/Eyes: Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][4] Inhalation: Move to fresh air. Get medical attention immediately.[3] |
Reaction Workflow Overview
The synthesis follows a two-step process: cyclization to form the free base, followed by salt formation.
Caption: High-level workflow for the synthesis of the target compound.
PART 2: Detailed Experimental Protocol
This protocol is a representative procedure. Researchers must perform their own risk assessment and optimization based on their specific laboratory conditions and scale.
Step 1: Synthesis of 1,2,3,4-Tetrahydrophthalazine (Free Base)
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system can be mechanically stirred.
-
Reagents: Charge the flask with hydrazine hydrate (1.0 eq.) dissolved in absolute ethanol under a nitrogen atmosphere.
-
Addition: Dissolve 1,2-bis(bromomethyl)benzene (1.0 eq.) in absolute ethanol and add it to the dropping funnel.
-
Reaction: Add the 1,2-bis(bromomethyl)benzene solution dropwise to the stirred hydrazine solution at room temperature. The addition rate should be controlled to keep the internal temperature below 40°C, as the reaction is exothermic.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water and basify with a solution of sodium hydroxide to pH > 10 to ensure the product is in its free base form.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude free base, often as an oil or low-melting solid.
Step 2: Formation of this compound
-
Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (2.0-2.2 eq.) in the same solvent (e.g., 2 M HCl in isopropanol).
-
Precipitation: The dihydrochloride salt should precipitate as a white or off-white solid. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold solvent (the same one used for precipitation) and then with a non-polar solvent like diethyl ether or hexane to facilitate drying.
-
Drying: Dry the product under vacuum to a constant weight.
PART 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Common Problems
Question 1: My yield of the free base is very low, or the reaction failed. What went wrong?
Answer: This is a common issue that can stem from several factors. Use the following logic to diagnose the problem:
Caption: Troubleshooting workflow for low reaction yield.
-
Causality: Hydrazine is a potent nucleophile, but it's also volatile and can degrade. Using a precise 1:1 stoichiometry is crucial. An excess of the dibromide can lead to oligomerization, while an excess of hydrazine can complicate the work-up. The reaction of a di-nucleophile with a di-electrophile can lead to polymerization, which is mitigated by slow addition and high dilution, favoring intramolecular cyclization over intermolecular reactions.
Question 2: The final dihydrochloride salt is off-color (e.g., yellow or brown). How can I improve its purity and appearance?
Answer: Color impurities often arise from degradation of starting materials or minor side products formed during the reaction.
-
Charcoal Treatment: Before the acidification step, you can treat the solution of the crude free base in ethanol with activated charcoal.[10] Stir for 24 hours, then filter through a pad of Celite® to remove the charcoal and adsorbed impurities.[10]
-
Recrystallization: The final dihydrochloride salt can be recrystallized. A common solvent system is ethanol/water or isopropanol/water. Dissolve the product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.
-
Azeotropic Removal of Water: Ensure starting materials and solvents are anhydrous. 1,2-bis(bromomethyl)benzene is sensitive to moisture.[8]
Question 3: The reaction seems to stall and does not go to completion. What can I do?
Answer: Incomplete conversion is typically related to reaction kinetics or reagent deactivation.
-
Temperature and Time: Ensure you are at the correct reflux temperature for your chosen solvent. If the reaction is slow, extending the reflux time (e.g., to 12 or 24 hours) may be necessary. Monitor progress by LC-MS to confirm the reaction is still proceeding.
-
Solvent Choice: While ethanol is common, other solvents like methanol or acetonitrile could be explored to modify reaction kinetics.
-
Base Additive: Some procedures for similar cyclizations include a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to scavenge the HBr formed during the reaction, which can protonate and deactivate the hydrazine nucleophile. This would require careful stoichiometric adjustment.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the cyclization reaction?
A: The reaction is a classic double nucleophilic substitution (SN2) followed by cyclization.
Caption: Simplified reaction mechanism for cyclization.
The first nitrogen atom of hydrazine acts as a nucleophile, attacking one of the electrophilic benzylic carbons and displacing a bromide ion. The resulting intermediate then undergoes a rapid intramolecular SN2 reaction, where the second nitrogen atom attacks the remaining bromomethyl group to form the six-membered ring.
Q: What analytical methods are recommended to confirm the final product's identity and purity?
A: A combination of techniques is essential for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR should show characteristic peaks for the aromatic and methylene protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the cation (free base).
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A purity level of >98% is typically required for drug development applications.
-
Elemental Analysis (CHN): Confirms the elemental composition of the dihydrochloride salt, providing strong evidence for the correct formula and salt stoichiometry.
Q: Are there any alternatives to using 1,2-bis(bromomethyl)benzene?
A: Yes, other o-xylylene dihalides can be used, such as 1,2-bis(chloromethyl)benzene. However, the dibromide is generally more reactive, often leading to faster reaction times and milder conditions.[11] The choice may depend on cost, availability, and safety considerations at the desired scale.
References
-
Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012). Arkema.
-
HYDRAZINE HYDRATE MSDS. Oxford Lab Fine Chem LLP.
-
Hydrazine hydrate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
-
Standard Operating Procedure: Hydrazine. UC Santa Barbara Environmental Health & Safety.
-
Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014). Acros Organics.
-
1,2-Bis(bromomethyl)benzene - Safety Data Sheet. Apollo Scientific.
-
SAFETY DATA SHEET: o-Xylylene dibromide. (2025). Fisher Scientific.
-
SAFETY DATA SHEET: alpha, alpha'-Dibromo-m-xylene. (2010). Fisher Scientific.
-
SAFETY DATA SHEET: 1,4-Dibromo-2,5-bis(bromomethyl)benzene. (2025). TCI Chemicals.
-
SAFETY DATA SHEET: 1,3-Bis(bromomethyl)benzene. (2025). Sigma-Aldrich.
-
Ganzha, V. V., et al. (2006). Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone. ResearchGate.
-
S. M, Ramasamy & N, S. P, Rao & J, S. P, Rao & K, R, Reddy. (2010). (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine. Acta Crystallographica Section E. 66. o2902.
-
Yan, X., et al. (2018). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid. Angewandte Chemie.
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). Journal of Chemical and Pharmaceutical Sciences.
-
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. NIST WebBook.
-
Arshad, M. N., et al. (2009). (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine. Acta Crystallographica Section E: Structure Reports Online.
-
Devaraj, N. K., et al. (2009). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry.
-
Organic Syntheses Procedure: Recrystallization. Organic Syntheses.
-
Tetrahydrophthalazine. ResearchGate.
-
Troubleshooting Guide: Side reaction pathways in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. BenchChem.
-
This compound. BOC Sciences.
-
One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7 H -[3][6][9]Triazolo[3,4-b][3][7][9]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones. ResearchGate.
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2010). Molecules.
-
(1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine. ResearchGate.
-
1,2-Bis(bromomethyl)benzene. LookChem.
-
Synthesis of new phthalazinedione derivatives. (2017). Sciforum.
-
Medjahed, N., et al. (2021). Synthesis of Bis-hydrazine using heterogeneous catalysis. Sciforum.
-
1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. (2018). Journal of the American Chemical Society.
-
Identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem.
-
Gholivand, M. B., et al. (2008). Oxidative ring cleavage of 2,3-dihydrophthalazine-1,4-dione in aqueous and non-aqueous solutions. Journal of the Serbian Chemical Society.
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2013). Molecules.
-
Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (2017). Acta Facultatis Pharmaceuticae Universitatis Comenianae.
-
cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses.
-
1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE. Matrix Fine Chemicals.
-
This compound. ChemicalBook.
-
Common problems in 1,2,4-triazine synthesis and solutions. BenchChem.
-
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). (2023). YouTube.
-
Process for producing 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid and its derivative having high optical purity. Google Patents.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. lookchem.com [lookchem.com]
troubleshooting guide for incomplete cyclization in phthalazine synthesis
Technical Support Center: Phthalazine Synthesis
Guide: Troubleshooting Incomplete Cyclization Events
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and post-workup analysis (TLC, LC-MS) confirms the presence of the uncyclized hydrazone or acylhydrazide intermediate. What are the primary factors I should investigate?
This is a common bottleneck in phthalazine synthesis. Incomplete cyclization typically points to suboptimal reaction kinetics or competing side reactions. The primary factors to investigate are, in order of priority: reaction energy (temperature and time), the chemical environment (solvent and catalyst), and reagent integrity (stoichiometry and purity).
A systematic approach is crucial. Before making drastic changes, confirm the identity of your intermediate. The uncyclized product will have a different polarity and mass than both your starting material and the desired phthalazine.
Troubleshooting Deep Dive
Issue 1: Insufficient Reaction Energetics
The intramolecular cyclization step, which involves a nucleophilic attack from the second nitrogen of the hydrazine moiety onto a carbonyl carbon, followed by dehydration, has a significant activation energy barrier.
► Why did my cyclization fail due to energetics?
-
Low Temperature: The reaction may not have enough thermal energy to overcome the activation barrier for the rate-limiting cyclization step.
-
Short Reaction Time: Even at an adequate temperature, the reaction may simply not have had enough time to go to completion. Monitoring the reaction's progress is key.[1]
-
Excessive Temperature: Paradoxically, too much heat can be detrimental. It can lead to the decomposition of starting materials, intermediates, or the final product, resulting in lower yields and a complex mixture of byproducts.[1]
► How can I optimize the reaction temperature and time?
-
Systematic Variation: Begin with established literature conditions, often refluxing in a solvent like ethanol or acetic acid for several hours.[2] A common starting point for synthesis from phthalic anhydride is heating at 120°C for 4-6 hours.[1]
-
Reaction Monitoring: This is non-negotiable. Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the intermediate and the appearance of the product.
-
Stepwise Increase: If the reaction is sluggish, increase the temperature in controlled increments (e.g., 10-15 °C) or extend the reaction time, while continuing to monitor.
Below is a general workflow for optimizing reaction conditions.
Caption: The critical, often rate-limiting, cyclization step.
Validated Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: On the starting line, spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The ideal system will give your product an Rf value of ~0.3-0.4.
-
Visualization: Visualize the plate under a UV lamp.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material/intermediate has completely disappeared from the RM lane and a new, more polar (lower Rf) spot for the phthalazine product is dominant.
Protocol 2: General Procedure for Phthalazinone Synthesis from Phthalic Anhydride
This protocol is a representative example for forming a phthalazinone, a common phthalazine derivative.
-
Reaction Setup: To a solution of phthalic anhydride (1.0 eq) in glacial acetic acid (5-10 mL per gram of anhydride), add hydrazine hydrate (1.1 eq) dropwise. [2]2. Heating: Heat the reaction mixture to reflux (approx. 118-120 °C) for 4-6 hours. [1]3. Monitoring: Monitor the reaction's progress using TLC as described in Protocol 1.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure phthalazinone product. [3]
References
-
Wikipedia. Phthalazine. [Link]
-
El-Sayed, M. S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1854. [Link]
-
Abdel Motaal, A., & El-Sayed, W. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(134). [Link]
-
Singh, J., & Kumar, R. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
-
Organic Chemistry Portal. Synthesis of phthalazines. [Link]
-
Sousa, J., et al. (2016). Synthesis of new phthalazinedione derivatives. Molten, 2(1), 10. [Link]
-
Herasymchuk, K., et al. (2021). Light‐Driven Catalyst‐Free Access to Phthalazines: Entry to Antiviral Model Drugs by Merging Domino Reactions. Chemistry–A European Journal, 27(51), 13035-13041. [Link]
-
ResearchGate. A few examples of amino-acid-based phthalazine catalysts. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC advances, 14(20), 14109-14126. [Link]
-
Abdel Motaal, A., & El-Sayed, W. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic chemistry: current research, 4(1). [Link]
-
Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]
-
Phthalazinone. [Link]
-
Nammalwar, B., et al. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3-4), 139-144. [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4118. [Link]
-
Indian Academy of Sciences. Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. [Link]
-
Harrison, T. (2013). An efficient synthesis of selected phthalazine derivatives (Master's thesis, Oklahoma State University). [Link]
-
Nafie, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2825-2843. [Link]
-
Herasymchuk, K., et al. (2021). Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot. ChemRxiv. [Link]
-
Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Scientific Reports, 14(1), 1-20. [Link]
Sources
Technical Support Center: Optimization of Catalytic Conditions for Tetrahydroquinoline Synthesis
Welcome to the technical support center for the synthesis of tetrahydroquinolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the catalytic synthesis of this important heterocyclic motif. Our goal is to provide practical, field-proven insights to help you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low Yield of Tetrahydroquinoline Product
Question: My reaction is showing low conversion of the starting material or a low isolated yield of the desired tetrahydroquinoline. What are the likely causes and how can I improve the yield?
Answer: Low yields in tetrahydroquinoline synthesis can stem from several factors, depending on the specific catalytic method employed. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Catalyst Inactivity or Deactivation:
-
Cause: The catalyst may be poisoned by impurities in the starting materials or solvent. For instance, in palladium-catalyzed hydrogenations, sulfur-containing compounds can deactivate the catalyst. The product itself, a cyclic amine, can also sometimes lead to catalyst deactivation.[1]
-
Solution:
-
Purify Reagents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons. Recrystallization of solid starting materials and distillation of liquid reagents can be beneficial.
-
Increase Catalyst Loading: While not always ideal for atom economy, a modest increase in catalyst loading can sometimes overcome minor deactivation issues.
-
Choose a More Robust Catalyst: For hydrogenations, consider using a different palladium source (e.g., Pd(OH)₂/C, "Pearlman's catalyst") or a different metal catalyst altogether (e.g., platinum, rhodium). For transfer hydrogenations, ensure the hydrogen donor is stable under the reaction conditions.
-
Consider Catalyst Support: The choice of support can influence catalyst activity and stability. For example, a hierarchical Ni-foam supported Pd catalyst has shown high robustness.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, pressure, or reaction time may not be optimized for your specific substrate.
-
Solution:
-
Temperature Screening: Systematically vary the reaction temperature. Some reactions, like certain Povarov reactions, may benefit from slightly elevated temperatures to overcome activation barriers.[2]
-
Pressure Adjustment (for Hydrogenations): If using gaseous hydrogen, increasing the pressure can enhance the rate of reaction and improve yields.
-
Time Course Study: Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and to check for product degradation.
-
-
-
Poor Substrate Reactivity:
-
Cause: Electron-withdrawing or sterically hindering groups on the quinoline or aniline precursors can reduce their reactivity.[3]
-
Solution:
-
Stronger Catalyst System: Employ a more active catalyst. For example, in Povarov reactions, a stronger Lewis acid might be necessary for less reactive imines.[2]
-
Modify the Substrate: If possible, consider using a precursor with less steric hindrance or with electron-donating groups to facilitate the reaction.
-
-
-
Side Reactions:
-
Cause: Depending on the reaction type, various side reactions can compete with the desired transformation. For example, in the hydrogenation of nitrochalcones to tetrahydroquinolines, if the reduction of the nitro group is not rapid, quinoline by-products can form.[4]
-
Solution:
-
Optimize Reaction Conditions: Adjusting the temperature, solvent, and catalyst can often suppress side reactions. For instance, the choice of solvent can be crucial in directing the reaction towards the desired product.[4]
-
Use a More Selective Catalyst: Some catalysts offer higher selectivity for the desired transformation.
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Question: I am performing an enantioselective synthesis of a chiral tetrahydroquinoline, but the enantiomeric excess (ee) is low. How can I improve it?
Answer: Achieving high enantioselectivity requires careful optimization of the chiral catalyst system and reaction conditions.
-
Chiral Catalyst and Ligand Choice:
-
Cause: The chiral catalyst or ligand may not be optimal for the specific substrate.
-
Solution:
-
Screen Chiral Catalysts: The use of chiral phosphoric acids, particularly BINOL-derived ones, has proven effective in many enantioselective syntheses of tetrahydroquinolines.[5] It is crucial to screen a variety of these catalysts with different steric and electronic properties.
-
Ligand Modification: In metal-catalyzed reactions, modifying the chiral ligand can have a profound impact on enantioselectivity. Experiment with ligands from different families (e.g., phosphines, diamines).
-
-
-
Solvent Effects:
-
Cause: The solvent can significantly influence the transition state geometry of the enantioselective step.
-
Solution:
-
Solvent Screening: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities. Aprotic solvents like toluene, dichloromethane, and THF are commonly used.
-
Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. A systematic screen is often the most effective approach.
-
-
-
Temperature:
-
Cause: Enantioselectivity is often temperature-dependent. Lower temperatures generally lead to higher enantiomeric excess.
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Be aware that this will likely decrease the reaction rate, so longer reaction times may be necessary.
-
-
-
Additives:
-
Cause: Additives can act as co-catalysts or modify the catalyst in a way that enhances enantioselectivity.
-
Solution:
-
Screen Additives: Depending on the reaction mechanism, additives like Brønsted or Lewis acids/bases in small quantities can have a significant effect. For example, in some gold-catalyzed asymmetric transfer hydrogenations, a chiral phosphate acts as a crucial additive.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing tetrahydroquinolines?
A1: Several robust catalytic methods are widely used:
-
Catalytic Hydrogenation: This classic method involves the reduction of quinolines using hydrogen gas and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1]
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as Hantzsch esters or ammonia borane derivatives, in the presence of a catalyst to reduce the quinoline ring.[5][6]
-
Povarov Reaction: This is a powerful multicomponent reaction involving an aniline, an aldehyde, and an alkene to form the tetrahydroquinoline skeleton, often catalyzed by a Lewis or Brønsted acid.[2]
-
Domino Reactions: These multi-step sequences, often initiated by a reduction or cyclization, can efficiently generate complex tetrahydroquinolines from simple starting materials.[4]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the synthetic route and the substrate:
-
For simple hydrogenations of unsubstituted quinolines, Pd/C is a common and effective choice.[1]
-
For enantioselective syntheses , chiral phosphoric acids are frequently used, either as the sole catalyst or in combination with a metal catalyst.[5]
-
Boronic acids have emerged as mild Lewis acid catalysts for tandem reduction and reductive alkylation of quinolines.[7]
-
Gold catalysts have shown high efficiency in tandem hydroamination/asymmetric transfer hydrogenation reactions.[5]
The following workflow can guide your catalyst selection:
Q3: What is the role of the solvent in optimizing the reaction?
A3: The solvent plays a critical role and can influence:
-
Solubility: The starting materials and catalyst must be sufficiently soluble in the reaction medium.
-
Reaction Rate: The polarity of the solvent can affect the rate of reaction by stabilizing or destabilizing intermediates and transition states.
-
Selectivity: In some cases, the solvent can influence the chemo-, regio-, and stereoselectivity of the reaction. For example, in the reductive cyclization of 2-nitrochalcones, dichloromethane was found to give the best selectivity and yields.[4]
A solvent screen is a crucial part of optimizing any new tetrahydroquinoline synthesis.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions in a Povarov Reaction
This protocol outlines a systematic approach to optimizing the conditions for a three-component Povarov reaction.
-
Reagent Preparation:
-
Prepare stock solutions of the aniline, aldehyde, and alkene in a suitable solvent (e.g., toluene).
-
Prepare stock solutions of a panel of Lewis acid catalysts (e.g., AlCl₃, Cu(OTf)₂, Sc(OTf)₃) in the same solvent.
-
-
Reaction Setup:
-
In an array of reaction vials, add the aniline and aldehyde stock solutions. Stir for 30 minutes at room temperature to allow for imine formation.
-
Add the alkene stock solution to each vial.
-
Add a different Lewis acid catalyst to each vial. Include a no-catalyst control.
-
-
Temperature Screening:
-
Run the array of reactions at different temperatures (e.g., room temperature, 45 °C, 60 °C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 24 hours), quench a small aliquot from each reaction vial.
-
Analyze the aliquots by TLC or LC-MS to determine the conversion to the desired tetrahydroquinoline.
-
-
Optimization:
-
Identify the catalyst and temperature that give the highest conversion.
-
Further optimize the reaction by varying the catalyst loading and concentration of reactants.
-
The following diagram illustrates the workflow for this optimization process:
Data Summary
The following table summarizes the performance of different catalysts in a model Povarov reaction, illustrating the importance of catalyst screening.
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | AlCl₃ | Toluene | 45 | High | [2] |
| 2 | Cu(OTf)₂ | Toluene | 45 | High | [2] |
| 3 | Cu(OTf)₂ | EtOH | 40 | Low (0-30%) | [2] |
| 4 | No Catalyst | Toluene | 45 | No Reaction | [2] |
Yields are qualitative as reported in the reference.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- Chen, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry.
- Katritzky, A. R., & Rachwal, S. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(11), 9356-9382.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865-13896.
- Hellel, D., et al. (2023).
- Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442.
- Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9351-9404.
- Loh, J. Y., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 5(10), 4789-4796.
- González-Muñoz, D., et al. (2020). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa.
- Bera, S., et al. (2024).
Sources
- 1. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 2. sci-rad.com [sci-rad.com]
- 3. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Framework for Evaluating Tetrahydrophthalazine and Other Hydrazine-Based Vasodilators
Introduction: The Phthalazine Scaffold in Vasodilator Drug Discovery
The phthalazine core, a nitrogen-containing bicyclic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives have yielded a range of pharmacologically active agents, from anticancer to anti-inflammatory compounds.[1][2] Among the most enduring of these are the hydrazine-substituted phthalazines, which established a niche in cardiovascular medicine as direct-acting vasodilators.[3]
Hydralazine, the prototypical member of this class, has been used for decades in the management of hypertension and heart failure.[4] Its close analogue, dihydralazine, shares a similar therapeutic profile.[4] The clinical utility of these compounds stems from their ability to relax arterial smooth muscle, thereby reducing peripheral resistance and blood pressure. However, their complex and not fully elucidated mechanism of action, coupled with a challenging side-effect profile, including reflex tachycardia and a risk of drug-induced lupus, has relegated them to second or third-line therapies.[5][6]
This has spurred interest in novel derivatives that might retain the therapeutic benefits while offering an improved safety and pharmacokinetic profile. One such unexplored analogue is 1,2,3,4-tetrahydrophthalazine . By saturating one of the aromatic rings of the core phthalazine structure, we introduce significant changes to its three-dimensional conformation, lipophilicity, and metabolic stability. These modifications could fundamentally alter its interaction with biological targets, potentially leading to a more selective mechanism of action or reduced toxicity.
This guide presents a comprehensive framework for the comparative analysis of tetrahydrophthalazine against its clinically established counterparts, hydralazine and dihydralazine. Due to a notable absence of pharmacological data on tetrahydrophthalazine in the current literature, this document is structured as a prospective guide for researchers. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a rigorous, head-to-head evaluation of these compounds.
Pharmacological Profiles of Key Hydrazine Derivatives
Hydralazine (1-Hydrazinophthalazine)
Hydralazine is a direct-acting arteriolar vasodilator with a mechanism that remains a subject of investigation despite its long history of clinical use.[6] It does not act on adrenergic receptors, but rather exerts its effects directly on vascular smooth muscle cells. The leading hypotheses for its mechanism include:
-
Inhibition of Intracellular Calcium Release: It is thought to inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum, a critical step in smooth muscle contraction.
-
Potassium Channel Activation: Evidence suggests it may open high-conductance Ca²⁺-activated K⁺ channels (BK(Ca)), leading to hyperpolarization of the cell membrane, which in turn inhibits Ca²⁺ influx through voltage-gated channels.[7]
-
Endothelium-Dependent Effects: At lower, more clinically relevant concentrations, its action appears to be mediated by the endothelium and involves the prostacyclin (PGI₂) pathway.[8]
This multifaceted activity results in potent relaxation of arterial vessels, leading to a decrease in blood pressure.
Dihydralazine (1,4-Dihydrazinophthalazine)
Dihydralazine is structurally and pharmacologically very similar to hydralazine, containing a second hydrazine group at the 4-position of the phthalazine ring.[4] It is considered to have almost identical vasodilatory effects and is often used interchangeably in clinical contexts where it is available.[4] It causes a rapid and sustained fall in blood pressure and peripheral resistance. Like hydralazine, its use can be limited by side effects such as headache, reflex tachycardia, and nausea.
Tetrahydrophthalazine (1,2,3,4-Tetrahydrophthalazine)
This compound represents the hydrogenated analogue of the core phthalazine structure. The saturation of the pyridazine ring introduces a non-planar, flexible conformation, which stands in stark contrast to the rigid, aromatic structure of hydralazine and dihydralazine. This structural alteration is hypothesized to have several consequences:
-
Altered Receptor/Enzyme Binding: The change in shape and electronic distribution may lead to a different target binding profile, potentially offering greater selectivity and fewer off-target effects.
-
Modified Physicochemical Properties: Increased saturation typically increases lipophilicity, which could affect membrane permeability, volume of distribution, and metabolic pathways.
-
Metabolic Stability: The absence of the aromatic pyridazine ring may block certain metabolic pathways, potentially leading to a different pharmacokinetic profile and reduced formation of reactive metabolites.
Currently, no published data exists on the vasorelaxant activity of 1,2,3,4-tetrahydrophthalazine, making it a prime candidate for investigation.
A Framework for Comparative Analysis
To objectively evaluate the potential of tetrahydrophthalazine, a systematic comparison against hydralazine and dihydralazine is required. This analysis should focus on chemical synthesis, in vitro potency and mechanism, and key physicochemical properties.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive comparative study. This self-validating process ensures that each compound is synthesized, purified, and tested under identical, controlled conditions, allowing for a direct and unbiased comparison of their activities.
Caption: Proposed workflow for the comparative analysis of hydrazine derivatives.
Comparative Data Summary
The primary output of the experimental workflow would be the population of a comprehensive data table. This allows for an at-a-glance comparison of the key performance metrics of each compound.
| Parameter | Tetrahydrophthalazine | Hydralazine | Dihydralazine |
| IUPAC Name | 1,2,3,4-Tetrahydrophthalazine | 1-Hydrazinophthalazine | 1,4-Dihydrazinophthalazine |
| Molecular Formula | C₈H₁₀N₂ | C₈H₈N₄ | C₈H₁₀N₆ |
| Molar Mass ( g/mol ) | 134.18 | 160.18 | 190.21 |
| Vasorelaxant Potency (EC₅₀) | To Be Determined | ~3.6 µM (Rat Mesenteric Artery)[8] | Similar to Hydralazine[4] |
| Maximal Efficacy (Eₘₐₓ) | To Be Determined | ~75% (Rat Mesenteric Artery)[8] | Similar to Hydralazine |
| Primary Mechanism | To Be Determined | Inhibition of IP₃-mediated Ca²⁺ release; K⁺ channel activation; PGI₂ pathway[7][8] | Direct arteriolar vasodilation |
| Key Side Effects | To Be Determined | Reflex Tachycardia, Headache, Lupus-like Syndrome[4][5] | Reflex Tachycardia, Headache, Nausea |
Mechanistic Postulates and Investigation
The known vasodilatory signaling pathways for hydralazine provide a roadmap for investigating tetrahydrophthalazine. The primary mechanism involves the reduction of intracellular calcium in vascular smooth muscle cells (VSMCs). A key experiment would be to determine if tetrahydrophthalazine's action is dependent on the vascular endothelium.
Caption: Endothelium-dependent vasodilator pathway relevant to hydralazine.
Detailed Experimental Protocols
Scientific integrity requires that protocols be robust and reproducible. The following methods provide a validated starting point for this comparative analysis.
Protocol 1: Synthesis of Hydrazine Derivatives
This protocol details the synthesis of the three subject compounds. Parts A and B are based on established literature methods, while Part C is a proposed route based on standard chemical transformations.
Part A: Synthesis of Hydralazine Hydrochloride
This is a two-step process starting from phthalazinone.
-
Step 1: Synthesis of 1-Chlorophthalazine.
-
In a 100 mL three-necked flask equipped with a condenser and temperature probe, charge 10 g (1 mole equivalent) of 1(2H)-phthalazinone.
-
Carefully add 50 mL (7.7 mole equivalents) of phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80-85°C and maintain for 3 hours with stirring. The solution should become clear.
-
Cool the reaction mixture to room temperature.
-
Causality: POCl₃ acts as both the solvent and chlorinating agent, converting the ketone of the phthalazinone into the reactive chloride. Heating is necessary to drive the reaction to completion.
-
-
Step 2: Synthesis of 1-Hydrazinophthalazine (Hydralazine).
-
In a separate 500 mL flask, prepare a solution of 45 mL of hydrazine hydrate in 25 mL of isopropanol.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the 1-chlorophthalazine from Step 1 to the hydrazine solution, ensuring the temperature remains below 5°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Cool the mixture again to 0-5°C and stir for 3 hours to precipitate the product.
-
Filter the resulting yellow solid, wash with cold isopropanol, and dry under vacuum.
-
Causality: Hydrazine hydrate acts as a potent nucleophile, displacing the chloride at the 1-position. The reaction is performed at low temperature initially to control the exothermic reaction, and then at room temperature to ensure completion.
-
-
Step 3: Salt Formation.
-
Dissolve the crude hydralazine base in warm methanol and add concentrated hydrochloric acid dropwise until the solution is acidic.
-
Cool the solution to induce crystallization of hydralazine hydrochloride.
-
Filter the white solid, wash with cold methanol, and dry.
-
Part B: Proposed Synthesis of 1,2,3,4-Tetrahydrophthalazine
This proposed synthesis involves the catalytic hydrogenation of commercially available phthalazine.
Caption: Proposed synthesis of 1,2,3,4-Tetrahydrophthalazine.
-
Procedure:
-
To a solution of phthalazine (1.0 g, 7.68 mmol) in ethanol (50 mL) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) (100 mg, 10% w/w).
-
Seal the flask and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker at ~50 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as necessary.
-
Causality: Palladium on carbon is a standard and effective catalyst for the hydrogenation (reduction) of aromatic nitrogen heterocycles. The hydrogen gas adds across the double bonds of the pyridazine ring, resulting in the saturated tetrahydro- derivative.
-
Part C: Synthesis of Dihydralazine Sulfate
The synthesis of dihydralazine follows a similar path to hydralazine but starts from a precursor that allows for substitution at both the 1 and 4 positions, typically 1,4-dichlorophthalazine.
-
Step 1: Synthesis of 1,4-Dichlorophthalazine.
-
Reflux phthalic anhydride with hydrazine hydrate in acetic acid to form phthalazin-1,4-dione.
-
Reflux the resulting phthalazin-1,4-dione with excess POCl₃ to yield 1,4-dichlorophthalazine.
-
-
Step 2: Synthesis of Dihydralazine.
-
React 1,4-dichlorophthalazine with an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux.
-
-
Step 3: Salt Formation.
-
Dissolve the crude dihydralazine base in aqueous ethanol and add sulfuric acid to precipitate dihydralazine sulfate.
-
Protocol 2: Ex Vivo Vasodilation Assay Using Rat Aortic Rings
This protocol is the gold standard for assessing the direct effect of compounds on vascular tone.
-
Aorta Isolation and Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional guidelines.
-
Excise the thoracic aorta and immediately place it in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. For some experiments (endothelium-denuded), gently rub the luminal surface with a fine wire.
-
Causality: The Krebs buffer mimics physiological conditions. Immediate placement in cold, oxygenated buffer is critical to maintain tissue viability.
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Induce a contraction with phenylephrine (PE, 1 µM). Once the contraction plateaus, add acetylcholine (ACh, 10 µM). Rings with intact endothelium will show >80% relaxation. Rings designated as endothelium-denuded should show <10% relaxation.
-
Wash the rings and allow them to return to baseline.
-
Causality: The resting tension stretches the smooth muscle to its optimal length for contraction. The PE/ACh test is a critical quality control step to validate the endothelial integrity of the preparation.
-
-
Generation of Concentration-Response Curves:
-
Induce a stable, submaximal contraction with phenylephrine (1 µM).
-
Once the contraction is stable (typically 15-20 minutes), add the test compound (Tetrahydrophthalazine, Hydralazine, or Dihydralazine) in a cumulative manner, increasing the concentration stepwise (e.g., 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the initial PE-induced contraction.
-
-
Data Analysis:
-
Plot the percentage relaxation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum relaxation achieved).
-
Conclusion and Future Directives
This guide establishes a rigorous scientific framework for the first comparative pharmacological evaluation of 1,2,3,4-tetrahydrophthalazine. While hydralazine and dihydralazine are known entities, the saturation of the phthalazine core represents an unexplored avenue in vasodilator design. The proposed workflow and detailed protocols provide a clear path to generating the crucial data needed to fill the existing knowledge gap.
The primary outcome of this research will be the determination of the vasorelaxant potency and efficacy of tetrahydrophthalazine. Should it exhibit significant activity, subsequent mechanistic studies, guided by the known pharmacology of hydralazine, will be essential to delineate its mode of action. This foundational work is a necessary first step in determining whether this novel hydrazine derivative holds promise as a lead compound for a new generation of safer and more effective cardiovascular drugs.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon the completion of the outlined experimental investigation.
Sources
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of the arteriolar vasodilators hydralazine, dihydralazine and endralazine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Phthalazine Derivatives in Drug Discovery
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure has been extensively explored, leading to the development of potent inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phthalazine derivatives, focusing on three key areas of drug discovery: VEGFR-2 inhibition for anticancer therapy, PARP inhibition for DNA repair-targeted oncology, and anti-inflammatory applications. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed protocols for key validation assays.
Phthalazine Derivatives as VEGFR-2 Inhibitors: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[2] Phthalazine-based compounds have emerged as potent VEGFR-2 inhibitors.
Comparative SAR Analysis of VEGFR-2 Inhibitors
The general pharmacophore for many phthalazine-based VEGFR-2 inhibitors includes a phthalazine core, a linker, and a substituted aromatic ring that occupies the ATP-binding pocket of the kinase.
A study by Khodair et al. (2019) explored a series of 1,4-disubstituted phthalazine derivatives, revealing key SAR insights.[3] The data presented in Table 1 highlights the impact of substitutions on the phthalazine core and the terminal phenylurea moiety on VEGFR-2 inhibitory activity.
Table 1: Comparative in vitro activity of selected phthalazine derivatives as VEGFR-2 inhibitors.
| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM)[3] | HUVEC Inhibition (%) at 10 µM[3] |
| 6c | -CH3 | 4-chloro-3-(trifluoromethyl)phenyl | - | 70-100 |
| 6f | -CH3 | 4-chloro-3-(trifluoromethyl)phenyl | - | - |
| 12b | -Cl | 4-chlorophenyl | 4.4 | 79.83 |
| 12c | -Cl | 4-chloro-3-(trifluoromethyl)phenyl | 2.7 | 72.58 |
| 13c | -Cl | 4-chloro-3-(trifluoromethyl)phenyl | 2.5 | 71.6 |
| Sorafenib | - | - | 0.1 | - |
Note: A lower IC50 value indicates higher potency.
-
Substitution on the Phthalazine Core: The introduction of a chloro group at the 4-position of the phthalazine ring (e.g., compounds 12c and 13c ) generally leads to enhanced VEGFR-2 inhibitory activity compared to a methyl group (e.g., 6c ).[3] This is likely due to the electron-withdrawing nature and lipophilicity of the chlorine atom, which can influence the binding affinity.
-
Terminal Phenylurea Substitutions: The presence of a 4-chloro-3-(trifluoromethyl)phenyl moiety, similar to that in the approved drug Sorafenib, is crucial for potent activity (e.g., 6c , 12c , 13c ).[3] This substitution pattern appears to be optimal for fitting into the hydrophobic pocket of the VEGFR-2 active site.
-
Linker Moiety: While not explicitly varied in the table, the nature of the linker between the phthalazine core and the phenylurea group (e.g., -NH- vs. -O-) also significantly impacts activity, with the amino linker often showing favorable interactions.[3]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against VEGFR-2, based on luminescence-based ATP consumption assays.[4]
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescence Assay Kit
-
White 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with deionized water.
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of VEGFR-2 enzyme in 1x Kinase Buffer.
-
Prepare a solution of the substrate and ATP in 1x Kinase Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the test compound dilutions.
-
Add the VEGFR-2 enzyme solution to all wells except the "blank" control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader. The signal is inversely proportional to the amount of ATP consumed, and thus inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6]
Caption: Simplified VEGFR-2 signaling pathway.
Phthalazine Derivatives as PARP Inhibitors: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway.[7][8] PARP inhibitors have shown significant success in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[9] The phthalazinone scaffold is a key feature of several potent PARP inhibitors, including the FDA-approved drug Olaparib.
Comparative SAR Analysis of PARP Inhibitors
A study by Li et al. (2018) designed and synthesized a series of novel phthalazinone derivatives based on the structure of Olaparib, providing valuable SAR insights.[7]
Table 2: Comparative in vitro activity of selected phthalazinone derivatives as PARP-1 inhibitors.
| Compound ID | R Group | PARP-1 IC50 (nM)[7] | Capan-1 (BRCA2-deficient) Cell Proliferation IC50 (µM)[7] |
| Olaparib | - | 5 | 0.01 |
| Compound A | Phenyl | 28.3 | 1.98 |
| Compound B | 4-Fluorophenyl | 15.6 | 0.87 |
| Compound C | 3-Pyridyl | 10.2 | 0.45 |
| Compound 23 | 4-Methylpiperazin-1-yl | 7.8 | 0.21 |
Note: A lower IC50 value indicates higher potency.
Key SAR takeaways from this series include:
-
Piperazine Moiety: The presence of a piperazine ring is critical for potent PARP-1 inhibition. Modifications to this ring significantly impact activity.
-
Terminal Aromatic/Heterocyclic Ring: The nature of the substituent on the piperazine ring plays a crucial role. A simple phenyl group (Compound A ) is less effective than a fluorinated phenyl (Compound B ) or a pyridyl ring (Compound C ), suggesting that both electronic and steric factors are important for binding to the nicotinamide-binding pocket of PARP-1.
-
Optimized Substituent: The 4-methylpiperazin-1-yl group in Compound 23 resulted in the most potent inhibition in this series, highlighting the importance of this specific substitution for optimal interaction with the enzyme.[7]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)
The following is a generalized protocol for a colorimetric PARP-1 inhibition assay.[10]
Objective: To determine the IC50 value of a test compound against PARP-1.
Materials:
-
Recombinant Human PARP-1
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds (dissolved in DMSO)
-
Wash buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reaction Setup:
-
To the histone-coated wells, add the test compound dilutions.
-
Add a mixture of PARP-1 enzyme and activated DNA.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for poly(ADP-ribosyl)ation of the histones.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm. The absorbance is directly proportional to the PARP-1 activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
PARP-1 Signaling in DNA Repair
PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break, it becomes activated and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage.[3][11]
Caption: Role of PARP-1 in DNA single-strand break repair.
Phthalazine Derivatives as Anti-inflammatory Agents: Targeting COX-2
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12] Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12] Phthalazine derivatives have been investigated for their anti-inflammatory properties.
Comparative SAR Analysis of Anti-inflammatory Phthalazines
A study by Gomaa et al. (2018) synthesized a series of phthalazinedione derivatives and evaluated their anti-inflammatory activity.[6]
Table 3: Comparative in vivo anti-inflammatory activity of selected phthalazinedione derivatives.
| Compound ID | R Group | % Edema Inhibition at 4h (Carrageenan-induced paw edema)[6] |
| Piroxicam (Reference) | - | 55.2 |
| Compound 10 | Phenyl | 50.1 |
| Compound 11 | 4-Chlorophenyl | 52.3 |
| Compound 12 | 4-Methoxyphenyl | 51.5 |
| Compound 14 | 4-Nitrophenyl | 54.8 |
Key SAR observations from this study include:
-
Thioamide Moiety: The incorporation of a thioamide moiety was a key structural feature of the synthesized compounds.
-
Substitutions on the Phenyl Ring: The electronic nature of the substituent on the terminal phenyl ring influenced the anti-inflammatory activity. An electron-withdrawing nitro group (Compound 14 ) resulted in the highest activity, comparable to the reference drug piroxicam. Electron-donating groups like methoxy (Compound 12 ) or halogens like chloro (Compound 11 ) also conferred good activity.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[10][13]
Objective: To assess the anti-inflammatory effect of a test compound by measuring the reduction in paw edema.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin or Piroxicam)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Grouping and Dosing:
-
Divide the rats into groups (e.g., control, reference, and test compound groups).
-
Administer the test compounds and the reference drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
COX-2 Inflammatory Pathway
In response to inflammatory stimuli, arachidonic acid is converted by COX-2 into prostaglandins, which mediate the inflammatory response.[12][14]
Caption: Simplified COX-2 pathway in inflammation.
Conclusion
This guide has provided a comparative overview of the structure-activity relationships of phthalazine derivatives across three important therapeutic areas. The versatility of the phthalazine scaffold allows for fine-tuning of its pharmacological activity through strategic substitutions, leading to the development of potent and selective inhibitors. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel phthalazine-based therapeutic agents.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
-
Khodair, A. I., Gomaa, E. A., El-Sattar, N. E. A., & Ibrahim, E. S. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 86, 434-448. [Link]
-
Ferrara, N., Gerber, H. P., & LeCouter, J. (2003). The biology of VEGF and its receptors. Nature medicine, 9(6), 669-676. [Link]
-
Li, M., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(8), 2033. [Link]
-
Satoh, M. S., & Lindahl, T. (1992). Role of poly (ADP-ribose) formation in DNA repair. Nature, 356(6367), 356-358. [Link]
-
Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921. [Link]
-
D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (1999). Poly (ADP-ribosyl) ation reactions in the regulation of nuclear functions. Biochemical Journal, 342(2), 249-268. [Link]
-
Gomaa, E. A., et al. (2018). Design, Synthesis, Characterization, QSAR, Docking, Anti-inflammatory and Analgesic Evaluation of Some New Phthalazinediones. Medicinal Chemistry, 14(7), 740-753. [Link]
-
Lu, H., Ouyang, W., & Huang, C. (2006). Inflammation, a key event in cancer development. Molecular cancer research, 4(4), 221-233. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547. [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2825-2841. [Link]
-
Awadallah, F. M., El-Eraky, W. I., & Saleh, D. O. (2012). Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives. European journal of medicinal chemistry, 52, 14-21. [Link]
-
Vila, N., et al. (2016). Phthalazinone derivatives and their vasodilator activities. Molecules, 21(11), 1573. [Link]
-
Johannes, J. W., et al. (2010). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly (ADP-ribose) polymerase. Bioorganic & medicinal chemistry letters, 20(1), 253-257. [Link]
-
Göker, H., et al. (2005). Some pyridazinone and phthalazinone derivatives and their vasodilator activities. Archiv der Pharmazie, 338(4), 174-179. [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu (II) and Zn (II) complexes. Journal of Molecular Structure, 1225, 129112. [Link]
-
Awadallah, F. M., El-Eraky, W. I., & Saleh, D. O. (2012). Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives. European journal of medicinal chemistry, 52, 14-21. [Link]
-
S. S, S., & S. A, J. (2020). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo, 1(1). [Link]
-
Khodair, A. I., Gomaa, E. A., El-Sattar, N. E. A., & Ibrahim, E. S. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 86, 434-448. [Link]
-
Vila, N., et al. (2016). Phthalazine derivatives with vasorelaxant or antiplatelet activities: hydralazine (I), budralazine (II), ethyl 1-(2-methoxyphenyl)-5,7-dimethylphthalazine-4-substituted-6-carboxylate (III), 6-(4-chlorophenoxy) tetrazolo [5, 1-a] phthalazine (IV),(4-benzylphthalazin-1-ylamino) alcohols (V). [Link]
-
Vemireddy, V., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & medicinal chemistry letters, 44, 128114. [Link]
-
Structure of biologically active phthalazine derivatives. [Link]
-
El-Damasy, A. K., et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1863. [Link]
-
In vitro VEGFR-2 inhibitory assay. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1 - Wikipedia [en.wikipedia.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COX 2 pathway: Significance and symbolism [wisdomlib.org]
A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: The Emergence of 1,2,3,4-Tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a research program. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast majority of pharmaceuticals on the market today.[1][2] Their structural diversity and ability to engage in various biological interactions make them privileged starting points for the development of novel therapeutics. This guide provides an in-depth comparison of the emerging 1,2,3,4-tetrahydrophthalazine scaffold against well-established heterocyclic systems: pyridine, pyrimidine, indole, and quinoline.
The Established Titans: A Brief Overview of Common Heterocyclic Scaffolds
Pyridine, pyrimidine, indole, and quinoline are ubiquitous in medicinal chemistry, each possessing a unique profile of physicochemical properties and biological activities that have been extensively explored and validated through decades of research.
-
Pyridine: A six-membered aromatic ring containing one nitrogen atom, the pyridine scaffold is a cornerstone in drug design.[3] Its basic nitrogen atom can act as a hydrogen bond acceptor, contributing to target binding and improving pharmacokinetic properties.[4] Numerous FDA-approved drugs, including those for tuberculosis, cancer, and Alzheimer's disease, incorporate the pyridine motif.[3][4]
-
Pyrimidine: This six-membered aromatic heterocycle with two nitrogen atoms is a fundamental component of nucleic acids (cytosine, thymine, and uracil), ensuring its inherent biocompatibility.[5] Pyrimidine derivatives are prominent in oncology, with applications as kinase inhibitors and antiviral agents.[5][6]
-
Indole: A bicyclic structure composed of a benzene ring fused to a pyrrole ring, indole is a versatile scaffold found in many natural products and pharmaceuticals.[7][8][9] Its unique electronic properties and ability to participate in various interactions have led to its use in developing drugs for a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders.[7][8]
-
Quinoline: This bicyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, is another privileged scaffold in drug discovery.[10][11] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial effects.[10][12]
The Rising Contender: 1,2,3,4-Tetrahydrophthalazine
The 1,2,3,4-tetrahydrophthalazine scaffold, a bicyclic system with a benzene ring fused to a partially saturated pyridazine ring, has been gaining significant attention in medicinal chemistry. While not as extensively studied as the aforementioned "titans," its derivatives, particularly phthalazinones, have shown remarkable promise, most notably as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[5][10][13][14]
Key Features and Advantages:
-
Three-Dimensionality: Unlike the planar aromatic systems of pyridine, pyrimidine, and quinoline, the tetrahydro- portion of the 1,2,3,4-tetrahydrophthalazine scaffold introduces a degree of three-dimensionality. This can lead to improved solubility, metabolic stability, and the potential for more specific interactions with biological targets.[2]
-
Synthetic Accessibility: The synthesis of phthalazine and its derivatives is generally straightforward, often involving the condensation of phthalic anhydrides or related precursors with hydrazine.[15][16][17] This allows for the relatively easy generation of diverse compound libraries for screening.
-
Emerging Biological Significance: The success of phthalazinone-based PARP inhibitors, such as Olaparib, has highlighted the potential of this scaffold in oncology.[5][10][13] PARP inhibitors are a crucial class of targeted therapies for cancers with specific DNA repair deficiencies.[13]
Comparative Analysis: A Head-to-Head Look
| Feature | 1,2,3,4-Tetrahydrophthalazine | Pyridine | Pyrimidine | Indole | Quinoline |
| Ring System | Bicyclic, partially saturated | Monocyclic, aromatic | Monocyclic, aromatic | Bicyclic, aromatic | Bicyclic, aromatic |
| Key Nitrogen Atoms | Two adjacent | One | Two (1,3-position) | One (in pyrrole ring) | One (in pyridine ring) |
| Three-Dimensionality | Moderate | Low | Low | Low | Low |
| Primary Therapeutic Areas | Oncology (PARP inhibitors)[5][10][13][14] | Broad (anticancer, antiviral, anti-inflammatory, etc.)[3][4] | Oncology, Antiviral[5] | Broad (anticancer, anti-infective, anti-inflammatory)[7][8] | Antimalarial, Anticancer, Antibacterial[11][12] |
| FDA Approved Drugs | Fewer examples, but growing | Numerous[3][4] | Numerous[5] | Numerous[7] | Numerous[12] |
| Synthetic Tractability | Generally straightforward[15][16][17] | Well-established | Well-established | Well-established | Well-established |
Experimental Data Snapshot: Cytotoxicity of Phthalazinone Derivatives
The following table summarizes the in vitro cytotoxic activity of selected phthalazinone derivatives against various cancer cell lines, demonstrating the potential of this scaffold in cancer drug discovery.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Olaparib | Capan-1 (BRCA2-deficient) | Data not explicitly provided, but strong inhibition reported | [5] |
| Compound 23 | Capan-1 (BRCA2-deficient) | Potent activity reported | [5] |
| Compound 11c | A549 (Lung Carcinoma) | 0.097 | [14] |
| Phthalazinone Derivatives | MCF-7 and Caco-2 | 0.32–27.8 | [7] |
| Biarylurea-based phthalazines | Various | 3.1 - 91.2 | [15] |
Experimental Protocols
Representative Synthesis of a Phthalazinone Derivative
This protocol outlines a general procedure for the synthesis of a 4-substituted phthalazin-1(2H)-one, a common core of many biologically active molecules.
Caption: Generalized workflow for the synthesis of 4-substituted phthalazin-1(2H)-ones.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting 2-acylbenzoic acid (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][12]
Caption: A typical workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control) in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
While pyridine, pyrimidine, indole, and quinoline remain indispensable scaffolds in the medicinal chemist's toolbox, the 1,2,3,4-tetrahydrophthalazine core represents a promising and relatively underexplored area of chemical space. Its unique structural features and demonstrated success in the development of potent PARP inhibitors underscore its potential for the discovery of novel therapeutics, particularly in the field of oncology. As synthetic methodologies evolve and our understanding of its structure-activity relationships deepens, the 1,2,3,4-tetrahydrophthalazine scaffold is poised to become an increasingly important player in the ongoing quest for new and effective medicines. Further exploration of this scaffold in other therapeutic areas is warranted and could lead to the discovery of drugs with novel mechanisms of action.
References
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
-
Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]
-
Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. PubMed. [Link]
-
Chemical Properties of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine (CAS 1445-69-8). Cheméo. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - PubMed Central. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. [Link]
-
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. NIST WebBook. [Link]
-
Organic Syntheses Procedure. [Link]
-
An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. ResearchGate. [Link]
-
The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. ResearchGate. [Link]
-
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. NIST WebBook. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
-
Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed. [Link]
-
1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE | CAS 1445-69-8. Matrix Fine Chemicals. [Link]
-
Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic. Stanford University. [Link]
-
Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First synthesis of a 1,2,3,4-tetrazine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. atcc.org [atcc.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Phthalazine and Quinoline Derivatives in Modern Drug Discovery
A Senior Application Scientist's Guide to Biological Activity, Mechanisms, and Experimental Validation
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Their structural diversity and capacity for manifold interactions with biological targets make them privileged structures in drug design. Among these, phthalazine and quinoline represent two distinct, yet profoundly important, bicyclic aromatic systems. Both have served as the basis for numerous compounds with a wide spectrum of biological activities.[1][2][3]
This guide provides an in-depth, objective comparison of the biological activities of phthalazine and quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of properties. It delves into the mechanistic underpinnings of their actions, presents comparative experimental data, and offers detailed protocols for preclinical evaluation. Our goal is to synthesize technical data with field-proven insights, providing a valuable resource for those seeking to leverage these versatile scaffolds in their research endeavors.
The Core Scaffolds: A Structural Primer
At first glance, phthalazine and quinoline are both bicyclic heteroaromatic compounds containing a benzene ring fused to a nitrogen-containing ring. However, the precise arrangement of the nitrogen atoms imparts distinct electronic and steric properties, which fundamentally influences their interaction with biological macromolecules.
-
Phthalazine: Also known as benzo[d]pyridazine, this scaffold features a benzene ring fused to a pyridazine ring, with two adjacent nitrogen atoms at positions 2 and 3. This N-N arrangement creates a unique electron-deficient region, making it an interesting pharmacophore for various biological targets.[1][4] Phthalazine derivatives are noted for their roles as PARP inhibitors, antihypertensives, and anti-inflammatory agents.[1][5][6]
-
Quinoline: Termed benzo[b]pyridine, quinoline consists of a benzene ring fused to a pyridine ring, with the nitrogen atom at position 1. This scaffold is a cornerstone in medicinal chemistry, famously forming the basis of antimalarial drugs like chloroquine.[2] Its derivatives exhibit a vast array of activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][7][8]
The differing placement of the nitrogen atoms affects hydrogen bonding capabilities, metal chelation, and overall molecular geometry, leading to the distinct and sometimes overlapping biological profiles we will explore.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Tumor Proliferation and Survival
Both phthalazine and quinoline derivatives have emerged as powerful classes of anticancer agents, though they often achieve their effects through different mechanisms of action.[9][10]
Phthalazine Derivatives: Phthalazine-based compounds have gained significant traction as targeted cancer therapies.[6] A prominent mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA1/2 mutations), PARP inhibition leads to synthetic lethality and cancer cell death.[6] The FDA-approved drug Olaparib is a prime example of a phthalazinone-based PARP inhibitor.[6] Furthermore, many phthalazine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[11][12][13] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow. Some derivatives also induce apoptosis (programmed cell death) and cell cycle arrest.[9][11][14]
Quinoline Derivatives: The anticancer activity of quinolines is remarkably diverse.[7][15][16] Many derivatives function as DNA intercalating agents and topoisomerase inhibitors, disrupting DNA replication and leading to cell death.[7][17][18] Another major mechanism is the inhibition of tubulin polymerization. By interfering with microtubule dynamics, these compounds arrest cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[17][18] Quinoline scaffolds are also integral to the design of various kinase inhibitors, targeting signaling pathways that drive tumor growth, such as EGFR and Src-Abl.[10][18][19]
Comparative Cytotoxicity Data (IC₅₀ Values)
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism |
| Phthalazine | Compound 12b (a novel derivative) | HCT-116 (Colon) | 0.32 | VEGFR-2 Inhibition / Apoptosis[14] |
| Phthalazine | Vatalanib Analogue 16a | MCF-7 (Breast) | Weak/Moderate | VEGFR-2 Inhibition[11] |
| Phthalazine | Triazolo[3,4-a]phthalazine 6o | HCT-116 (Colon) | 7.0 | VEGFR-2 Inhibition[20] |
| Phthalazine | Anilino Phthalazine 7b | MCF-7 (Breast) | >100 | VEGFR-2 Inhibition[11] |
| Quinoline | Quinoline-Chalcone Hybrid 64 | Caco-2 (Colon) | 2.5 | Apoptosis Induction[19] |
| Quinoline | Quinoline-Chalcone Hybrid 37 | A549 (Lung) | 3.46 | EGFR Inhibition[19] |
| Quinoline | 7-Chloroquinolinylhydrazone | HL-60 (Leukemia) | 0.314 µg/cm³ | Cytotoxicity[7] |
| Quinoline | Quinoline-3-Carboxamide | MCF-7 (Breast) | 3.35 | EGFR Inhibition[19] |
DOT Visualization: VEGFR-2 Signaling Pathway Inhibition
A key convergence point for both scaffolds is the inhibition of angiogenesis via VEGFR-2. The following diagram illustrates the simplified signaling cascade and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway inhibited by select phthalazine and quinoline derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The fight against antimicrobial resistance necessitates the discovery of novel chemical entities. Both quinoline and phthalazine derivatives have shown considerable promise in this arena.
Phthalazine Derivatives: The phthalazine nucleus is a versatile scaffold for developing agents with broad-spectrum antimicrobial activity.[21][22] Studies have shown that substitutions on the phthalazine ring can lead to potent compounds effective against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and E. coli.[1] Some sugar-grafted phthalazine derivatives have demonstrated significant inhibitory effects against various bacterial and fungal strains.[23] The mechanism often involves disrupting essential cellular processes or cell wall integrity.
Quinoline Derivatives: Quinolines are historically significant antimicrobials. The fluoroquinolone class of antibiotics, while structurally distinct, highlights the potential of the broader quinoline family. More direct quinoline derivatives have demonstrated potent activity against multi-drug resistant Gram-positive strains like MRSA and C. difficile.[24] Their antibacterial action can be attributed to various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[25] Some derivatives also act as peptide deformylase (PDF) inhibitors, a novel antibacterial target.[26][27]
Comparative Antimicrobial Activity Data (MIC Values)
| Derivative Class | Compound Example | Target Organism | MIC (µg/mL) |
| Phthalazine | 1,2,3-Triazole Substituted | P. aeruginosa | Good Activity[1] |
| Phthalazine | 1-Chloro-4-p-tolylphthalizine derivative | S. aureus | Good Activity[21] |
| Phthalazine | Disaccharide-Grafted Derivative 20 | Bacterial/Fungal Strains | Maximum Activity[23] |
| Quinoline | Novel Derivative 11 | S. aureus | 6.25[25] |
| Quinoline | Novel Derivative 6 | E. coli | 3.12[26] |
| Quinoline | Amino Acid Derivative 43a | Various Strains | 0.62 (mg/mL)[25] |
| Quinoline | Facilely Accessible Derivative | C. difficile | 1.0[24] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and developing effective anti-inflammatory agents is a key therapeutic goal.
Phthalazine Derivatives: Phthalazines have demonstrated significant anti-inflammatory properties.[5] Some derivatives act by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][28] For example, certain 6-phenoxy-[1][7][11]triazolo[3,4-a]phthalazine derivatives have shown potent anti-inflammatory activity by inhibiting NF-κB activation.[1] Other mechanisms include the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[28] These effects are often evaluated in vivo using models like carrageenan-induced paw edema.[29][30]
Quinoline Derivatives: Quinolines also possess a broad range of anti-inflammatory activities.[31][32] Their mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[31][33] By blocking COX enzymes, these compounds reduce the synthesis of prostaglandins, key mediators of pain and inflammation.[33] Structure-activity relationship studies have shown that the nature and position of substituents on the quinoline ring are critical for determining target specificity and potency.[31][32]
Comparative Anti-inflammatory Activity Data
| Derivative Class | Compound Example | Assay / Model | Result |
| Phthalazine | QUAN-0808 | Xylene-induced ear edema (mice) | 46.6% edema reduction (400 mg/kg)[29] |
| Phthalazine | 6-(3-tolyloxy)-[1][7][11]triazolo[3,4-a]phthalazine | TNF-α inhibition | Prominent activity[1] |
| Phthalazine | Tetrahydrophthalazinone 17 & 18 | LPS-stimulated TNF-α release | Potent inhibition[28] |
| Quinoline | QC (Synthetic derivative) | Xylene-induced ear edema (mice) | Significant edema reduction (<6.562 mg/kg)[33] |
| Quinoline | Azetidinone-bearing derivative 6b | Carrageenan-induced paw edema (rat) | Significant activity[34] |
| Quinoline | Quinoline-4-carboxylic acid | LPS-induced inflammation (macrophages) | Appreciable anti-inflammatory affinity[35] |
Experimental Protocols: A Guide to Preclinical Evaluation
To ensure scientific integrity, every protocol must be a self-validating system. Here, we provide a detailed methodology for the MTT assay, a foundational experiment for assessing the cytotoxic (anticancer) potential of novel compounds.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HCT-116, MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Causality Check: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., phthalazine or quinoline derivative) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Controls (Self-Validation):
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the test wells.
-
Untreated Control: Wells containing only cells and complete medium (represents 100% viability).
-
Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin or Sorafenib).[20]
-
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C.
-
Causality Check: During this incubation, only viable cells with active mitochondria will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Causality Check: The 570 nm wavelength is optimal for detecting the purple formazan product. A reference wavelength of ~630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
Plot the % Viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
DOT Visualization: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis reveals that both phthalazine and quinoline scaffolds are exceptionally versatile and pharmacologically significant.
-
Phthalazine derivatives have carved a significant niche in targeted cancer therapy, particularly as PARP and VEGFR-2 inhibitors. Their anti-inflammatory potential, often linked to TNF-α and PDE4 inhibition, also presents a promising avenue for development.
-
Quinoline derivatives demonstrate a broader, more diverse range of mechanisms, from classical DNA intercalation and topoisomerase inhibition in cancer to disrupting bacterial replication and modulating inflammatory pathways via COX inhibition.
While their activities can overlap, as seen in VEGFR-2 inhibition, the subtle differences in their core structures often lead them down distinct mechanistic paths. The choice between these scaffolds is therefore not a matter of superiority, but of strategic alignment with the desired biological target and therapeutic indication.
Future research should focus on the synthesis of hybrid molecules that combine the pharmacophoric features of both scaffolds to potentially achieve synergistic effects or multi-target activity. Furthermore, a deeper exploration of their structure-activity relationships, aided by computational modeling and in silico screening, will be crucial for designing next-generation derivatives with enhanced potency, selectivity, and improved safety profiles. The continued investigation of these remarkable heterocyclic systems is certain to yield new and effective therapies for a host of human diseases.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source URL not available]
-
A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved from [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Retrieved from [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(54), 32436-32454. Retrieved from [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 63. Retrieved from [Link]
-
A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). Pharmaceutical and Biosciences Journal. Retrieved from [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Retrieved from [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Current Medicinal Chemistry, 20(35), 4386-4410. Retrieved from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(3), 3925-3938. Retrieved from [Link]
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. Retrieved from [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]
-
Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers. Retrieved from [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved from [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. (n.d.). [Source URL not available]
-
Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (n.d.). MDPI. Retrieved from [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (n.d.). PubMed. Retrieved from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences, 8(3), 5-11. Retrieved from [Link]
-
Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review. (n.d.). Faculty members. Retrieved from [Link]
-
Biological activities of quinoline derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 116-123. Retrieved from [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (n.d.). OUCI. Retrieved from [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics, 1-17. Retrieved from [Link]
-
Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience, 13(4), 103. Retrieved from [Link]
-
Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives : A Systematic Review. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of New Phthalazine Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research, 35(1), 211-216. Retrieved from [Link]
-
Pyridazine and phthalazine derivatives with potential antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(20), 14066-14083. Retrieved from [Link]
-
Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Docking, Synthesis, and QSAR Study of Phthalazine and Their Substituted Copper (II) and Zinc (II) Derivatives as Anti-Rheumatic Agents. (n.d.). Asia Pacific Academy of Science Pte. Ltd.. Retrieved from [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances, 14(33), 23789-23805. Retrieved from [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review | Faculty members [faculty.ksu.edu.sa]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 14. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 20. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. benthamdirect.com [benthamdirect.com]
- 32. researchgate.net [researchgate.net]
- 33. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride, a critical component in various pharmaceutical development pipelines. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select and validate the most appropriate analytical technique for their specific application, ensuring data integrity and regulatory compliance. The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3]
The Imperative of Method Validation in Pharmaceutical Analysis
The journey of a drug from discovery to market is underpinned by rigorous analytical testing. For a molecule like this compound, the analytical methods used to determine its identity, purity, and strength are not mere procedures; they are the bedrock of quality control. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4][5] This process is non-negotiable for regulatory submissions and is essential for guaranteeing the safety and efficacy of the final drug product.[4]
The core objective of validation is to establish, with a high degree of assurance, that the method will consistently produce results that are accurate, reliable, and reproducible. This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy, evaluating their performance through the lens of established validation parameters.
Foundational Pillars of Analytical Method Validation (ICH Q2(R2))
Before comparing techniques, it is crucial to understand the performance characteristics that define a validated method. These parameters, stipulated by ICH Q2(R2), form the basis of our comparison.[2][6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[2][6]
-
Accuracy: The closeness of agreement between the value found and an accepted reference value or true value. It is often expressed as percent recovery.[5][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]
Figure 1: The Analytical Method Validation Workflow.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends heavily on the physicochemical properties of this compound, such as its polarity, volatility, and chromophoric properties.[9]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by chromophores in the molecule. |
| Specificity | Excellent: Can separate the analyte from structurally similar impurities and degradation products, especially with photodiode array (PDA) detection. | Good to Excellent: High resolving power, but may require derivatization for non-volatile analytes, which can introduce complexity. Specificity is high, especially when coupled with a mass spectrometer (GC-MS).[10] | Poor to Fair: Highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. Lacks specificity for impurity analysis.[11] |
| Sensitivity (LOD/LOQ) | High: Can achieve low µg/mL to ng/mL levels, depending on the detector. | Very High: Excellent for trace analysis, often reaching pg/mL levels, particularly for residual solvents or volatile impurities.[12] | Moderate: Generally in the µg/mL range. Less sensitive than chromatographic methods. |
| Linearity & Range | Excellent: Typically demonstrates linearity over a wide concentration range (e.g., 50% to 150% of the target concentration). | Excellent: Wide linear range, but can be affected by detector saturation at high concentrations. | Good: Adheres to Beer's Law within a specific concentration range; deviations are common at high concentrations. |
| Precision | Excellent: Relative Standard Deviation (RSD) is typically <1.5%.[7] | Excellent: RSD is typically <2%, though variability can be introduced by the injection technique. | Good: RSD is typically <2%, but can be affected by sample handling and instrument drift. |
| Robustness | Good: Performance can be sensitive to small changes in mobile phase composition, pH, and column temperature. | Good: Sensitive to variations in flow rate, oven temperature ramp, and inlet temperature. | Excellent: Generally less affected by minor changes in experimental conditions like solvent composition. |
| Best Suited For | Assay, impurity profiling, stability studies, and content uniformity. The most versatile and widely used technique in pharmaceutical analysis.[10][13] | Analysis of residual solvents, volatile impurities, or thermally stable analytes. May require derivatization for this compound itself.[13][14] | Quick quantitative analysis (assay) of the pure substance or in simple formulations where interferences are minimal. |
Experimental Protocols: A Self-Validating System
The trustworthiness of an analytical method is established not only during validation but also in its routine application. This is achieved through System Suitability Testing (SST) , a series of checks performed before each analytical run to confirm the system is operating correctly. SST makes the protocol a self-validating system.[7]
Figure 2: The mandatory System Suitability Test (SST) workflow.
Protocol: HPLC-UV Method Validation
High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile substances like this compound.[15]
Objective: To validate an RP-HPLC method for the quantification (assay) and purity determination of this compound.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20mM Phosphate Buffer pH 3.0 (60:40 v/v). Causality: The C18 column provides excellent hydrophobic retention for the aromatic rings, while the acetonitrile/buffer mobile phase allows for efficient elution. The acidic pH ensures the analyte, a dihydrochloride salt, remains in a consistent protonated state for sharp, reproducible peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm. Causality: This wavelength is chosen based on the UV absorbance maximum of the phthalazine chromophore, ensuring maximum sensitivity.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
Step-by-Step Validation Experiments:
-
Specificity:
-
Prepare solutions of a placebo (formulation excipients without the active ingredient), an impurity standard, and the this compound standard.
-
Inject each solution separately to demonstrate no interference at the retention time of the main peak.
-
Prepare a spiked sample (analyte spiked with known impurities and degradation products) to demonstrate that all peaks are well-resolved. The resolution between adjacent peaks should be >1.5.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo matrix with known amounts of the analyte.[5]
-
Prepare three replicates at each level (total of nine determinations).
-
Calculate the percent recovery for each sample.
-
Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%, with an RSD of ≤ 2.0%.[16]
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
Acceptance Criterion: The RSD should be ≤ 2.0%.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., Acetonitrile ± 2%).
-
Column temperature (e.g., ± 5°C).
-
-
Analyze a standard solution under each varied condition and evaluate the impact on retention time, peak shape, and quantification. System suitability parameters must still be met.
-
Protocol: GC-FID Method Validation
Gas Chromatography is ideal for analyzing residual solvents from the synthesis process but would require derivatization to analyze the non-volatile this compound directly. The following protocol focuses on residual solvent analysis, a common requirement.
Objective: To validate a headspace GC method for the quantification of residual solvents (e.g., Ethanol, Toluene) in this compound.
Instrumentation & Conditions:
-
GC System: Agilent 7890B or equivalent with a Headspace Sampler and Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness. Causality: A DB-624 column is specifically designed and widely used for the separation of residual solvents due to its unique selectivity.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min. Causality: This temperature program allows for the separation of highly volatile solvents at the beginning of the run and ensures heavier solvents elute within a reasonable time.
-
Injector & Detector Temp: 250°C.
-
Diluent: Dimethyl sulfoxide (DMSO). Causality: DMSO is a high-boiling point solvent that effectively dissolves the sample without interfering with the analysis of more volatile solvents.
Step-by-Step Validation Experiments:
-
Specificity:
-
Inject a blank diluent (DMSO) to ensure no interfering peaks.
-
Inject a standard solution containing all potential residual solvents to confirm baseline separation.
-
Inject a solution of the this compound sample to demonstrate that the drug substance itself does not produce any interfering peaks.
-
-
Linearity & LOQ:
-
Prepare a series of solvent standards in DMSO at concentrations bracketing the ICH limits, down to the expected LOQ.
-
Analyze each level to establish the linear range and correlation coefficient (r² ≥ 0.995).
-
Determine the LOQ by establishing the lowest concentration that provides a signal-to-noise ratio of at least 10 and meets precision/accuracy criteria.
-
-
Accuracy (Recovery):
-
Spike the drug substance with known amounts of each solvent at three levels (e.g., 50%, 100%, and 150% of the ICH limit).
-
Analyze in triplicate and calculate the percent recovery.
-
Acceptance Criterion: Recovery should be within 80-120% for each solvent.[12]
-
Data Summary and Interpretation
The following tables represent typical data obtained during a successful HPLC validation study for the assay of this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 50.0 | 498.5 | 501.2 | 499.8 | 499.8 |
| 75.0 | 752.1 | 749.5 | 755.0 | 752.2 |
| 100.0 | 1005.6 | 1003.2 | 1008.1 | 1005.6 |
| 125.0 | 1255.4 | 1260.1 | 1258.3 | 1257.9 |
| 150.0 | 1502.9 | 1498.7 | 1505.5 | 1502.4 |
| Result | Linear Regression: y = 10.02x - 1.5 | Correlation Coefficient (r²): 0.9998 |
Table 2: Accuracy and Precision Data
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Precision (Repeatability) |
| Accuracy 80% | 80.0 | 79.5 | 99.4% | Sample 1: 100.2 mg |
| 80.0 | 80.3 | 100.4% | Sample 2: 99.8 mg | |
| 80.0 | 79.8 | 99.8% | Sample 3: 101.1 mg | |
| Accuracy 100% | 100.0 | 100.5 | 100.5% | Sample 4: 100.5 mg |
| 100.0 | 99.6 | 99.6% | Sample 5: 99.5 mg | |
| 100.0 | 101.0 | 101.0% | Sample 6: 100.8 mg | |
| Accuracy 120% | 120.0 | 119.5 | 99.6% | Mean: 100.3 mg |
| 120.0 | 120.8 | 100.7% | Std. Dev.: 0.58 | |
| 120.0 | 121.1 | 100.9% | % RSD: 0.58% | |
| Result | Mean Recovery: 100.2% | %RSD: 0.61% | Result: Pass (<2.0%) |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a validated RP-HPLC method stands out as the most robust, versatile, and reliable choice. It offers excellent specificity for separating the active ingredient from potential impurities and degradation products, which is a critical requirement for stability studies and final product release. While UV-Vis spectroscopy can be a cost-effective tool for simple, in-process checks of the pure substance, its lack of specificity makes it unsuitable for purity testing. Gas Chromatography is not the primary choice for analyzing the drug substance itself due to its non-volatile nature but is an indispensable and powerful tool for controlling residual solvents, an orthogonal analysis that is also required for regulatory compliance.
Ultimately, a combination of these techniques, each validated for its specific purpose, forms a complete and defensible analytical control strategy for this compound, ensuring product quality and patient safety.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques.
- ResearchGate. (n.d.). Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis.
- Walsh Medical Media. (2023).
- ChemScene. (n.d.). This compound.
- MDPI. (2025). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches.
- IntechOpen. (2024). Analytical Techniques in Pharmaceutical Analysis.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydrophthalazine on Newcrom R1 HPLC column.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). A comprehensive review of method development by hplc.
- BioPharm International. (n.d.).
- The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC: A Review.
- Gavin Publishers. (2018).
- Journal of Harmonized Research in Applied Sciences. (2018).
- Journal of Drug Delivery and Therapeutics. (2019).
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. jddtonline.info [jddtonline.info]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. biotech-asia.org [biotech-asia.org]
- 12. johronline.com [johronline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. tpcj.org [tpcj.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted Phthalazines
Introduction: The Phthalazine Scaffold in Modern Chemistry
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as anticancer, antihypertensive, and anti-inflammatory properties.[2][3] Notably, the phthalazinone core is central to the FDA-approved PARP inhibitor Olaparib, a landmark drug in cancer therapy. The synthetic utility and biological significance of phthalazines are intrinsically linked to the reactivity of the core structure, which can be finely tuned by the introduction of various substituents.
This guide provides a comparative analysis of the reactivity of substituted phthalazines across several key transformation classes. We will explore how the electronic nature of substituents governs the outcome and efficiency of nucleophilic aromatic substitution, cycloaddition, and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to strategically design and synthesize novel phthalazine derivatives.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The phthalazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This property makes it highly susceptible to nucleophilic attack, particularly at the C1 and C4 positions. Consequently, Nucleophilic Aromatic Substitution (SNAr) is the most common and powerful method for functionalizing the phthalazine core. The reaction typically proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer-like intermediate.[4] Key substrates for these transformations are 1-chloro- or 1,4-dichlorophthalazines, which are readily prepared from the corresponding phthalazinones.[5]
The rate of SNAr reactions on the phthalazine ring is profoundly influenced by the electronic properties of substituents on the benzo portion of the molecule. This effect is best understood by examining the stability of the negatively charged intermediate formed during the reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups on the benzene ring enhance the rate of nucleophilic substitution. By inductively and/or resonantly withdrawing electron density, they stabilize the anionic Meisenheimer complex, lowering the activation energy of the reaction.[6] This stabilization is most effective when the EWG is positioned to delocalize the negative charge, such as at the C6 or C7 position relative to substitution at C1.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) groups decrease the rate of SNAr. These groups destabilize the negatively charged intermediate by pushing more electron density onto an already electron-rich species, thereby increasing the activation energy.
A quantitative illustration of this principle is found in the kinetic studies of the methoxydechlorination of 1-chloro-4-substituted phthalazines. The data clearly demonstrates a Hammett correlation, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing substituents which stabilize the buildup of negative charge in the transition state.[7][8][9]
Table 1: Comparative Reaction Rates for Methoxydechlorination of 1-Chloro-4-Substituted Phthalazines
| 4-Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀ at 55°C) |
| -OCH₃ | -0.27 | 0.25 |
| -CH₃ | -0.17 | 0.50 |
| -H | 0.00 | 1.00 |
| -Cl | +0.23 | 2.15 |
| -COOCH₃ | +0.45 | 4.80 |
| -NO₂ | +0.78 | 25.6 |
Data adapted from kinetic studies, illustrating the strong correlation between substituent electronic effects and reaction rates.
This protocol describes a typical nucleophilic substitution to introduce an amine onto the phthalazine core.
Causality: The choice of a polar aprotic solvent like DMF or an alcohol like butanol facilitates the reaction by solvating the ionic intermediate. A base is often required to deprotonate the incoming nucleophile or to scavenge the HCl byproduct. Refluxing provides the necessary activation energy to overcome the reaction barrier.
Cycloaddition Reactions: Building Molecular Complexity
The electron-deficient nature of the phthalazine ring also makes it an excellent component in cycloaddition reactions, particularly those with inverse-electron-demand character. These reactions are powerful tools for constructing complex polycyclic systems.
In an IEDDA reaction, the typical roles of the diene and dienophile are reversed. The electron-deficient phthalazine acts as the 4π diene component, reacting readily with electron-rich dienophiles such as enamines, ynamines, or strained alkynes.[10][11] The reaction often proceeds through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of dinitrogen to form a naphthalene core.[12][13]
-
Substituent Effects: The reactivity in IEDDA reactions is enhanced by electron-withdrawing groups on the phthalazine ring, as they lower the energy of the LUMO of the diene, facilitating the interaction with the dienophile's HOMO. Conversely, electron-donating groups can slow down or inhibit the reaction.[14]
Phthalazine can be converted into phthalazinium ylides, which are stable 1,3-dipoles. These ylides readily undergo Huisgen [3+2] dipolar cycloaddition reactions with activated alkynes (dipolarophiles) to yield pyrrolo[2,1-a]phthalazine derivatives.[15][16][17] This transformation is highly efficient for creating fused five-membered heterocyclic rings.
-
Substituent Effects: The reactivity is primarily governed by the substituents on the ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile (e.g., esters, ketones) are essential for the reaction to proceed efficiently. The nature of the substituent on the ylide's carbanion also modulates its nucleophilicity and stability, influencing reaction rates and yields.[18]
Summary and Outlook
The reactivity of the phthalazine core is highly tunable and predictable based on the electronic nature of its substituents. A summary of these trends is presented below.
Table 2: Influence of Substituents on Phthalazine Reactivity
| Reaction Type | Effect of Electron-Withdrawing Group (EWG) | Effect of Electron-Donating Group (EDG) |
| Nucleophilic Aromatic Substitution | Accelerates Reaction | Decelerates Reaction |
| Inverse Electron-Demand Diels-Alder | Accelerates Reaction | Decelerates Reaction |
| Pd-Catalyzed Cross-Coupling | Generally Accelerates Reaction | Generally Decelerates Reaction |
| Electrophilic Aromatic Substitution | Strongly Deactivates Ring (Harsh conditions) | Deactivates Ring (Less severely) |
For researchers and drug development professionals, a thorough understanding of these principles is paramount. By strategically placing electron-withdrawing or -donating groups, one can control the reactivity at specific positions, enabling the selective and efficient synthesis of complex phthalazine derivatives. Whether through classical SNAr reactions, elegant cycloadditions, or modern cross-coupling techniques, the substituted phthalazine scaffold remains a fertile ground for the discovery of new chemical entities with significant therapeutic potential.
References
-
Große, M., & Wegner, H. A. (n.d.). Bidentate Lewis Acid-Catalyzed Inverse Electron-Demand Diels–Alder Reaction of Phthalazines and Cyclooctynes. Thieme E-Books & E-Journals. Available at: [Link]
-
Türkmen, Y. E., Montavon, T. J., Kozmin, S. A., & Rawal, V. H. (2012). Silver-Catalyzed Formal Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines and Siloxy Alkynes. Journal of the American Chemical Society, 134(22), 9062–9065. Available at: [Link]
-
Antoci, V., Moldoveanu, C., Danac, R., Mangalagiu, V., & Zbancioc, G. (2020). Huisgen [3 + 2] Dipolar Cycloadditions of Phthalazinium Ylides to Activated Symmetric and Non-Symmetric Alkynes. Zendy. Available at: [Link]
-
Antoci, V., Moldoveanu, C., Danac, R., Mangalagiu, V., & Zbancioc, G. (2020). Huisgen [3 + 2] Dipolar Cycloadditions of Phthalazinium Ylides to Activated Symmetric and Non-Symmetric Alkynes. Molecules, 25(19), 4416. Available at: [Link]
-
Mangalagiu, I. I. (2023). Huisgen 3 + n Dipolar Cycloaddition Reactions: An Accessible and Useful Tool in Modern Organic and Heterocycle Synthesis. Molecules, 28(15), 5732. Available at: [Link]
-
Antoci, V., Moldoveanu, C., Danac, R., Mangalagiu, V., & Zbancioc, G. (2020). Huisgen [3 + 2] Dipolar Cycloadditions of Phthalazinium Ylides to Activated Symmetric and Non-Symmetric Alkynes. ResearchGate. Available at: [Link]
-
Antoci, V., Moldoveanu, C., Danac, R., Mangalagiu, V., & Zbancioc, G. (2020). Huisgen [3 + 2] Dipolar Cycloadditions of Phthalazinium Ylides to Activated Symmetric and Non-Symmetric Alkynes. Molecules, 25(19), 4416. Available at: [Link]
-
El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2014). Recent Developments in Chemistry of Phthalazines. ResearchGate. Available at: [Link]
-
Pipkorn, R., Waldeck, W., Didinger, B., Koch, M., Mueller, G., Wiessler, M., & Braun, K. (2009). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of professional Drugs to generate "BioShuttles", as shown for Temozolomide. International Journal of Medical Sciences, 6(6), 346–354. Available at: [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 1(1). Available at: [Link]
-
El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available at: [Link]
-
Ekeeda. (2019, January 10). Effect of Electron Withdrawing Substituents on the Reactivity of Haloarenes. YouTube. Available at: [Link]
-
Zipse, H. (2016). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of organic chemistry, 81(17), 7567–7577. Available at: [Link]
-
El-Sayed, W. A., Ali, O. M., Zyada, R. E., Mohamed, M. A., & Abdel-Hafez, A. A. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(21), 7466. Available at: [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chem 3404. (2016, November 13). Hammett Plot Example 6. YouTube. Available at: [Link]
-
Zhang, J., & Boger, D. L. (2017). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Accounts of chemical research, 50(8), 1897–1906. Available at: [Link]
-
El-Naggar, M. A. M., Ibrahim, H. S., & El-Deen, I. M. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Available at: [Link]
-
Boswell, Z. K., Sargent, B. J., Murphy, E. R., & Sigman, M. S. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(20), 6376–6384. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
E-Ager, M. W., & Sleigh, C. J. (1998). The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Journal of the Chemical Society, Perkin Transactions 2, (1), 173–178. Available at: [Link]
-
El-Gamal, M. I., Al-Aaliy, K. A., Al-Mahmoudy, A. M. M., Al-Shaikh, T. M., Al-Sehemi, A. G., Abdel-Maksoud, M. S., & Baek, D. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC advances, 14(32), 22967–22990. Available at: [Link]
-
Bunce, R. A., Harrison, T., & Nammalwar, B. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 123-126. Available at: [Link]
-
(2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Shields, J. D., Ahn, J., & Sarpong, R. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 16(5), 1414–1417. Available at: [Link]
-
Thompson, A. L. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International journal of molecular sciences, 25(15), 8162. Available at: [Link]
-
Johnson, C. D. (n.d.). The Hammett cp relationship. Cambridge University Press. Available at: [Link]
-
Ghosh, S. C., Thennasseri, A., & Al-Thabaiti, S. A. (2016). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available at: [Link]
-
(n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Available at: [Link]
-
Linares-Flores, C., Arratia-Perez, R., & Inostroza, N. (2018). Plot G inject versus sum of the Hammett Parameters of the substituents on the ligand R (regression r 2 = 0.93). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. assets.cambridge.org [assets.cambridge.org]
- 9. web.viu.ca [web.viu.ca]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 12. medsci.org [medsci.org]
- 13. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silver-Catalyzed Formal Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines and Siloxy Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Huisgen [3 + 2] Dipolar Cycloadditions of Phthalazinium Ylides to Activated Symmetric and Non-Symmetric Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Huisgen 3 + n Dipolar Cycloaddition Reactions: An Accessible and Useful Tool in Modern Organic and Heterocycle Synthesis | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Novelty of Newly Synthesized Tetrahydrophthalazine Analogs
Introduction: The Evolving Landscape of Tetrahydrophthalazine Analogs in Drug Discovery
The phthalazine scaffold is a versatile and pharmacologically significant nitrogen-containing heterocycle that has captured the attention of medicinal chemists for its broad therapeutic potential.[1][2][3] Derivatives of this core structure have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1][2][4] Tetrahydrophthalazine analogs, as a specific class, represent a promising avenue for the development of novel therapeutics. The synthesis of new analogs is a continuous effort in drug discovery, driven by the need for compounds with improved efficacy, selectivity, and safety profiles.[5][6]
However, the mere synthesis of a new molecule is not sufficient to establish its value. A critical aspect of the drug discovery process is the rigorous assessment of a compound's novelty, not just in its chemical structure, but more importantly, in its biological activity and mechanism of action.[7][8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the novelty of newly synthesized tetrahydrophthalazine analogs. We will delve into the essential experimental comparisons and provide detailed protocols to generate robust and reliable data.
The core of this guide is built upon three pillars: establishing a baseline with known reference compounds, evaluating on-target and off-target activities, and assessing the overall cellular impact. By systematically addressing these areas, researchers can effectively differentiate truly innovative compounds from "me-too" drugs and strategically allocate resources towards the most promising candidates.[7]
Part 1: Establishing the Benchmark - Comparative Analysis Against Known Standards
A critical first step in assessing novelty is to compare the newly synthesized analogs against established reference compounds. This provides essential context for interpreting the experimental data. For the tetrahydrophthalazine class, a key biological target is often the phosphodiesterase (PDE) family of enzymes, particularly PDE5.[10][11]
Reference Compounds
For comparative analysis of PDE5 inhibition, the following well-characterized inhibitors should be included:
-
Sildenafil: A widely known and potent PDE5 inhibitor.
-
Vardenafil: Another potent and selective PDE5 inhibitor.
-
Tadalafil: A PDE5 inhibitor with a longer half-life.
These compounds will serve as positive controls and allow for a direct comparison of the potency and efficacy of the newly synthesized analogs.
Primary In Vitro Assay: Phosphodiesterase 5 (PDE5) Inhibition
The primary assay to determine the on-target activity of the new tetrahydrophthalazine analogs is a PDE5 inhibition assay. A fluorescence polarization (FP) based assay is a robust and high-throughput compatible method.[10]
Experimental Protocol: Transcreener® AMP²/GMP² FP Assay [10]
This assay measures the GMP produced by the hydrolysis of cGMP by PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Transcreener® AMP²/GMP² FP Assay Kit (contains antibody and tracer)
-
Test compounds (newly synthesized analogs and reference compounds)
-
Assay buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)[12]
-
384-well black, low-volume microplates
Procedure:
-
Compound Preparation: Prepare a 10-dose IC₅₀ curve with 3-fold serial dilutions for each test compound, starting at a high concentration (e.g., 50 µM).[12]
-
Enzyme Reaction:
-
Add test compounds and controls to the microplate wells.
-
Add PDE5 enzyme to all wells except the negative control.
-
Initiate the reaction by adding cGMP substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzyme reaction.
-
Add the Transcreener® AMP²/GMP² detection mix (antibody and tracer).
-
Incubate to allow the antibody to bind to GMP.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
The IC₅₀ values for the newly synthesized analogs should be tabulated and compared with those of the reference compounds.
| Compound | PDE5 IC₅₀ (nM) |
| Reference Compounds | |
| Sildenafil | [Insert experimental value] |
| Vardenafil | [Insert experimental value] |
| Tadalafil | [Insert experimental value] |
| New Analogs | |
| Analog 1 | [Insert experimental value] |
| Analog 2 | [Insert experimental value] |
| Analog 3 | [Insert experimental value] |
Interpreting Novelty: A significantly lower IC₅₀ value compared to the reference compounds would indicate superior potency and a point of novelty.
Part 2: Beyond the Primary Target - Assessing Selectivity and Off-Target Effects
True novelty often lies in improved selectivity, which can translate to a better safety profile. Therefore, it is crucial to assess the activity of the new analogs against other relevant PDE isoforms and key off-target proteins, such as the hERG channel.
PDE Isoform Selectivity Profiling
To assess selectivity, the new analogs should be screened against a panel of other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The same Transcreener® assay format can be adapted for these isoforms by using the appropriate enzyme and substrate.
Data Presentation:
A selectivity table should be generated, presenting the IC₅₀ values for each compound against the different PDE isoforms.
| Compound | PDE1 IC₅₀ (nM) | PDE3 IC₅₀ (nM) | PDE4 IC₅₀ (nM) | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) |
| Reference Compounds | ||||||
| Sildenafil | Value | Value | Value | Value | Value | Value |
| New Analogs | ||||||
| Analog 1 | Value | Value | Value | Value | Value | Value |
| Analog 2 | Value | Value | Value | Value | Value | Value |
Interpreting Novelty: A significantly higher ratio of IC₅₀ for other PDEs compared to PDE5 indicates greater selectivity. This is a key novelty factor, as off-target PDE inhibition can lead to undesirable side effects.
Assessing Cardiotoxicity Risk: hERG Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13] Therefore, assessing the potential for hERG inhibition is a critical safety evaluation. A thallium flux assay is a common and reliable method for this purpose.[13][14]
Experimental Protocol: FluxOR™ Thallium Flux Assay [14]
This assay measures the influx of thallium ions through open hERG channels in a cell line stably expressing the channel.
Materials:
-
HEK293 or U2OS cell line stably expressing the hERG channel[14]
-
FluxOR™ Thallium Detection Kit
-
Test compounds and a known hERG inhibitor (e.g., Astemizole or E-4031) as a positive control[14][15]
-
Cell culture medium and supplements
-
1536-well black, clear-bottom microplates[14]
Procedure:
-
Cell Plating: Seed the hERG-expressing cells into the microplates and incubate overnight.[14]
-
Dye Loading: Load the cells with the FluxOR™ dye.[14]
-
Compound Addition: Add the test compounds at various concentrations.
-
Stimulation and Detection:
-
Add a stimulation buffer containing thallium ions to open the hERG channels.
-
Immediately measure the fluorescence intensity over time using a kinetic plate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of hERG channel inhibition.
-
Determine the IC₅₀ value for each compound.
-
Data Presentation:
| Compound | hERG IC₅₀ (µM) |
| Positive Control | |
| Astemizole | [Insert experimental value] |
| New Analogs | |
| Analog 1 | [Insert experimental value] |
| Analog 2 | [Insert experimental value] |
| Analog 3 | [Insert experimental value] |
Interpreting Novelty: A high IC₅₀ value for hERG inhibition (ideally >10 µM) is desirable and indicates a lower risk of cardiotoxicity, a significant point of novelty.
Part 3: Evaluating Cellular Impact - Cytotoxicity Assays
Assessing the general cytotoxicity of new compounds is essential to ensure that the observed on-target activity is not due to broad cellular toxicity.[16][17][18] Several assays can be employed, and it is often beneficial to use orthogonal methods that measure different cellular health parameters.
Cell Viability Assays
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
A relevant cell line (e.g., HCT-116, a human colon cancer cell line)[19]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Test compounds and a vehicle control
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Experimental Protocol: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) [17]
This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Relevant cell line
-
Test compounds and a vehicle control
-
Opaque-walled multi-well plates
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture.
-
Luminescence Reading: After a short incubation, measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC₅₀.
Data Presentation:
| Compound | CC₅₀ (µM) - MTT Assay | CC₅₀ (µM) - ATP Assay |
| New Analogs | ||
| Analog 1 | [Insert experimental value] | [Insert experimental value] |
| Analog 2 | [Insert experimental value] | [Insert experimental value] |
| Analog 3 | [Insert experimental value] | [Insert experimental value] |
Interpreting Novelty: A high CC₅₀ value indicates low cytotoxicity. A large therapeutic window (the ratio of CC₅₀ to IC₅₀) is a key indicator of a promising and novel drug candidate.
Visualizing the Workflow and Rationale
To provide a clear overview of the assessment process, the following diagrams illustrate the experimental workflow and the underlying logic.
Caption: Experimental workflow for assessing the novelty of new analogs.
Caption: Logical relationship of key attributes for an ideal novel candidate.
Conclusion
The assessment of novelty for newly synthesized tetrahydrophthalazine analogs requires a multi-faceted approach that extends beyond simple structural uniqueness. By employing a systematic and comparative experimental strategy, researchers can generate the robust data needed to make informed decisions about which compounds to advance in the drug discovery pipeline. This guide provides a foundational framework for these critical evaluations, emphasizing the importance of comparing against known standards, assessing selectivity and off-target effects, and evaluating general cytotoxicity. Ultimately, a truly novel compound will demonstrate a superior profile in terms of potency, selectivity, and safety, offering the potential for a significant therapeutic advancement.
References
- National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central.
- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Creative Bioarray. (n.d.). Cytotoxicity Assays.
- Semantic Scholar. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
- National Bureau of Economic Research. (n.d.). Novelty in Drug Innovation.
- Accencio. (2024). Responding to the Challenge of Novelty in Drug Discovery.
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- SlideShare. (n.d.). hERG Assay.
- U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
- ResearchGate. (n.d.). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges.
- MDPI. (2022). The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride.
- Oxford Protein Informatics Group. (2016). Novelty in Drug Discovery.
- BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor.
- National Center for Biotechnology Information. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PubMed Central.
- PubMed. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review.
- PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry.
- National Center for Biotechnology Information. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PubMed Central.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives : A Systematic Review.
- Journal of Pharmaceutical Research International. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- ResearchGate. (n.d.). Pharmacological action and SAR of Phthalazine derivatives-A Review.
Sources
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. nber.org [nber.org]
- 8. insights.accencio.com [insights.accencio.com]
- 9. Novelty in Drug Discovery | Oxford Protein Informatics Group [blopig.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Assay | PPTX [slideshare.net]
- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. nebiolab.com [nebiolab.com]
- 18. Cytotoxicity Assays - Creative Bioarray [cell.creative-bioarray.com]
- 19. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1,2,3,4-Tetrahydrophthalazine Dihydrochloride: A Comparative Performance Analysis in Key Reaction Types
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and biological activity. 1,2,3,4-Tetrahydrophthalazine Dihydrochloride, a cyclic hydrazine derivative, presents itself as a unique reagent with potential advantages over its acyclic counterparts in various synthetic transformations. This guide provides an in-depth technical comparison of its performance in key reaction types, offering insights into its reactivity, potential for stereocontrol, and utility as a versatile synthetic intermediate.
Introduction to 1,2,3,4-Tetrahydrophthalazine: A Structurally Constrained Hydrazine
1,2,3,4-Tetrahydrophthalazine is a bicyclic heterocyclic compound featuring a hydrazine moiety constrained within a six-membered ring fused to a benzene ring. The dihydrochloride salt enhances its stability and solubility in polar solvents. This rigid framework distinguishes it from commonly used acyclic hydrazines such as hydrazine hydrate and phenylhydrazine, suggesting unique reactivity profiles and stereochemical outcomes in various reactions.
Structural Comparison of Hydrazine Reagents
| Reagent | Structure | Key Features |
| Hydrazine Hydrate | H₂N-NH₂ · H₂O | - Highly reactive, simple hydrazine source- Used for N-unsubstituted heterocycles |
| Phenylhydrazine | C₆H₅NHNH₂ | - Introduces a phenyl group- Key reagent in Fischer indole synthesis |
| 1,2,3,4-Tetrahydrophthalazine | (Structure) | - Cyclic, conformationally restricted- Fused aromatic ring influences electronics- Potential for stereocontrol |
Performance in Condensation Reactions: The Synthesis of Pyrazoles
The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry. The choice of hydrazine dictates the substitution pattern on the resulting pyrazole ring.
Mechanistic Considerations
The reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration. The nucleophilicity of the hydrazine and the stability of the intermediates are key factors influencing reaction efficiency.
Comparative Analysis
While direct comparative studies are scarce, we can infer the performance of 1,2,3,4-tetrahydrophthalazine based on its structure.
-
Hydrazine Hydrate & Phenylhydrazine: These reagents are highly effective, leading to high yields of the corresponding N-unsubstituted or N-phenyl pyrazoles, respectively. The flexibility of the acyclic structure allows for facile reaction progress.
-
1,2,3,4-Tetrahydrophthalazine: The cyclic nature of this reagent introduces a degree of steric hindrance and conformational rigidity. While it can act as a dinucleophile, the reaction may require more forcing conditions compared to hydrazine hydrate. However, the key advantage lies in the introduction of a bulky, fused-ring substituent onto the pyrazole, which can be a valuable feature in medicinal chemistry for exploring structure-activity relationships (SAR). The product would be a novel pyrazolo[1,2-a]phthalazine derivative.
Workflow for Pyrazole Synthesis
Caption: Generalized workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Pyrazolo[1,2-a]phthalazine Derivative (Hypothetical)
-
To a solution of this compound (1.0 eq) and a 1,3-dicarbonyl compound (1.0 eq) in ethanol, add a suitable base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salt.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,2-a]phthalazine derivative.
Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials. Hydrazine derivatives are frequently employed as key components in MCRs to construct nitrogen-containing heterocycles. Phthalhydrazide, an oxidized derivative of tetrahydrophthalazine, is known to participate in MCRs to form complex fused systems like pyrazolo[1,2-b]phthalazines[1].
Comparative Analysis
-
Acyclic Hydrazines: Simple hydrazines are workhorse reagents in MCRs, offering high reactivity and leading to a wide array of heterocyclic scaffolds.
-
1,2,3,4-Tetrahydrophthalazine: Its bifunctional nature, combined with the rigid bicyclic core, makes it an attractive building block for MCRs. It can introduce a complex, three-dimensional motif in a single step, which is highly desirable in diversity-oriented synthesis and drug discovery. The resulting polycyclic structures are often difficult to access through traditional linear synthesis.
Conceptual MCR involving 1,2,3,4-Tetrahydrophthalazine
Caption: A conceptual one-pot, three-component reaction.
Performance in Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions[2].
Mechanistic Considerations and Comparative Analysis
The reaction mechanism involves the formation of a phenylhydrazone, followed by a[3][3]-sigmatropic rearrangement. A key requirement is the presence of an N-aryl group on the hydrazine.
-
Phenylhydrazine: As the archetypal reagent for this reaction, phenylhydrazine and its substituted derivatives are highly effective, providing access to a wide range of indole structures.
-
1,2,3,4-Tetrahydrophthalazine: This compound is not a suitable substrate for the classical Fischer indole synthesis. The nitrogen atoms are part of a saturated heterocyclic ring and are not directly attached to an aryl group in the manner required for the characteristic[3][3]-sigmatropic rearrangement to form the indole nucleus. The fused benzene ring is not electronically equivalent to the phenyl group of phenylhydrazine in this context.
Stereoselective Transformations: A Potential Niche
A significant potential advantage of using a conformationally restricted cyclic hydrazine like 1,2,3,4-tetrahydrophthalazine lies in stereoselective synthesis. Recent studies have demonstrated the regiocontrolled and stereoselective synthesis of tetrahydrophthalazine derivatives themselves via radical cyclizations, achieving high diastereoselectivities[4].
Comparative Analysis
-
Acyclic Hydrazines: The conformational flexibility of acyclic hydrazines makes them less ideal for directing stereochemistry without the use of chiral auxiliaries or catalysts.
-
1,2,3,4-Tetrahydrophthalazine: The rigid backbone of the tetrahydrophthalazine core can serve as a stereodirecting element in subsequent reactions. Once functionalized, the existing stereocenters on the ring can influence the stereochemical outcome of reactions at adjacent positions, potentially enabling diastereoselective transformations. This is a promising area for further research, particularly in the synthesis of chiral ligands and complex drug molecules.
Stereodirecting Potential of the Tetrahydrophthalazine Core
Caption: The rigid core influencing the stereochemical outcome.
Conclusion
This compound emerges as a specialized reagent with distinct characteristics compared to its acyclic counterparts. While it may not be a direct replacement for hydrazine hydrate or phenylhydrazine in all applications, particularly the Fischer indole synthesis, its value lies in its ability to introduce a unique, rigid, and complex structural motif into molecules. Its potential for use in multicomponent reactions and as a scaffold for stereoselective synthesis makes it a compelling building block for medicinal chemists and researchers in drug discovery. The lack of direct comparative performance data highlights an opportunity for further investigation to fully elucidate the synthetic potential of this intriguing cyclic hydrazine.
References
- Shaikh, A. A., et al. (2018). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 1(1), 1-12.
-
Zhang, W., et al. (2019). Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives Using Radical Cyclizations. Chemistry – A European Journal, 25(4), 976-980. Available at: [Link]
-
Sammis, G. M., et al. (2019). Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. BibBase. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mendeley-files.s3.amazonaws.com [mendeley-files.s3.amazonaws.com]
- 4. Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
As researchers and developers, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride, grounded in principles of laboratory safety and regulatory compliance. Our approach prioritizes not just the "how," but the "why," ensuring a deep understanding of the causality behind each procedural step.
Part 1: Core Hazard Assessment and Regulatory Landscape
Before any disposal procedure can be initiated, a thorough understanding of the material's hazards and the governing regulations is paramount. This forms the foundation of a safe and compliant disposal plan.
1.1. The Primacy of the Safety Data Sheet (SDS)
The most critical first step is to consult the manufacturer-specific Safety Data Sheet (SDS) for the this compound in your possession. While some suppliers may classify the compound as non-hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), others may provide different hazard information. The SDS is your primary source for information on physical and chemical properties, toxicity, and required personal protective equipment (PPE).
1.2. Understanding the Chemical Profile
This compound is an organic salt. The dihydrochloride component indicates that it will form a mildly acidic solution in water. While the parent organic molecule's toxicity data is not extensively published, it is prudent to handle it as a potential skin and eye irritant.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate PPE.
1.3. The Regulatory Framework: EPA and OSHA
All chemical waste disposal is governed by federal, state, and local regulations. The two primary federal bodies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[3][4] Your institution is classified as a waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific requirements for storage time, container labeling, and documentation.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[6][7] This includes providing training on the safe handling and disposal of chemicals.[6]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Proper PPE is non-negotiable. The following table outlines the minimum required equipment when handling this compound for disposal.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against potential splashes during dilution or neutralization, which can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact, which could lead to irritation.[1] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from minor spills and contamination. |
| Respiratory | Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated. | The compound is a solid; respiratory protection becomes necessary if fine powders are being handled, creating an inhalation risk. |
Immediate Spill Response: In the event of a small spill, cover the material with an inert absorbent material (e.g., vermiculite, sand, or diatomite).[1][8] Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[9][10] Clean the affected area thoroughly. For large spills, evacuate the area and consult your institution's Environmental Health and Safety (EHS) office.[11]
Part 3: Disposal Decision Workflow
The choice of disposal method depends on the quantity of the waste and, most importantly, your local and institutional regulations. The following workflow provides a logical decision-making process.
Caption: Disposal decision workflow for this compound.
Part 4: Step-by-Step Disposal Protocols
Based on the workflow, two primary protocols emerge. The preferred and most universally compliant method is disposal via a certified waste handler.
4.1. Protocol A: Disposal via Licensed Chemical Waste Contractor (Recommended)
This is the most authoritative and safest method, ensuring compliance with all regulations.
-
Step 1: Containment: Keep the this compound waste in its original container if possible, or in a well-sealed, compatible container. Do not mix it with other waste streams unless explicitly permitted by your EHS office.[12]
-
Step 2: Labeling: Clearly label the waste container with the full chemical name: "this compound," the quantity, and the words "Hazardous Waste."[5] Include the accumulation start date.
-
Step 3: Storage: Store the container in a designated satellite accumulation area.[13] This area should be secure, well-ventilated, and away from incompatible materials.
-
Step 4: Pickup and Disposal: Contact your institution's EHS office to arrange for pickup by a licensed chemical waste disposal company. They will handle the final transport and disposal in accordance with EPA and Department of Transportation (DOT) regulations.[14][15]
4.2. Protocol B: On-Site Neutralization of Small Quantities (Conditional)
This protocol should only be performed if expressly permitted by your institution's EHS department and local wastewater regulations. The goal is to neutralize the dihydrochloride component, which is the primary source of corrosivity.
-
Step 1: Preparation: In a chemical fume hood, place a beaker of appropriate size in a secondary container (e.g., an ice bath) to manage any potential heat generation. Add a measured amount of cold water to the beaker.
-
Step 2: Dilution: Slowly add the this compound waste to the water while stirring to create a dilute solution (aim for <5% concentration). Always add the chemical to water, not the other way around. [16]
-
Step 3: Neutralization: Prepare a 5-10% solution of a weak base, such as sodium bicarbonate (baking soda). Slowly add the basic solution to the acidic chemical solution while stirring continuously.[16] You will observe fizzing (effervescence) as carbon dioxide is released.
-
Step 4: pH Monitoring: Continue adding the base dropwise until the fizzing stops. Use a pH meter or pH paper to check the solution's pH. The target is a neutral pH between 6.0 and 8.0.[16]
-
Step 5: Final Disposal: Once neutralized, the resulting aqueous solution containing the organic free base and sodium chloride may be permissible for drain disposal if and only if your local regulations allow. You must confirm this with your EHS office. If not permitted, the neutralized solution must be collected in a labeled waste container for disposal via the licensed contractor route (Protocol A).
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. Retrieved from [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
-
Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
Proper Handling and Disposal of Laboratory Waste. (2017). JoVE. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to dispose of hydrochloric acid. (n.d.). Lab Alley. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). University of Missouri-Saint Louis. Retrieved from [Link]
-
Chemical Hazards. (2025). University of Florida Environmental Health and Safety. Retrieved from [Link]
-
How Should Hydrochloric Acid Be Disposed Of Safely? (2025). Chemistry For Everyone. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 4. epa.gov [epa.gov]
- 5. crystal-clean.com [crystal-clean.com]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. laballey.com [laballey.com]
A Comprehensive Guide to the Safe Handling of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: What We Know
1,2,3,4-Tetrahydrophthalazine Dihydrochloride is a white to brown solid organic compound. Limited safety information is available, though some suppliers indicate a GHS07 pictogram, suggesting potential for skin and eye irritation, or that it may be harmful if swallowed or inhaled. Given the dihydrochloride salt form, it is prudent to handle it as a potential irritant and corrosive substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure solid or concentrated solutions. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A dust mask may be considered for handling larger quantities of the solid. | Minimizes the risk of inhaling fine particles. |
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your experiments.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is +4°C. Keep the container tightly sealed.
Weighing and Solution Preparation
This workflow is designed to minimize the generation of airborne dust and prevent contamination.
In Case of a Spill
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and colleagues.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid raising dust.
-
Clean: Carefully sweep or vacuum the spilled solid. For solutions, absorb with an inert material and place in a sealed container.
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion: A Culture of Safety
While this compound may not have a fully documented hazard profile, treating it with the respect due to any laboratory chemical is paramount. By implementing these guidelines, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.
References
-
List of GHS Hazard and Precautionary Statements . Health and Safety Executive. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
